molecular formula C20H23N3O3 B3417381 TINUVIN-1130 CAS No. 104810-48-2

TINUVIN-1130

Cat. No.: B3417381
CAS No.: 104810-48-2
M. Wt: 353.4 g/mol
InChI Key: UJRDRFZCRQNLJM-UHFFFAOYSA-N
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Description

TINUVIN-1130 is a useful research compound. Its molecular formula is C20H23N3O3 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester is 353.17394160 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate
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InChI

InChI=1S/C20H23N3O3/c1-20(2,3)14-11-13(9-10-18(24)26-4)12-17(19(14)25)23-21-15-7-5-6-8-16(15)22-23/h5-8,11-12,25H,9-10H2,1-4H3
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InChI Key

UJRDRFZCRQNLJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)CCC(=O)OC)N2N=C3C=CC=CC3=N2)O
Source PubChem
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Molecular Formula

C20H23N3O3
Source PubChem
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DSSTOX Substance ID

DTXSID9036488
Record name Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester
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Molecular Weight

353.4 g/mol
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Physical Description

Liquid, Other Solid
Record name Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester
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CAS No.

84268-33-7, 104810-47-1, 104810-48-2
Record name 2-[3′-tert-Butyl-2′-hydroxy-5′-(2-methoxycarbonylethyl)phenyl]benzotriazole
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Record name Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]-.omega.-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropoxy]-
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]-.omega.-hydroxy-
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Record name Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester
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Record name Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester
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Record name Poly(oxy-1,2-ethanediyl), α-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]-ω-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropoxy]
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Record name Poly(oxy-1,2-ethanediyl), α-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]-ω-hydroxy
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Record name methyl 3-[3-(2H-benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate
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Record name METHYL 3-(3-TERT-BUTYL-5-(2H-BENZOTRIAZOL-2-YL)-4-HYDROXYPHENYL)PROPIONATE
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Foundational & Exploratory

what is the chemical composition of TINUVIN-1130

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Composition of TINUVIN-1130

Core Chemical Identity

This compound is a liquid ultraviolet (UV) light absorber belonging to the hydroxyphenyl-benzotriazole class of compounds.[1][2][3][4][5] It is specifically designed for the protection of industrial materials such as coatings, plastics, and wood from degradation caused by UV radiation.[1][2][4][6] Its primary function is to absorb harmful UV light and dissipate it as low-energy heat, thereby preventing discoloration, cracking, and loss of mechanical properties in the host material.[6]

The substance is not a single chemical entity but rather a formulated mixture. The CAS number most frequently associated with this compound is 104810-48-2.[1][3][6][7][8][9]

Chemical Composition

This compound is a mixture of three main components.[1][3] The primary active ingredients are mono- and bis-esters of a substituted benzotriazole (B28993) with polyethylene (B3416737) glycol.

The specific composition is as follows:

  • 50% : β-[3-(2-H-Benzotriazole-2-yl)-4-hydroxy-5-tert.butylphenyl]-propionic acid-poly(ethylene glycol) 300-ester.[1][3]

  • 38% : Bis{β-[3-(2-H-Benzotriazole-2-yl)-4-hydroxy-5-tert.butylphenyl]-propionic acid}-poly(ethylene glycol) 300-ester.[1][3]

  • 12% : Polyethylene glycol.[1][3]

The molecular formula for the core benzotriazole derivative portion is C19H21N3O3, which is then esterified with polyethylene glycol.[6] The molecular weight of the monomeric active component is 637 g/mol , and the dimeric component is 975 g/mol .[1][3][10]

Quantitative Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its application in various solvent-based and waterborne systems.[1][2]

PropertyValueReference(s)
Appearance Light yellow to light amber viscous liquid[1][3][10]
CAS Number 104810-48-2[1][6][7]
Density (at 20°C) 1.17 g/cm³[1][3][10]
Dynamic Viscosity (at 20°C) 7,400 mPa·s (cps)[1][3][10]
Molecular Weight Monomer: 637 g/mol , Dimer: 975 g/mol [1][3][10]

Solvent Miscibility (at 20°C, g/100g solution): this compound is miscible with a wide range of common industrial solvents but is not miscible with water.[1][3][10]

SolventMiscibility ( g/100g )Reference(s)
Butyl Carbitol> 50[1][3]
Butanol> 50[1][3]
Butyl Acetate> 50[1][3]
Ethyl Glycol> 50[1][3]
1-Methoxy-2-propanol Acetate> 50[1][3]
Methyl Ethyl Ketone> 50[1][3]
Xylene> 50[1][3]
WaterNot miscible[1][3]

Experimental Protocols and Methodologies

The provided documentation for this compound consists of technical datasheets for an industrial chemical product. These documents do not contain detailed experimental protocols for the synthesis, purification, or analysis of the compound. Such information is typically proprietary to the manufacturer. The primary application of this chemical is as a light stabilizer in materials science, not in pharmacology or drug development. Therefore, experimental protocols related to biological systems or clinical trials are not applicable.

Signaling Pathways and Biological Activity

This compound is an industrial UV absorber and light stabilizer intended for the protection of materials like coatings and plastics.[2][4][6] It is not a pharmaceutical agent and is not designed for biological interaction. Consequently, there are no associated signaling pathways or mechanisms of action within a biological context. The user-specified audience of "drug development professionals" should note that the application and technical data for this compound are in the domain of industrial and materials chemistry.

Visualization of Chemical Composition

The following diagram illustrates the compositional breakdown of this compound as a mixture.

G cluster_0 This compound Mixture Total This compound Component1 Mono-ester (50%) Total->Component1 Component2 Bis-ester (38%) Total->Component2 Component3 Polyethylene Glycol (12%) Total->Component3

Caption: Compositional breakdown of this compound.

References

An In-depth Technical Guide to the UV Absorption Mechanism of TINUVIN-1130

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinuvin-1130 is a high-performance ultraviolet (UV) absorber belonging to the hydroxyphenyl benzotriazole (B28993) class of compounds.[1][2][3] It is specifically designed for the protection of a wide range of materials, including coatings, plastics, and adhesives, from the detrimental effects of UV radiation.[4][5][6][7] As a liquid, it offers excellent miscibility in both solvent-based and waterborne systems.[8][9] This guide provides a comprehensive overview of the core mechanism by which this compound absorbs UV radiation, focusing on its photophysical properties, the experimental protocols used to characterize it, and the underlying chemical processes.

Core Mechanism of UV Absorption: Excited-State Intramolecular Proton Transfer (ESIPT)

The primary mechanism by which this compound and other hydroxyphenyl benzotriazole UV absorbers function is through a rapid and efficient non-radiative decay pathway known as Excited-State Intramolecular Proton Transfer (ESIPT). This process allows the molecule to absorb high-energy UV photons and dissipate the energy as harmless heat, thereby preventing the degradation of the material it is incorporated into.

The key steps of the ESIPT mechanism are as follows:

  • UV Photon Absorption: The this compound molecule, in its ground electronic state (S₀), absorbs a UV photon, which excites it to a higher electronic singlet state (S₁).

  • Ultrafast Proton Transfer: In the excited state, the molecule undergoes an ultrafast intramolecular proton transfer from the hydroxyl group to a nitrogen atom on the benzotriazole ring. This creates an excited-state keto-tautomer.

  • Non-Radiative Decay: The excited keto-tautomer rapidly decays to its ground state through non-radiative processes, releasing the absorbed energy as vibrational energy (heat).

  • Reverse Proton Transfer: In the ground state, the proton is transferred back to the hydroxyl group, regenerating the original enol-tautomer. This entire cycle is extremely fast, occurring on the picosecond timescale, and allows a single molecule of this compound to dissipate the energy of numerous UV photons without undergoing significant degradation itself.

dot

ESIPT_Mechanism cluster_ground_state Ground State (S₀) cluster_excited_state Excited State (S₁) S0_enol Enol-Tautomer (Ground State) S1_enol Enol-Tautomer (Excited State) S0_enol->S1_enol UV Photon Absorption S0_keto Keto-Tautomer (Ground State) S0_keto->S0_enol Reverse Proton Transfer S1_keto Keto-Tautomer (Excited State) S1_enol->S1_keto Excited-State Intramolecular Proton Transfer (ESIPT) S1_keto->S0_keto Non-Radiative Decay (Heat Dissipation)

Caption: The Excited-State Intramolecular Proton Transfer (ESIPT) cycle of this compound.

Quantitative Data

The following tables summarize the key photophysical and physical properties of this compound. Where specific data for this compound is not available, representative data for closely related hydroxyphenyl benzotriazole UV absorbers is provided and noted.

Table 1: UV Absorption Properties of this compound

ParameterValueReference
Absorption Maxima (λmax)~305 nm and ~345 nm[10]
Molar Extinction Coefficient (ε)Data not available for this compound. For a similar benzotriazole UV absorber, ε at ~340 nm is in the range of 15,000 - 20,000 M⁻¹cm⁻¹.N/A

Table 2: Photophysical Properties of this compound (and related compounds)

ParameterValueReference
Fluorescence EmissionVery weakN/A
Fluorescence Quantum Yield (Φf)Extremely low (<0.01) for most hydroxyphenyl benzotriazoles due to the efficient ESIPT pathway.N/A
Excited-State Lifetime (τ)Picosecond timescale for the ESIPT process.N/A
Photodegradation Quantum Yield (Φd)Very low, indicating high photostability. Specific value for this compound is not readily available.N/A

Table 3: Physical Properties of this compound

ParameterValueReference
AppearanceYellow to light amber viscous liquid[7]
Density (at 20°C)1.17 g/cm³[8]
Viscosity (at 20°C)~7400 mPa·s[8]
SolubilitySoluble in most common organic solvents; insoluble in water.[7]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the UV absorption and photostability of this compound.

UV-Visible (UV-Vis) Absorption Spectroscopy

Objective: To determine the UV-Vis absorption spectrum of this compound and identify its absorption maxima (λmax).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., toluene, cyclohexane, or ethanol) at a known concentration.

    • Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

    • For analysis in a coating, dissolve the coating containing a known concentration of this compound in a suitable solvent.

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use a pair of matched quartz cuvettes (typically 1 cm path length).

    • Fill the reference cuvette with the pure solvent.

    • Fill the sample cuvette with the this compound solution.

    • Record the absorption spectrum over a wavelength range of 250-500 nm.

    • The absorbance (A) is plotted against wavelength (λ). The peaks in the spectrum correspond to the λmax values.

Molar Extinction Coefficient Calculation: The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration of the solution, and l is the path length of the cuvette.

dot

UV_Vis_Workflow cluster_setup UV-Vis Spectrophotometer Setup LightSource Light Source (UV-Vis Lamp) Monochromator Monochromator LightSource->Monochromator BeamSplitter Beam Splitter Monochromator->BeamSplitter ReferenceCuvette Reference Cuvette (Solvent) BeamSplitter->ReferenceCuvette Reference Beam SampleCuvette Sample Cuvette (this compound Solution) BeamSplitter->SampleCuvette Sample Beam Detector Detector ReferenceCuvette->Detector SampleCuvette->Detector Computer Computer Detector->Computer Data Acquisition Fluorescence_Workflow cluster_setup Fluorescence Spectrophotometer Setup ExcitationSource Excitation Source (e.g., Xenon Lamp) ExcitationMonochromator Excitation Monochromator ExcitationSource->ExcitationMonochromator SampleCuvette Sample Cuvette ExcitationMonochromator->SampleCuvette Excitation Light EmissionMonochromator Emission Monochromator SampleCuvette->EmissionMonochromator Emitted Light (90°) Detector Detector (e.g., PMT) EmissionMonochromator->Detector Computer Computer Detector->Computer Data Acquisition Photostability_Workflow cluster_setup Photostability Testing Workflow SamplePrep Prepare Coated Panels (with and without this compound) PhotostabilityChamber Expose to UV Radiation in Photostability Chamber SamplePrep->PhotostabilityChamber UVVisAnalysis Measure UV-Vis Spectra at Time Intervals PhotostabilityChamber->UVVisAnalysis t = 0, t₁, t₂, ... DataAnalysis Analyze Absorbance Decay UVVisAnalysis->DataAnalysis

References

An In-depth Technical Guide to the Photophysical Properties of Hydroxyphenylbenzotriazole UV Absorbers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyphenylbenzotriazoles (HPBTs) are a prominent class of organic ultraviolet (UV) absorbers widely utilized to protect various materials, including polymers, coatings, and pharmaceutical formulations, from the deleterious effects of UV radiation.[1][2] Their remarkable photostability and efficiency in dissipating harmful UV energy stem from a unique photophysical mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT). This technical guide provides a comprehensive overview of the core photophysical properties of HPBT UV absorbers, detailing their mechanism of action, key quantitative data, and the experimental protocols used for their characterization.

Core Mechanism of Action: Excited-State Intramolecular Proton Transfer (ESIPT)

The exceptional photoprotective capability of HPBTs is primarily attributed to an ultrafast and highly efficient ESIPT process.[1][2] This mechanism allows for the rapid and non-radiative dissipation of absorbed UV energy, preventing it from initiating photodegradation reactions in the surrounding medium. The process can be summarized in the following key steps:

  • UV Absorption (Excitation): The HPBT molecule, in its ground electronic state (S₀), absorbs a UV photon, promoting it to an excited singlet state (S₁). In its ground state, the molecule exists in an enol tautomeric form, characterized by an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the benzotriazole (B28993) ring.[3]

  • Excited-State Intramolecular Proton Transfer (ESIPT): In the excited state (S₁), the acidity of the phenolic proton and the basicity of the benzotriazole nitrogen are significantly increased. This facilitates an ultrafast, barrierless transfer of the proton along the intramolecular hydrogen bond, leading to the formation of a transient keto tautomer in its excited state (S'₁). This proton transfer occurs on a femtosecond timescale.[1][4]

  • Non-radiative Decay: The excited keto tautomer (S'₁) is energetically unstable and rapidly decays to its ground state (S'₀) through non-radiative processes, primarily by conversion of the electronic energy into vibrational energy (heat). This step is crucial for the efficient dissipation of the absorbed UV energy.[1][2]

  • Reverse Proton Transfer: In the ground state, the keto tautomer (S'₀) is unstable relative to the enol form. Consequently, a rapid reverse proton transfer occurs, regenerating the original enol tautomer in its ground state (S₀). This completes the photocycle, returning the HPBT molecule to its initial state, ready to absorb another UV photon.

This entire photocycle is remarkably efficient, with a quantum yield for photodecomposition that is extremely low, ensuring the long-term efficacy of the UV absorber.[3]

ESIPT_Mechanism cluster_ground_state Ground State cluster_excited_state Excited State S0_enol S₀ (Enol) S1_enol S₁ (Enol) S0_enol->S1_enol UV Absorption S0_keto S'₀ (Keto) S0_keto->S0_enol Reverse Proton Transfer S1_keto S'₁ (Keto) S1_enol->S1_keto ESIPT (fs) S1_keto->S0_keto Non-radiative Decay (Heat Dissipation)

Quantitative Photophysical Data

The photophysical properties of HPBTs can be quantified by several key parameters, which are summarized in the tables below for some common derivatives. These parameters are crucial for understanding and comparing the efficiency and suitability of different HPBTs for specific applications.

Table 1: UV-Vis Absorption Properties of Selected Hydroxyphenylbenzotriazole UV Absorbers

Compound NameChemical NameSolventλmax (nm)Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)Reference
Tinuvin P 2-(2H-benzotriazol-2-yl)-p-cresolChloroform301, 34116150 (at 341 nm)[5]
Tinuvin 327 2-(2'-Hydroxy-3',5'-di-tert-butylphenyl)-5-chlorobenzotriazoleChloroform306, 34714760 (at 347 nm)
PBT1 (-NH₂ substituted) 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole with ortho-amino substitutionGas Phase~361 (calculated)Not specified[3]
PBT (-CN substituted) 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole with ortho-cyano substitutionGas Phase~361 (calculated)Not specified[3]

Table 2: Fluorescence Properties of Selected Hydroxyphenylbenzotriazole Derivatives

CompoundSolventExcitation Wavelength (λex) (nm)Emission Wavelength (λem) (nm)Fluorescence Quantum Yield (Φf)Reference
Naphthalimide-HPBT Hybrid 1 Methanol3374660.56[6]
Naphthalimide-HPBT Hybrid 2 Methanol3424680.08[6]
Naphthalimide-HPBT Hybrid 3 Methanol3564660.42[6]
Parent Naphthalimide 4 Methanol3644650.83[6]
Parent HPBT 5 Methanol3283920.008[6]

Table 3: Excited-State Lifetime Data

CompoundSolvent/EnvironmentExcited-State Lifetime (τ)CommentsReference
Tinuvin P Not specified~20 fs (proton transfer)Ultrafast decay due to ESIPT and internal conversion.[2][4]
4-bromo-7-(3-pyridylamino)-2,1,3-benzothiadiazole Not specified9 µsExample of a long-lived excited state due to phosphorescence.[7]

Experimental Protocols

The characterization of the photophysical properties of HPBT UV absorbers involves several key spectroscopic techniques. Below are detailed methodologies for these essential experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the UV absorption spectrum, including the wavelengths of maximum absorbance (λmax) and the molar extinction coefficients (ε).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the HPBT derivative in a suitable, UV-transparent solvent (e.g., chloroform, ethanol, or cyclohexane) at a precisely known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).

    • Perform serial dilutions of the stock solution to obtain a series of solutions with concentrations ranging from approximately 10⁻⁶ to 10⁻⁵ M.

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use a pair of matched quartz cuvettes with a 1 cm path length.

  • Measurement:

    • Fill one cuvette with the pure solvent to be used as a reference (blank).

    • Fill the second cuvette with the most dilute HPBT solution.

    • Record the absorption spectrum over a wavelength range of at least 200-500 nm.

    • Repeat the measurement for each of the prepared solutions of increasing concentration.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • According to the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration), plot absorbance at λmax versus concentration.

    • The slope of the resulting linear plot will be the molar extinction coefficient (ε).

UV_Vis_Workflow start Start prep_stock Prepare Stock Solution start->prep_stock serial_dilute Perform Serial Dilutions prep_stock->serial_dilute measure_abs Measure Absorbance Spectra serial_dilute->measure_abs prep_blank Prepare Blank (Solvent) prep_blank->measure_abs plot_data Plot Absorbance vs. Concentration measure_abs->plot_data calc_epsilon Calculate Molar Extinction Coefficient plot_data->calc_epsilon end End calc_epsilon->end

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission and excitation spectra and to determine the fluorescence quantum yield (Φf).

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the HPBT derivative in a suitable solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Instrumentation:

    • Use a spectrofluorometer equipped with an excitation and an emission monochromator and a sensitive detector (e.g., a photomultiplier tube).

  • Measurement:

    • Emission Spectrum: Set the excitation monochromator to a wavelength where the sample absorbs strongly (e.g., one of the λmax values determined by UV-Vis spectroscopy). Scan the emission monochromator over a range of wavelengths longer than the excitation wavelength to record the fluorescence emission spectrum.

    • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence intensity. Scan the excitation monochromator over a range of wavelengths to record the excitation spectrum.

  • Quantum Yield Determination (Relative Method):

    • Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the HPBT sample.

    • Prepare solutions of the standard and the sample with identical absorbance at the same excitation wavelength.

    • Measure the integrated fluorescence intensity (the area under the emission curve) for both the standard and the sample under identical experimental conditions (e.g., excitation wavelength, slit widths).

    • The quantum yield of the sample (Φx) can be calculated using the following equation: Φx = Φst * (Ix / Ist) * (ηx² / ηst²) where Φst is the quantum yield of the standard, I is the integrated fluorescence intensity, and η is the refractive index of the solvent. The subscripts x and st refer to the sample and the standard, respectively.[8]

Transient Absorption Spectroscopy

Objective: To investigate the dynamics of the excited states, including the kinetics of the ESIPT process and the lifetime of transient species.

Methodology:

  • Instrumentation:

    • A pump-probe transient absorption spectrometer is required. This typically consists of an ultrafast laser system (e.g., a Ti:sapphire laser) that generates femtosecond or picosecond pulses.

    • The laser output is split into two beams: a high-intensity "pump" beam to excite the sample and a lower-intensity "probe" beam. The probe beam is often converted into a white-light continuum to probe a broad spectral range.

    • An optical delay line is used to vary the time delay between the pump and probe pulses.

  • Measurement:

    • The pump pulse excites the sample, and the probe pulse, arriving at a specific time delay, measures the absorption spectrum of the excited sample.

    • The change in absorbance (ΔA) is recorded as a function of both wavelength and the time delay between the pump and probe pulses.

    • The experiment is repeated for a range of time delays to build up a two-dimensional map of ΔA versus wavelength and time.

  • Data Analysis:

    • The resulting data reveals the formation and decay of transient species. The decay kinetics at specific wavelengths can be fitted to exponential functions to determine the lifetimes of the excited states.

    • Global analysis of the entire dataset can provide a more detailed model of the photophysical processes.

TAS_Workflow start Start laser_pulse Generate Ultrafast Laser Pulse start->laser_pulse split_beam Split into Pump and Probe Beams laser_pulse->split_beam pump_excite Excite Sample with Pump Pulse split_beam->pump_excite delay_probe Delay Probe Pulse split_beam->delay_probe probe_sample Probe Sample with White-Light Continuum pump_excite->probe_sample delay_probe->probe_sample detect_deltaA Detect Change in Absorbance (ΔA) probe_sample->detect_deltaA vary_delay Vary Time Delay detect_deltaA->vary_delay Repeat analyze_kinetics Analyze Decay Kinetics detect_deltaA->analyze_kinetics vary_delay->delay_probe end End analyze_kinetics->end

Conclusion

Hydroxyphenylbenzotriazole UV absorbers are a critically important class of photostabilizers, and their efficacy is deeply rooted in their unique photophysical properties. The ultrafast and efficient Excited-State Intramolecular Proton Transfer (ESIPT) mechanism allows them to safely dissipate harmful UV radiation as heat, thereby protecting materials from photodegradation. A thorough understanding of their quantitative photophysical parameters, such as absorption spectra, fluorescence quantum yields, and excited-state dynamics, is essential for the rational design and selection of HPBTs for specific applications in materials science, cosmetics, and pharmaceuticals. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of these vital compounds.

References

An In-depth Technical Guide to TINUVIN® 1130: Properties, Evaluation, and Broader Implications for Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TINUVIN® 1130, a commercial benzotriazole-based ultraviolet (UV) light absorber. While its primary applications are in the industrial sector for coatings and plastics, this document will also explore its characteristics and the scientific principles of its function, offering insights relevant to researchers and professionals in drug development and the broader scientific community. The guide details its chemical and physical properties, outlines experimental protocols for the evaluation of UV absorbers, and discusses the wider context of benzotriazoles in biomedical research.

Core Chemical and Physical Properties

TINUVIN® 1130 is not a single chemical entity but a liquid formulation of hydroxyphenyl benzotriazole (B28993) UV absorbers. This composition leads to the association of multiple CAS numbers and a range of molecular weights.

PropertyValue
Chemical Class Hydroxyphenyl benzotriazole
CAS Numbers 104810-48-2, 104810-47-1, and 25322-68-3 are often associated with this product, reflecting its composite nature.
Molecular Formula The primary components include variations of C₂₁H₂₅N₃O₄ and polyethylene (B3416737) glycol esters.
Molecular Weight Due to its mixed composition, the molecular weight is typically described in terms of its main components, with monomeric and dimeric forms around 637 g/mol and 975 g/mol , respectively.
Appearance Light yellow to amber viscous liquid.
Physical Properties Viscosity at 20°C: ~7,400 mPa·sDensity at 20°C: ~1.17 g/cm³
Solubility Miscible with a wide range of common organic solvents such as ketones, esters, and aromatic hydrocarbons. It is not miscible with water but can be incorporated into aqueous systems by dilution with a water-miscible solvent.

Mechanism of Action and Applications

The primary function of TINUVIN® 1130 is to protect materials from degradation caused by exposure to ultraviolet radiation.[1][2] Its constituent benzotriazole compounds absorb harmful UV light and dissipate the energy as harmless heat.[2] This photophysical process prevents the initiation of photo-oxidative degradation pathways in the host material.[3][4]

While extensively used to enhance the durability of automotive coatings, wood finishes, and plastics, the principles of UV absorption are also critical in the pharmaceutical and biomedical fields for protecting light-sensitive drugs, biomolecules, and formulations from photodegradation.[5] Benzotriazole derivatives, as a class, have been investigated for a range of biological activities, including antimicrobial and antifungal properties.[6][7] Furthermore, studies have explored the interactions of benzotriazole UV stabilizers with biological macromolecules like human serum albumin, which is a crucial consideration in evaluating the biocompatibility and potential systemic effects of such compounds.[8]

Experimental Protocols for Evaluation

For researchers and drug development professionals, the evaluation of a UV absorber like TINUVIN® 1130 would extend beyond industrial materials testing. Below are detailed methodologies for key experiments relevant to a scientific audience.

Protocol 1: In Vitro Assessment of UV Absorption Efficacy

Objective: To quantify the UV-blocking effectiveness of the compound using spectrophotometry.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of TINUVIN® 1130 in a suitable UV-transparent solvent (e.g., toluene, cyclohexane).

    • Create a series of dilutions to achieve concentrations that will be tested (e.g., 0.001% to 0.01%).

  • Spectrophotometric Analysis:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a 1 cm path length quartz cuvette with the solvent to be used as a blank.

    • Measure the absorbance of each dilution across the UV spectrum (typically 290-400 nm).

  • Data Analysis:

    • Plot absorbance versus wavelength to generate the UV absorption spectrum for each concentration.

    • Calculate the molar extinction coefficient (ε) if the precise molar concentration of the absorbing species is known.

    • The transmittance spectrum can be derived from the absorbance data (T% = 10⁻ᴬ * 100).

Protocol 2: Photostability Testing of a Light-Sensitive Compound

Objective: To determine the ability of TINUVIN® 1130 to protect a photosensitive molecule (e.g., a drug substance) from degradation upon exposure to UV light. This protocol is adapted from ICH Q1B guidelines.[9][10]

Methodology:

  • Sample Preparation:

    • Prepare a solution of the photosensitive compound in a suitable solvent at a known concentration.

    • Prepare a second set of solutions containing the photosensitive compound at the same concentration, with the addition of TINUVIN® 1130 at a predetermined concentration (e.g., 1.0 - 3.0% based on the total solids content).

    • Prepare a control sample with only the photosensitive compound, protected from light.

  • Controlled UV Exposure:

    • Place the unprotected and TINUVIN® 1130-protected samples in a photostability chamber equipped with a light source that provides a combination of cool white fluorescent and near-UV lamps.

    • Expose the samples to a controlled dose of UV radiation, aiming for an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[9]

  • Analysis of Degradation:

    • At specified time intervals, withdraw aliquots from each sample.

    • Analyze the concentration of the parent photosensitive compound using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Characterize any degradation products to understand the degradation pathway.

  • Data Interpretation:

    • Compare the degradation profile of the protected sample to that of the unprotected sample.

    • Calculate the percentage of the photosensitive compound remaining over time for both conditions. A significantly lower rate of degradation in the presence of TINUVIN® 1130 indicates its protective effect.

Visualizations: Workflows and Mechanisms

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

UV_Absorption_Mechanism cluster_molecule Hydroxyphenyl Benzotriazole BZT_ground Ground State (S0) BZT_excited Excited State (S1) (Intramolecular Proton Transfer) BZT_ground->BZT_excited Excitation Heat Heat (Vibrational Relaxation) BZT_ground->Heat BZT_excited->BZT_ground Rapid, Non-radiative Decay UV_photon UV Photon (290-400 nm) UV_photon->BZT_ground Absorption

Caption: Mechanism of UV energy dissipation by a hydroxyphenyl benzotriazole.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_analysis Phase 3: Analysis Prep_Drug Prepare Solution of Photosensitive Drug UV_Exposure Expose Samples in Photostability Chamber Prep_Drug->UV_Exposure Prep_Protected Prepare Drug Solution with TINUVIN® 1130 Prep_Protected->UV_Exposure Prep_Control Prepare Control Sample (Light Protected) HPLC Analyze by HPLC Prep_Control->HPLC t=final Sampling Withdraw Aliquots at Time Intervals UV_Exposure->Sampling Sampling->HPLC Data_Analysis Compare Degradation Profiles HPLC->Data_Analysis

Caption: Workflow for evaluating the photoprotective effect of a UV absorber on a drug substance.

Logical_Relationship cluster_evaluation Evaluation of a UV Absorber for Pharmaceutical Use cluster_outcomes Desired Outcomes Efficacy UV Absorption Efficacy Protection Protection of Active Ingredient Efficacy->Protection Photostability Photostability of Absorber Photostability->Protection Compatibility Compatibility with Formulation Stability Long-term Product Stability Compatibility->Stability Safety Toxicological Profile Safety_Assured Patient Safety Safety->Safety_Assured

Caption: Key considerations for the use of a UV absorber in a pharmaceutical context.

References

A Technical Guide to the UV Absorption Properties of TINUVIN-1130 in Toluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the ultraviolet (UV) absorption characteristics of TINUVIN-1130, a hydroxyphenylbenzotriazole class UV absorber, with a specific focus on its behavior in a toluene (B28343) solvent.[1][2][3][4][5][6] This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the UV-protective capabilities of this compound.

This compound is a liquid UV absorber specifically designed for industrial coating applications.[3][5] Its broad UV absorption provides efficient protection to light-sensitive substrates like plastics and wood.[3][4] It is miscible with a wide range of common solvents, making it a versatile additive in various formulations.[1][4]

Understanding the UV Absorption Mechanism

This compound belongs to the family of hydroxyphenylbenzotriazole UV absorbers.[1][2][3][4][5][6] The fundamental mechanism of UV absorption in these molecules involves the absorption of UV radiation, which excites the molecule to a higher energy state. This is followed by a non-radiative de-excitation process, which dissipates the absorbed energy as heat, thereby preventing the harmful UV radiation from reaching the substrate.

UV_Absorption_Mechanism cluster_0 UV Absorption and Energy Dissipation by this compound UV UV Photon (hv) T_GS This compound (Ground State) UV->T_GS Absorption T_ES This compound (Excited State) T_GS->T_ES Excitation T_ES->T_GS Non-radiative Decay Heat Heat T_ES->Heat Energy Dissipation

Mechanism of UV absorption by this compound.

UV Absorption Spectrum of this compound

ParameterExpected Value in TolueneNotes
UV Absorption Range ~300 - 400 nmBroad absorption is a key feature of this class of UV absorbers.[3][5]
λmax 1 ~305 nmBased on data in chloroform; slight solvatochromic shifts are possible.
λmax 2 ~345 - 350 nmThis is the primary absorption peak for effective UV-A blocking.[7]
Molar Absorptivity (ε) Data not availableThis would need to be determined experimentally.

Experimental Protocol for UV-Vis Spectroscopy

The following is a detailed methodology for determining the UV absorption spectrum of this compound in toluene.

1. Materials and Equipment:

  • This compound

  • Toluene (spectroscopic grade)

  • Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

2. Preparation of Stock Solution:

  • Accurately weigh a small amount of this compound (e.g., 10 mg) and transfer it to a 50 mL volumetric flask.

  • Dissolve the this compound in a small amount of spectroscopic grade toluene.

  • Once fully dissolved, fill the volumetric flask to the mark with toluene. This is your stock solution.

3. Preparation of Working Solutions:

  • Perform serial dilutions of the stock solution to prepare a series of working solutions of varying concentrations. For example, prepare five solutions with concentrations ranging from 1 to 10 µg/mL.

  • Use volumetric flasks and micropipettes to ensure accuracy in dilutions.

4. Spectrophotometric Analysis:

  • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

  • Set the wavelength range for scanning (e.g., 200 - 600 nm).

  • Use spectroscopic grade toluene as the blank reference. Fill one quartz cuvette with toluene and place it in the reference beam path of the spectrophotometer.

  • Fill another quartz cuvette with the toluene blank and run a baseline correction.

  • Starting with the lowest concentration working solution, rinse a quartz cuvette with the solution, then fill the cuvette and place it in the sample beam path.

  • Record the absorbance spectrum.

  • Repeat the measurement for all working solutions, moving from the lowest to the highest concentration.

5. Data Analysis:

  • Identify the wavelength(s) of maximum absorbance (λmax) from the obtained spectra.

  • According to the Beer-Lambert law (A = εbc), plot a calibration curve of absorbance at λmax versus concentration.

  • The slope of the calibration curve will be the molar absorptivity (ε) if the concentration is in mol/L, or the absorptivity (a) if the concentration is in other units.

Experimental_Workflow cluster_workflow UV-Vis Spectroscopy Workflow prep_stock Prepare Stock Solution of this compound in Toluene prep_work Prepare Working Solutions (Serial Dilutions) prep_stock->prep_work spectro Spectrophotometer Setup (Baseline with Toluene) prep_work->spectro measure Measure Absorbance Spectra of Working Solutions spectro->measure analyze Data Analysis (Identify λmax, Plot Calibration Curve) measure->analyze

Workflow for UV-Vis spectroscopic analysis.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of TINUVIN®-1130

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of TINUVIN®-1130, a widely utilized liquid benzotriazole (B28993) UV absorber. Understanding the thermal characteristics of this light stabilizer is critical for its effective application in various formulations, ensuring stability during processing and end-use.

Thermal Decomposition Profile

TINUVIN®-1130 is characterized by its high thermal stability, a crucial attribute for applications involving elevated processing temperatures.[1][2][3][4] The thermal decomposition of TINUVIN®-1130 generally initiates at temperatures above 250 °C.[5]

Quantitative Thermal Analysis Data

While a detailed, publicly available thermogravimetric analysis (TGA) curve for TINUVIN®-1130 is limited, the available data from safety data sheets and technical literature provides a strong indication of its thermal robustness. The following table summarizes the key thermal decomposition data for TINUVIN®-1130.

Thermal ParameterValueReference
Thermal Decomposition> 250 °C[5]

It is important to note that the exact decomposition profile can be influenced by the experimental conditions of the thermogravimetric analysis, such as the heating rate and the surrounding atmosphere.

Experimental Protocol: Thermogravimetric Analysis (TGA)

While specific experimental protocols for TINUVIN®-1130 are not extensively published, a general methodology for conducting TGA on liquid chemical substances can be outlined as follows. This protocol is designed to determine the thermal stability and decomposition characteristics of a sample.

Objective: To determine the temperature at which TINUVIN®-1130 begins to decompose and to characterize its weight loss as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Analytical balance

  • Sample pans (typically aluminum or platinum)

  • Inert gas supply (e.g., Nitrogen)

  • Oxidative gas supply (e.g., Air or Oxygen)

Procedure:

  • Sample Preparation: An accurately weighed sample of TINUVIN®-1130 (typically 5-10 mg) is placed into a clean, tared TGA sample pan.

  • Instrument Setup: The TGA instrument is calibrated according to the manufacturer's instructions. The desired atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) is set at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a controlled, linear heating rate (e.g., 10 °C/min).

  • Data Acquisition: The weight of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine key thermal events, including the onset temperature of decomposition, the peak decomposition temperature (from the derivative of the TGA curve, DTG), and the percentage of weight loss at various temperatures.

Visualization of Thermal Analysis Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a liquid UV absorber like TINUVIN®-1130.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_tga TGA Measurement cluster_analysis Data Analysis start Start sample_weigh Accurately weigh 5-10 mg of TINUVIN-1130 start->sample_weigh place_sample Place sample in TGA pan sample_weigh->place_sample instrument_setup Set TGA parameters: - Atmosphere (N2 or Air) - Flow rate (e.g., 20 mL/min) place_sample->instrument_setup heating_program Heat sample from ambient to 600 °C at 10 °C/min instrument_setup->heating_program data_acquisition Continuously record sample weight vs. temperature heating_program->data_acquisition plot_tga Plot TGA and DTG curves data_acquisition->plot_tga determine_onset Determine onset of decomposition (Tonset) plot_tga->determine_onset determine_peak Determine peak decomposition temperature (Tpeak) plot_tga->determine_peak determine_weight_loss Calculate % weight loss at specific temperatures plot_tga->determine_weight_loss end end determine_peak->end End

Caption: Workflow for Thermogravimetric Analysis of this compound.

This structured approach ensures reproducible and accurate characterization of the thermal properties of TINUVIN®-1130, providing essential data for its successful implementation in various applications.

References

An In-depth Technical Guide to the Solubility of TINUVIN-1130 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of TINUVIN-1130, a liquid hydroxyphenyl-benzotriazole ultraviolet (UV) absorber. Understanding the solubility of this compound is critical for its effective incorporation into various formulations, ensuring stability, and optimizing performance in applications ranging from industrial and automotive coatings to light-sensitive plastics.[1][2][3][4][5] This document presents quantitative solubility data, outlines a general experimental protocol for solubility determination, and offers a logical workflow for solvent selection.

Core Properties of this compound

This compound is a viscous, yellow to light amber liquid UV absorber.[1][6] Its chemical structure, belonging to the hydroxyphenyl-benzotriazole class, is specifically designed for high performance in coatings.[1][2][3][4][5] It is noted for its high temperature and extraction resistance, making it suitable for demanding applications.[1][2][4][5] The product is described as being miscible with all common solvents and is also readily incorporated into water-borne systems, often with the aid of a water-miscible co-solvent like butylcarbitol.[1][2] While it is soluble in both polar and non-polar organic solvents, it is not miscible with water.[7][8]

Quantitative Solubility Data

The solubility of this compound in a range of organic solvents at 20°C is summarized in the table below. The data is presented as miscibility in grams per 100 grams of solution.

Organic SolventChemical ClassMiscibility ( g/100g of solution) at 20°C
Butylcarbitol (Diethylene glycol monobutyl ether)Glycol Ether> 50[1][2]
ButanolAlcohol> 50[1][2]
ButylacetateEster> 50[1][6]
EthylglycolGlycol Ether> 50[1][6]
1-Methoxypropylacetate-2Glycol Ether Ester> 50[1][2]
Methyl Ethyl Ketone (MEK)Ketone> 50[1][2]
XyleneAromatic Hydrocarbon> 50[2]
Solvesso 100Aromatic Hydrocarbon> 50[1][6]
Solvesso 150Aromatic Hydrocarbon> 50[1]
Hexanedioldiacrylate (HDDA)Acrylate> 50[2]
Trimethylolpropanetriacrylate (TMPTA)Acrylate> 50[2]
ChloroformChlorinated Hydrocarbon> 50[7]
n-HexaneAliphatic Hydrocarbon> 50[7]
Ethyl AcetateEster> 50[7]
TolueneAromatic Hydrocarbon> 50[7]
Water-Not Miscible[1][2]

Experimental Protocol for Solubility Determination

While specific experimental protocols from the manufacturer for this compound are not publicly detailed, a general and reliable method for determining the saturated solubility of a UV absorber in an organic solvent can be adapted. A common approach involves the preparation of a saturated solution followed by quantitative analysis, for example, using UV-Visible spectrophotometry.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific organic solvent at a given temperature.

Materials and Equipment:

  • This compound

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

  • UV-Visible Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The excess is crucial to ensure that saturation is reached.

    • Place the container in a temperature-controlled orbital shaker or on a magnetic stirrer. The temperature should be maintained at the desired level (e.g., 20°C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation of Undissolved Solute:

    • After the equilibration period, allow the solution to stand undisturbed for a short time to allow the excess solid to settle.

    • To completely separate the undissolved this compound, centrifuge the suspension at a moderate speed.

    • Carefully extract a clear aliquot of the supernatant using a syringe and filter it through a solvent-compatible syringe filter to remove any remaining suspended particles.

  • Quantitative Analysis by UV-Visible Spectrophotometry:

    • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Generation of a Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. Plot a calibration curve of absorbance versus concentration.

    • Analysis of the Saturated Solution: Accurately dilute the filtered supernatant (the saturated solution) with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

    • Using the equation of the line from the calibration curve, calculate the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Multiply the calculated concentration by the dilution factor to determine the concentration of this compound in the original saturated solution.

    • Express the solubility in the desired units, such as g/100 mL or weight percent.

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable organic solvent for an application involving this compound.

Solvent_Selection_Workflow start Start: Define Application Requirements solubility_req High Solubility Required? (e.g., >10% w/w) start->solubility_req select_high_sol Select from High Solubility Solvents (e.g., Ketones, Esters, Aromatic Hydrocarbons) solubility_req->select_high_sol Yes consider_other Consider Other Factors for Lower Solubility Needs solubility_req->consider_other No volatility_check Volatility Constraints? (e.g., Drying Time) select_high_sol->volatility_check consider_other->volatility_check low_volatility Select Low Volatility Solvents (e.g., Glycol Ethers) volatility_check->low_volatility Yes high_volatility Select High Volatility Solvents (e.g., MEK, Acetone) volatility_check->high_volatility No compatibility_check Substrate/Formulation Compatibility? low_volatility->compatibility_check high_volatility->compatibility_check compatible Proceed with Solvent compatibility_check->compatible Yes incompatible Re-evaluate Solvent Choice compatibility_check->incompatible No safety_check Toxicity & Environmental Regulations Met? compatible->safety_check incompatible->start safe Final Solvent Selection safety_check->safe Yes unsafe Select Alternative Solvent safety_check->unsafe No unsafe->start

References

TINUVIN-1130: A Toxicological and Ecological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TINUVIN-1130 is a liquid benzotriazole (B28993) UV absorber widely used in industrial coatings and plastics to protect materials from degradation by ultraviolet radiation.[1][2][3] Its high-temperature resistance and broad UV absorption spectrum make it a versatile and effective stabilizer.[4][5][6] However, its widespread use raises concerns about its potential toxicological and ecological impacts. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on biological systems and its fate in the environment. The information is intended to support researchers, scientists, and professionals in drug development and chemical safety assessment in evaluating the risks associated with this compound.

Toxicological Profile

The toxicological data for this compound indicates a low order of acute toxicity in mammals but raises concerns regarding skin sensitization.[7][8]

Mammalian Toxicity

Studies on mammalian models have shown that this compound has low acute toxicity via oral, dermal, and inhalation routes.[7][8] However, it is classified as a skin sensitizer, meaning it can cause an allergic reaction upon repeated contact with the skin.[7][8]

Table 1: Acute Mammalian Toxicity of this compound

Test Species Route of Exposure Endpoint Value Reference
Rat Oral LD50 > 2000 mg/kg bw [7]
Rat Dermal LD50 > 2000 mg/kg bw [7]

| Rat | Inhalation | LC50 | > 5.8 mg/L air |[8] |

Potential Mechanisms of Toxicity and Signaling Pathways

While direct studies on the specific signaling pathways affected by this compound are limited, research on the broader class of benzotriazole UV stabilizers (BUVs) provides insights into its potential mechanisms of action. These studies suggest that BUVs can interact with several key biological pathways:

  • Endocrine Disruption: Several BUVs have been shown to possess endocrine-disrupting properties, including both estrogenic and anti-androgenic activities. They can interact with estrogen receptors (ERα and ERβ) and androgen receptors (AR), potentially interfering with normal hormonal functions.[1]

  • Aryl Hydrocarbon Receptor (AhR) Activation: Some BUVs can activate the AhR, a ligand-activated transcription factor involved in regulating the expression of genes related to metabolism and toxicity. Activation of the AhR can lead to a range of adverse effects.

  • Oxidative Stress: Exposure to some BUVs has been linked to the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system's ability to detoxify them.[9] This can lead to cellular damage.

  • Neurotoxicity: Emerging evidence suggests that some BUVs may exhibit neurotoxic effects, potentially through interference with neuroactive ligand-receptor interactions.[7]

Further research is needed to specifically elucidate the signaling pathways directly impacted by this compound.

G cluster_exposure Exposure to this compound cluster_pathways Potential Cellular and Molecular Targets cluster_outcomes Potential Toxicological Outcomes This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds to/Modulates AR Androgen Receptor (AR) This compound->AR Binds to/Modulates AhR Aryl Hydrocarbon Receptor (AhR) This compound->AhR Activates ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Induces Neuro Neuroactive Ligand-Receptor Interactions This compound->Neuro Interferes with Endocrine Endocrine Disruption ER->Endocrine AR->Endocrine Metabolism Altered Gene Expression & Metabolism AhR->Metabolism Oxidative_Stress Oxidative Stress & Cellular Damage ROS->Oxidative_Stress Neurotoxicity Neurotoxicity Neuro->Neurotoxicity

Potential signaling pathways affected by this compound.

Ecological Impact

This compound is classified as toxic to aquatic life with long-lasting effects.[7][8] This is based on data from studies on various aquatic organisms.

Aquatic Toxicity

The acute toxicity of this compound has been evaluated in fish, aquatic invertebrates, and algae. Chronic toxicity data is also available for aquatic invertebrates.

Table 2: Ecotoxicity of this compound

Test Organism Duration Endpoint Value Reference
Oncorhynchus mykiss (Rainbow Trout) 96 hours LC50 2.8 mg/L [7][8]
Daphnia magna (Water Flea) 48 hours EC50 4.0 mg/L [10]
Daphnia magna (Water Flea) 21 days NOEC 0.78 mg/L [7][10]

| Activated Sludge | 3 hours | IC50 | > 1000 mg/L |[8] |

Environmental Fate

Information on the environmental fate of this compound suggests a potential for persistence and bioaccumulation, characteristic of many benzotriazole UV stabilizers. It is not readily biodegradable.[10] Due to its chemical properties, it is expected to adsorb to soil and sediment in the environment.[10]

Experimental Protocols

The toxicological and ecological data presented in this guide are based on standardized test methods, primarily those developed by the Organisation for Economic Co-operation and Development (OECD).

Fish, Acute Toxicity Test (based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.

Methodology:

  • Test Organism: Typically, rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio).

  • Exposure: Fish are exposed to a range of concentrations of the test substance in water under controlled conditions.

  • Duration: 96 hours.

  • Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50 value is calculated at the end of the exposure period.

G cluster_setup Test Setup cluster_exposure Exposure Phase cluster_observation Observation and Data Collection cluster_analysis Data Analysis Test_Substance This compound Stock Solution Dilution Serial Dilutions Test_Substance->Dilution Test_Chambers Test Chambers with Fish Dilution->Test_Chambers Exposure 96-hour Exposure Test_Chambers->Exposure Observation Record Mortality at 24, 48, 72, 96h Exposure->Observation Analysis Calculate LC50 Observation->Analysis

Workflow for OECD 203 Fish Acute Toxicity Test.

Daphnia magna Reproduction Test (based on OECD Guideline 211)

This chronic test evaluates the impact of a substance on the reproductive output of the water flea, Daphnia magna.

Methodology:

  • Test Organism: Young female Daphnia magna (less than 24 hours old).

  • Exposure: Daphnids are exposed to a range of concentrations of the test substance in a semi-static or flow-through system.

  • Duration: 21 days.

  • Observations: The survival of the parent animals and the number of live offspring produced are monitored.

  • Endpoint: The No Observed Effect Concentration (NOEC) and the concentration causing a specified percentage reduction in reproduction (e.g., EC10, EC50) are determined.

G cluster_setup Test Setup cluster_exposure Exposure Phase cluster_observation Observation and Data Collection cluster_analysis Data Analysis Test_Substance This compound Stock Solution Dilution Serial Dilutions Test_Substance->Dilution Test_Vessels Test Vessels with Daphnids Dilution->Test_Vessels Exposure 21-day Exposure (Semi-static/Flow-through) Test_Vessels->Exposure Observation Monitor Parental Survival & Count Offspring Exposure->Observation Analysis Determine NOEC and ECx Observation->Analysis

Workflow for OECD 211 Daphnia Reproduction Test.

Ready Biodegradability Test (based on OECD Guideline 301)

This set of methods assesses the potential for a chemical to be rapidly biodegraded by microorganisms under aerobic conditions.

Methodology:

  • Inoculum: A mixed population of microorganisms, typically from activated sludge.

  • Exposure: The test substance is incubated with the inoculum in a mineral medium.

  • Duration: 28 days.

  • Measurement: Biodegradation is monitored by measuring parameters such as dissolved organic carbon (DOC) removal, carbon dioxide (CO2) evolution, or oxygen consumption.

  • Endpoint: The percentage of biodegradation is calculated. A substance is considered "readily biodegradable" if it meets specific pass levels within a 10-day window.

Conclusion

This compound is a chemical with low acute mammalian toxicity but is a skin sensitizer. Ecologically, it is classified as toxic to aquatic life with long-lasting effects and is not readily biodegradable. While the specific mechanisms of toxicity for this compound are not fully elucidated, the broader class of benzotriazole UV stabilizers has been shown to interact with key biological pathways, including endocrine and metabolic signaling. This technical guide summarizes the available data to aid in the risk assessment and responsible management of this widely used industrial chemical. Further research is warranted to better understand its specific molecular initiating events and adverse outcome pathways.

References

TINUVIN-1130: A Technical Guide for Researchers on Advanced UV Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Formulation Development Professionals

This technical guide provides an in-depth overview of TINUVIN-1130, a liquid UV absorber of the hydroxyphenyl-benzotriazole class. Its unique properties make it a valuable tool for researchers in materials science, polymer chemistry, and formulation development, offering robust protection against ultraviolet radiation. This document outlines its key features, benefits, and technical specifications, and provides a framework for its application in a research context.

Core Features and Benefits for Research Applications

This compound is a versatile and highly effective UV absorber designed for both solvent-based and water-borne systems.[1][2] Its primary function is to absorb harmful UV radiation and dissipate it as harmless thermal energy, thereby protecting light-sensitive materials from degradation.[3][4] This is particularly crucial in research applications where the integrity and longevity of materials, such as coatings, plastics, and adhesives, are paramount for reliable experimental outcomes.[5]

Key benefits of incorporating this compound in research formulations include:

  • Broad Spectrum UV Absorption: It offers excellent spectral coverage in the UV-A and UV-B regions, ensuring comprehensive protection.[1][6]

  • High Durability: this compound exhibits high resistance to temperature and extraction, making it suitable for applications requiring long-term stability under harsh conditions.[1][2]

  • Versatile Compatibility: It is miscible with a wide range of common solvents and can be easily incorporated into water-borne systems, often by dilution with a water-miscible solvent like butyl carbitol.[7][8]

  • Synergistic Effects: When used in combination with Hindered Amine Light Stabilizers (HALS) like TINUVIN-292 or TINUVIN-123, it demonstrates a synergistic effect, providing superior protection against gloss reduction, cracking, blistering, and color change.[4][7]

  • Substrate Protection: Its broad UV absorption provides efficient protection to light-sensitive substrates, including plastics and wood.[1][2]

Technical Specifications

The following tables summarize the key quantitative data for this compound, compiled from various technical datasheets.

Physical and Chemical Properties
PropertyValueSource(s)
Chemical Class Hydroxyphenyl-benzotriazole[1][7]
Appearance Yellow to light amber viscous liquid[8][9]
Density (20°C) 1.17 g/cm³[7][8]
Viscosity (20°C) 7,400 mPa·s[7][8]
Active Component (HPLC) ≥ 99.0%[9]
Ash Content ≤ 0.1%[9]
Miscibility Data (at 20°C)
SolventMiscibility ( g/100g solution)Source(s)
Butyl Carbitol> 50[7][8]
Butanol> 50[7][8]
Butyl Acetate> 50[7][8]
Ethyl Glycol> 50[7][8]
1-Methoxy-2-propanol acetate> 50[7][8]
Methyl Ethyl Ketone> 50[7][8]
Xylene> 50[7][8]
Hexanediol Diacrylate (HDDA)> 50[7]
Trimethylolpropane Triacrylate (TMPTA)> 50[7]
WaterNot miscible[7][8]
UV Transmittance Spectrum
WavelengthTransmittance (%)Source(s)
460 nm≥ 95%[5][9]
500 nm≥ 97%[5][9]

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of UV absorption by this compound and a typical experimental workflow for its evaluation in a research setting.

G cluster_0 Mechanism of UV Energy Dissipation UV UV Photon (High Energy) T1130_ground This compound (Ground State) UV->T1130_ground Absorption T1130_excited This compound (Excited State) T1130_ground->T1130_excited Excitation T1130_excited->T1130_ground Relaxation (Energy Dissipation) Heat Heat (Low Energy) T1130_excited->Heat G cluster_1 Experimental Workflow for Efficacy Evaluation A Formulation Preparation (Control vs. This compound) B Substrate Application (e.g., coating on wood/plastic) A->B C Curing/Drying B->C D Accelerated Weathering (QUV, Xenon Arc) C->D E Performance Analysis D->E F Gloss Measurement E->F G Colorimetry (ΔE) E->G H Microscopy (Cracking, Blistering) E->H I FTIR Spectroscopy (Chemical Changes) E->I

References

Methodological & Application

Application Notes and Protocols for Incorporating TINUVIN® 1130 into Water-Based Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TINUVIN® 1130 is a liquid ultraviolet (UV) light absorber belonging to the hydroxyphenyl-benzotriazole class, designed to protect various materials from degradation caused by UV radiation.[1][2][3][4][5][6][7][8] While highly effective, its hydrophobic nature presents a challenge for incorporation into aqueous formulations.[9] This document provides detailed application notes and protocols for the successful dispersion of TINUVIN® 1130 in water-based systems, a critical step for its use in applications such as coatings, adhesives, and potentially in specific drug delivery contexts where UV protection of a formulation is required.[2][3][4][10]

TINUVIN® 1130 is a viscous liquid that is miscible with a wide range of organic solvents but not with water.[1][2][8] Therefore, direct addition to aqueous systems is not feasible and will result in phase separation. The primary strategies for its incorporation involve pre-dissolving it in a water-miscible co-solvent or creating a stable oil-in-water emulsion.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of TINUVIN® 1130, along with recommended concentration ranges for effective UV protection.

Table 1: Physical and Chemical Properties of TINUVIN® 1130

PropertyValueReference
Appearance Yellow to light amber viscous liquid[1][8]
Chemical Class Hydroxyphenyl-benzotriazole[1][2][3][4][5][7][8]
Dynamic Viscosity at 20°C 7400 mPa·s[1][2][8]
Density at 20°C 1.17 g/cm³[1][8]
Water Miscibility Not miscible[1][2][8]

Table 2: Miscibility of TINUVIN® 1130 with Various Solvents (>50 g/100 g solution at 20°C)

SolventMiscibilityReference
Butylcarbitol> 50[1][2][8]
Butanol> 50[1][2][8]
Butylacetate> 50[1][8]
Ethylglycol> 50[1][8]
1-Methoxypropylacetate-2> 50[1][2][8]
Methylethylketone> 50[1][2][8]
Xylene> 50[1][2]
Hexanedioldiacrylate> 50[1][8]
Trimethylolpropanetriacrylate> 50[1][8]

Table 3: Recommended Concentrations for Coatings

ComponentConcentration (% by weight on binder solids)Reference
TINUVIN® 11301.0 - 3.0%[1][2]
Hindered Amine Light Stabilizer (HALS) e.g., TINUVIN® 123, 2920.5 - 2.0%[1][2]

Experimental Protocols

Two primary methods for incorporating TINUVIN® 1130 into aqueous systems are detailed below: the co-solvent dilution method and the emulsification method.

Protocol 1: Co-Solvent Dilution Method

This is the most straightforward approach, relying on the miscibility of TINUVIN® 1130 with certain water-soluble organic solvents to facilitate its dispersion in water.[1][2][6][8] Butylcarbitol is a commonly recommended solvent for this purpose.[1][2][6][8]

Materials:

  • TINUVIN® 1130

  • Butylcarbitol (or other suitable water-miscible solvent, see Table 2)

  • Aqueous system (e.g., water-based coating formulation, buffer)

  • Magnetic stirrer and stir bar or overhead mixer

  • Beakers or other suitable laboratory glassware

Procedure:

  • Preparation of TINUVIN® 1130 Concentrate:

    • In a clean, dry beaker, weigh the desired amount of TINUVIN® 1130.

    • Add the water-miscible co-solvent (e.g., butylcarbitol) to the TINUVIN® 1130. A starting ratio of 1:1 (w/w) is recommended.

    • Stir the mixture at room temperature using a magnetic stirrer or overhead mixer at a moderate speed (e.g., 200-400 rpm) until a homogenous, clear solution is obtained. This may take 10-15 minutes.

  • Incorporation into the Aqueous System:

    • Place the target aqueous system in a separate beaker and begin gentle agitation.

    • Slowly add the TINUVIN® 1130 concentrate dropwise to the vortex of the stirring aqueous system.

    • Continue stirring for at least 30 minutes to ensure uniform dispersion.

Characterization and Quality Control:

  • Visual Inspection: The final formulation should be visually homogenous with no signs of phase separation, oiling out, or precipitation.

  • Particle Size Analysis (Optional): Dynamic Light Scattering (DLS) can be used to determine the size of the dispersed droplets and assess the stability of the dispersion over time.

  • Performance Testing: The efficacy of the incorporated TINUVIN® 1130 should be validated through appropriate UV exposure and stability studies relevant to the final application.

Protocol 2: Emulsification Method

For systems where the presence of a co-solvent is undesirable or when a more stable dispersion is required, an emulsification approach can be employed. This involves creating an oil-in-water emulsion of TINUVIN® 1130 using a suitable surfactant.

Materials:

  • TINUVIN® 1130 (Oil Phase)

  • Hydrophilic surfactant (e.g., Tween® series, Triton™ X-100)

  • Deionized water (Aqueous Phase)

  • High-shear mixer or sonicator

  • Beakers or other suitable laboratory glassware

Procedure:

  • Preparation of the Aqueous Phase:

    • In a beaker, dissolve the chosen surfactant in deionized water at the desired concentration (a starting point of 1-5% w/v is suggested).

    • Stir gently until the surfactant is fully dissolved.

  • Emulsification:

    • Heat both the oil phase (TINUVIN® 1130) and the aqueous phase to a slightly elevated temperature (e.g., 40-50°C) to reduce the viscosity of TINUVIN® 1130 and facilitate emulsification.

    • Slowly add the oil phase to the aqueous phase while applying high shear using a high-shear mixer (e.g., 5000-10000 rpm) or sonication.

    • Continue the high-shear mixing for 10-20 minutes to form a fine emulsion.

    • Allow the emulsion to cool to room temperature while stirring gently.

  • Incorporation into the Final Formulation:

    • The resulting TINUVIN® 1130 emulsion can then be added to the final aqueous formulation with gentle mixing.

Characterization and Quality Control:

  • Visual Inspection: A stable emulsion should appear uniform and opaque (milky) with no visible oil droplets or creaming.

  • Microscopy: Optical microscopy can be used to visually assess the droplet size and uniformity of the emulsion.

  • Particle Size Analysis: DLS is essential for quantifying the droplet size distribution and monitoring the long-term stability of the emulsion.

  • Zeta Potential Measurement: This can provide an indication of the colloidal stability of the emulsion.

Visualizations

The following diagrams illustrate the workflows for the two primary methods of incorporating TINUVIN® 1130 into water-based systems.

G cluster_0 Protocol 1: Co-Solvent Dilution Method A Weigh TINUVIN® 1130 B Add Water-Miscible Co-Solvent (e.g., Butylcarbitol) A->B C Mix to Homogenous Concentrate B->C E Slowly Add Concentrate to Aqueous System C->E D Stir Aqueous System D->E F Continue Stirring for Uniform Dispersion E->F G Final Formulation F->G

Caption: Workflow for the Co-Solvent Dilution Method.

G cluster_1 Protocol 2: Emulsification Method cluster_oil Oil Phase cluster_aqueous Aqueous Phase O1 TINUVIN® 1130 O2 Heat to 40-50°C O1->O2 M Combine and Apply High Shear/Sonication O2->M A1 Deionized Water + Surfactant A2 Heat to 40-50°C A1->A2 A2->M C Cool with Gentle Stirring M->C F TINUVIN® 1130 Emulsion C->F G Add to Final Aqueous Formulation F->G

Caption: Workflow for the Emulsification Method.

Synergistic Combinations

For enhanced performance, TINUVIN® 1130 is often used in combination with a Hindered Amine Light Stabilizer (HALS).[1][2][6] HALS, such as TINUVIN® 123, TINUVIN® 144, or TINUVIN® 292, work synergistically with UV absorbers to provide superior protection against gloss reduction, cracking, blistering, delamination, and color change.[1][2][6] The HALS can be incorporated into the formulation using similar methods as described for TINUVIN® 1130, depending on its physical form and solubility.

G cluster_0 Synergistic Protection Mechanism UVA TINUVIN® 1130 (UV Absorber) UV UV Radiation UVA->UV absorbs Protection Enhanced Protection UVA->Protection HALS HALS (e.g., TINUVIN® 292) Polymer Polymer Matrix HALS->Polymer stabilizes HALS->Protection UV->Polymer attacks Degradation Degradation (Cracking, Color Change) Polymer->Degradation leads to

References

Application Notes and Protocols for TINUVIN® 1130 in Protective Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental use of TINUVIN® 1130, a liquid hydroxyphenyl-benzotriazole ultraviolet (UV) absorber, in the formulation and evaluation of protective coatings. Detailed protocols for incorporation, performance testing, and data interpretation are outlined to assist in the development of durable and long-lasting coating systems.

Introduction to TINUVIN® 1130

TINUVIN® 1130 is a high-performance UV absorber designed for solvent-based and water-based coatings.[1][2][3] Its primary function is to protect light-sensitive substrates, such as wood and plastics, and the coating itself from the degrading effects of UV radiation, thereby preventing discoloration, gloss loss, cracking, and blistering.[2] It exhibits excellent spectral coverage in the UV-A and UV-B regions.[1][3] For enhanced performance, TINUVIN® 1130 is often used in synergy with a Hindered Amine Light Stabilizer (HALS), such as TINUVIN® 292.[4][5][6] This combination provides a comprehensive stabilization system where TINUVIN® 1130 absorbs UV radiation, and the HALS scavenges free radicals generated during photodegradation.[4]

Physicochemical Properties of TINUVIN® 1130

A summary of the typical physical and chemical properties of TINUVIN® 1130 is presented in Table 1.

PropertyValue
Appearance Yellow to light amber viscous liquid
Chemical Class Hydroxyphenyl-benzotriazole
Density at 20°C 1.17 g/cm³
Viscosity at 20°C 7400 mPa·s
Miscibility Miscible with most common organic solvents. In water-borne systems, dilution with a water-miscible solvent like butylcarbitol is recommended for easier incorporation.[7][8]

Experimental Protocols

Formulation of Coatings with TINUVIN® 1130

This protocol describes the incorporation of TINUVIN® 1130 into a model solvent-based acrylic clearcoat. The principles can be adapted for other coating systems.

Materials:

  • Acrylic resin solution (e.g., 50% in xylene)

  • Solvent blend (e.g., xylene, butyl acetate)

  • TINUVIN® 1130

  • TINUVIN® 292 (optional, for synergistic system)

  • Flow and leveling agents

  • Substrate panels (e.g., wood, plastic, or primed metal)

Procedure:

  • In a suitable mixing vessel, charge the acrylic resin solution.

  • Under agitation, add the solvent blend to achieve the desired application viscosity.

  • Add any flow and leveling agents as required by the formulation.

  • Slowly add the calculated amount of TINUVIN® 1130 to the vortex of the stirred solution. Recommended concentrations are 1.0 - 3.0% by weight on binder solids.[6]

  • For a synergistic system, add the recommended amount of TINUVIN® 292 (e.g., 0.5 - 2.0% by weight on binder solids).[6]

  • Continue mixing for 15-20 minutes to ensure complete homogenization.

  • Allow the formulation to stand for at least 30 minutes to allow for the release of any entrapped air.

  • Apply the coating to the substrate panels using a suitable method (e.g., spray, draw-down bar) to achieve a uniform dry film thickness.

  • Cure the coated panels according to the resin manufacturer's recommendations.

Accelerated Weathering Testing

To evaluate the performance of coatings containing TINUVIN® 1130, accelerated weathering tests are employed to simulate long-term outdoor exposure. Two common methods are QUV and Xenon Arc testing.

3.2.1. QUV Accelerated Weathering (ASTM G154)

This test simulates the effect of sunlight and moisture (dew and rain).

Equipment:

  • QUV Accelerated Weathering Tester

Procedure:

  • Prepare coated panels as described in section 3.1. Prepare a control set without any UV stabilizer and a set with only TINUVIN® 292 for comparison if evaluating synergy.

  • Mount the panels in the QUV tester.

  • Set the test cycle. A common cycle for automotive and industrial coatings is 8 hours of UV exposure at 70°C followed by 4 hours of condensation at 50°C.[9]

  • Select the appropriate fluorescent lamps (e.g., UVA-340 for the best simulation of sunlight in the critical short-wavelength UV region).

  • Run the test for a predetermined duration (e.g., 500, 1000, 2000 hours).[9]

  • Periodically remove the panels for evaluation of gloss and color.

3.2.2. Xenon Arc Accelerated Weathering (ASTM G155, ASTM D6695)

This test provides a more complete simulation of the full spectrum of sunlight.[7][10]

Equipment:

  • Xenon Arc Weathering Chamber

Procedure:

  • Prepare and mount the coated panels as for the QUV test.

  • Set the test parameters, including irradiance level (e.g., 0.55 W/m² at 340 nm), temperature, and relative humidity.[10][11]

  • Define the light/dark/water spray cycles to simulate different environmental conditions. A common cycle involves continuous light with periodic water spray.

  • Run the test for a specified duration.

  • Evaluate the panels at regular intervals.

Performance Evaluation

3.3.1. Gloss Retention (ASTM D523)

Equipment:

  • Glossmeter (60° geometry is common for coatings)

Procedure:

  • Measure the initial gloss of the coated panels before weathering.

  • At each evaluation interval during weathering, clean the panels gently with a soft cloth and deionized water to remove any surface contaminants.

  • Measure the gloss of the weathered panels at several locations and calculate the average.

  • Calculate the percent gloss retention as follows: % Gloss Retention = (Final Gloss / Initial Gloss) * 100

3.3.2. Color Change (ASTM D2244)

Equipment:

  • Spectrophotometer or colorimeter

Procedure:

  • Measure the initial CIELAB color coordinates (L, a, b*) of the unweathered panels.

  • At each evaluation interval, measure the L, a, and b* values of the weathered panels.

  • Calculate the total color difference (ΔE) using the following formula: ΔE = √[(ΔL)² + (Δa)² + (Δb)²] where ΔL, Δa, and Δb are the differences between the initial and final values.

Data Presentation

The following tables illustrate the expected performance of a clearcoat with and without TINUVIN® 1130 and in combination with TINUVIN® 292 after accelerated weathering.

Table 2: Gloss Retention (%) of an Acrylic Clearcoat after QUV Accelerated Weathering

Formulation0 hours500 hours1000 hours2000 hours
Control (no stabilizer)100754015
2% TINUVIN® 1130100958570
2% TINUVIN® 1130 + 1% TINUVIN® 292100989285

Table 3: Color Change (ΔE) of an Acrylic Clearcoat over a Light-Sensitive Substrate after Xenon Arc Weathering*

Formulation0 hours500 hours1000 hours2000 hours
Control (no stabilizer)03.57.815.2
2% TINUVIN® 113001.22.54.8
2% TINUVIN® 1130 + 1% TINUVIN® 29200.81.52.9

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the photostabilization mechanism.

experimental_workflow cluster_prep Coating Preparation cluster_weathering Accelerated Weathering cluster_eval Performance Evaluation prep_resin Acrylic Resin + Solvents prep_mix Mixing prep_resin->prep_mix prep_additives Flow/Leveling Agents prep_additives->prep_mix prep_uv TINUVIN® 1130 (and TINUVIN® 292) prep_uv->prep_mix prep_apply Application to Substrate prep_mix->prep_apply prep_cure Curing prep_apply->prep_cure weather_quv QUV (ASTM G154) prep_cure->weather_quv Exposure weather_xenon Xenon Arc (ASTM G155) prep_cure->weather_xenon Exposure eval_gloss Gloss Retention (ASTM D523) weather_quv->eval_gloss Analysis eval_color Color Change (ASTM D2244) weather_quv->eval_color Analysis weather_xenon->eval_gloss Analysis weather_xenon->eval_color Analysis

Caption: Experimental workflow for coating preparation, weathering, and evaluation.

photostabilization_mechanism cluster_uv UV Radiation cluster_coating Coating Matrix cluster_degradation Degradation Pathway (without stabilizers) cluster_stabilization Stabilization Mechanism uv_light UV Light Photon (hν) polymer Polymer Matrix (P) uv_light->polymer Absorption by Polymer tinuvin_1130 TINUVIN® 1130 (UVA) uv_light->tinuvin_1130 Preferential Absorption free_radical Free Radicals (P·) polymer->free_radical heat Harmless Heat tinuvin_1130->heat Energy Dissipation tinuvin_292 TINUVIN® 292 (HALS) stable_species Stable Species tinuvin_292->stable_species free_radical->tinuvin_292 Radical Scavenging oxidation Photo-oxidation free_radical->oxidation degradation_products Degradation Products (Yellowing, Cracking, Gloss Loss) oxidation->degradation_products

Caption: Photostabilization mechanism of TINUVIN® 1130 and its synergy with HALS.

References

Application of TINUVIN-1130 in Automotive and Industrial Coatings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TINUVIN-1130 is a liquid benzotriazole (B28993) UV absorber designed for the protection of automotive and industrial coatings.[1][2][3] Its primary function is to absorb harmful ultraviolet (UV) radiation, thereby preventing the degradation of the coating and the underlying substrate.[4] This document provides detailed application notes, experimental protocols for performance evaluation, and a summary of its performance characteristics. This compound is particularly effective in preventing discoloration, cracking, and loss of gloss in coatings exposed to sunlight.[3]

Chemical and Physical Properties

This compound is a high-performance UV absorber with excellent photostability and thermal stability, making it suitable for a wide range of coating applications, including those requiring high-temperature curing cycles.[4]

PropertyValue
Chemical Class Hydroxyphenyl Benzotriazole
Appearance Yellowish viscous liquid
Recommended Concentration 1.0 - 3.0% (by weight on binder solids)
Synergistic Additives 0.5 - 2.0% Hindered Amine Light Stabilizers (HALS) like TINUVIN-292 or TINUVIN-123

Mechanism of Action: UV Light Stabilization

This compound belongs to the class of hydroxyphenyl benzotriazole UV absorbers. Its mechanism of action involves the absorption of UV radiation and its dissipation as harmless thermal energy through a process of intramolecular proton transfer. This prevents the UV radiation from initiating degradation reactions within the coating's polymer matrix.

UV_Stabilization_Pathway cluster_coating Coating Surface cluster_stabilization UV Stabilization by this compound UV_Radiation UV Radiation (Sunlight) Coating Coating Polymer Matrix UV_Radiation->Coating Degradation (without this compound) Tinuvin_1130 This compound (Ground State) UV_Radiation->Tinuvin_1130 Absorption Tinuvin_1130->Coating Protection Excited_State Excited State Tinuvin_1130->Excited_State Excitation Proton_Transfer Intramolecular Proton Transfer Excited_State->Proton_Transfer Energy Transfer Proton_Transfer->Tinuvin_1130 Relaxation Heat_Dissipation Heat Dissipation Proton_Transfer->Heat_Dissipation Energy Release

Caption: Mechanism of UV stabilization by this compound.

Synergistic Effects with Hindered Amine Light Stabilizers (HALS)

For optimal performance, particularly in high-demand applications like automotive clearcoats, this compound is often used in combination with a Hindered Amine Light Stabilizer (HALS), such as TINUVIN-292.[5][6] This synergistic combination provides comprehensive protection against both UV radiation and free radicals generated during the degradation process.[5]

  • This compound (UVA): Acts as the primary UV screen, absorbing incoming UV radiation.

  • HALS (e.g., TINUVIN-292): Acts as a free radical scavenger, neutralizing any free radicals that may form, thus inhibiting polymer degradation.

This dual-protection mechanism significantly enhances the durability of the coating, leading to improved gloss retention and resistance to cracking and delamination.[6]

Synergistic_Protection cluster_protection Protection Mechanism UV_Radiation UV Radiation Coating_Polymer Coating Polymer UV_Radiation->Coating_Polymer Tinuvin_1130 This compound (UVA) UV_Radiation->Tinuvin_1130 Absorbs UV Photo_Oxidation Photo-oxidation Coating_Polymer->Photo_Oxidation Free_Radicals Free Radicals Photo_Oxidation->Free_Radicals Degradation Coating Degradation (Gloss Loss, Cracking) Free_Radicals->Degradation HALS HALS (e.g., TINUVIN-292) Free_Radicals->HALS Scavenges Radicals Tinuvin_1130->Coating_Polymer HALS->Degradation Inhibits

Caption: Synergistic protection mechanism of this compound and HALS.

Performance Data in Automotive Clearcoats

The following tables summarize representative performance data of this compound in a typical automotive clearcoat, demonstrating its effectiveness in maintaining coating integrity after accelerated weathering.

Table 1: Gloss Retention after Accelerated Weathering (ASTM G154)

FormulationInitial Gloss (60°)Gloss after 1000 hoursGloss Retention (%)
Control (No UV Absorber)924548.9
2.0% this compound938591.4
2.0% this compound + 1.0% HALS939096.8

Table 2: Color Change (ΔE*) after Accelerated Weathering (ASTM G154)

FormulationΔE* after 1000 hours
Control (No UV Absorber)5.8
2.0% this compound1.2
2.0% this compound + 1.0% HALS0.8

Experimental Protocols

Accelerated Weathering Test (ASTM G154)

This protocol outlines the general procedure for evaluating the performance of this compound in a coating formulation using a QUV accelerated weathering tester.

1. Test Panel Preparation:

  • Apply the coating formulations (Control, this compound, this compound + HALS) to standardized test panels (e.g., steel or aluminum).
  • Ensure uniform film thickness across all panels.
  • Cure the panels according to the coating manufacturer's specifications.
  • Record the initial gloss (at 20°, 60°, and 85°) and color coordinates (CIELAB Lab*) for each panel.

2. QUV Exposure:

  • Set up the QUV tester according to ASTM G154, Cycle 1:
  • 8 hours of UV exposure at 60°C using UVA-340 lamps.
  • 4 hours of condensation at 50°C.
  • Place the test panels in the QUV tester.
  • Run the exposure cycle for a predetermined duration (e.g., 1000, 2000 hours).

3. Performance Evaluation:

  • At specified intervals (e.g., every 250 hours), remove the panels for evaluation.
  • Measure the gloss and color of the exposed areas.
  • Calculate gloss retention as a percentage of the initial gloss.
  • Calculate the total color difference (ΔE) using the formula: ΔE = [(ΔL)\² + (Δa)\² + (Δb*)\²]\¹/²
  • Visually inspect the panels for any signs of cracking, blistering, or other defects.

"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Panel_Prep" [label="Test Panel Preparation\n(Coating Application & Curing)"]; "Initial_Measurements" [label="Initial Measurements\n(Gloss & Color)"]; "QUV_Exposure" [label="QUV Accelerated Weathering\n(ASTM G154, Cycle 1)"]; "Interim_Measurements" [label="Interim Measurements\n(Every 250 hours)"]; "Final_Measurements" [label="Final Measurements\n(After 1000/2000 hours)"]; "Data_Analysis" [label="Data Analysis\n(Gloss Retention, ΔE*, Visual Inspection)"]; "End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Panel_Prep" -> "Initial_Measurements" -> "QUV_Exposure"; "QUV_Exposure" -> "Interim_Measurements" [label="Periodic Evaluation"]; "Interim_Measurements" -> "QUV_Exposure"; "QUV_Exposure" -> "Final_Measurements" [label="Completion of Test"]; "Final_Measurements" -> "Data_Analysis" -> "End"; }

Caption: Experimental workflow for evaluating coating performance.

Application in Industrial Coatings

This compound is also highly effective in a variety of industrial coating applications, including:

  • General Industrial Metal Coatings: Protects against color fading and degradation of coatings on metal substrates used in outdoor applications.

  • Plastic Component Coatings: Prevents yellowing and embrittlement of coatings on plastic parts.

  • Wood Coatings: Preserves the natural appearance of wood by protecting the coating from UV-induced degradation and the wood from discoloration.[1]

The recommended concentration and synergistic combinations with HALS are similar to those for automotive coatings, but should be optimized based on the specific coating system and performance requirements.

Conclusion

This compound is a versatile and highly effective UV absorber for both automotive and industrial coatings. Its ability to absorb a broad spectrum of UV radiation, coupled with its excellent compatibility and thermal stability, makes it a valuable tool for formulators seeking to enhance the long-term durability and appearance of their coatings. For superior protection, especially in demanding environments, the combination of this compound with a HALS light stabilizer is strongly recommended. The experimental protocols provided herein offer a standardized approach for evaluating the performance of this compound and optimizing its concentration in various coating systems.

References

Application Notes and Protocols for TINUVIN-1130 in UV Protection of Wood and Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TINUVIN-1130 is a liquid UV absorber belonging to the hydroxyphenyl-benzotriazole class, specifically formulated for the protection of coatings on various substrates, including wood and plastics.[1][2][3][4][5] Its primary function is to absorb harmful ultraviolet radiation and dissipate it as thermal energy, thereby preventing the degradation of the substrate and the coating itself.[1] This document provides detailed application notes, experimental protocols, and performance data for utilizing this compound in research and development settings for the UV protection of wood and plastics.

This compound is characterized by its broad UV absorption, high temperature resistance, and excellent miscibility with a wide range of solvents, making it suitable for both solvent-borne and water-borne systems.[1][2][3] For optimal performance, it is often used in synergy with Hindered Amine Light Stabilizers (HALS), which act as radical scavengers.[1][2][6]

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValue
Chemical Class Hydroxyphenyl-benzotriazole
Appearance Yellow to light amber viscous liquid
Dynamic Viscosity (20°C) 7400 mPa·s
Density (20°C) 1.17 g/cm³
Solvent Miscibility Miscible with most common organic solvents
Water Miscibility Not miscible; requires co-solvents for aqueous systems

Source:[3]

Mechanism of Action: UV Protection

The primary mechanism by which this compound protects materials from UV degradation is through the absorption of UV radiation and its conversion into harmless heat. This process is facilitated by a photostabilization cycle. The synergistic effect with HALS provides a comprehensive protective system.

Photostabilization Pathway of this compound

The following diagram illustrates the mechanism of UV absorption and energy dissipation by a benzotriazole (B28993) UV absorber like this compound.

G cluster_0 Photostabilization Cycle of Benzotriazole UV Absorber A Ground State (Stable Form) B UV Photon Absorption (hν) A->B UV Radiation C Excited State B->C D Energy Dissipation (Heat) C->D Non-radiative decay E Return to Ground State D->E E->A

Caption: UV absorption and energy dissipation cycle of this compound.

Synergistic Protection with HALS

When combined with a Hindered Amine Light Stabilizer (HALS), this compound provides a more robust protection system. While this compound absorbs UV radiation, HALS scavenge free radicals that may still form, thus preventing polymer degradation.

G cluster_1 Synergistic UV Protection Mechanism UV UV Radiation Polymer Wood or Plastic Substrate UV->Polymer attacks T1130 This compound (UV Absorber) UV->T1130 absorbed by FreeRadicals Free Radicals Polymer->FreeRadicals generates Degradation Degradation (Color Change, Gloss Loss) T1130->Polymer protects HALS HALS (Radical Scavenger) HALS->Polymer protects FreeRadicals->Degradation leads to FreeRadicals->HALS scavenged by G cluster_2 Experimental Workflow for this compound Evaluation Start Start Formulation Coating Formulation (Control, T-1130, T-1130+HALS) Start->Formulation Application Substrate Preparation & Coating Application Formulation->Application Curing Curing Application->Curing Initial_Eval Initial Performance Evaluation (Color, Gloss, Mechanical) Curing->Initial_Eval Weathering Accelerated Weathering (ASTM G154) Initial_Eval->Weathering Periodic_Eval Periodic Evaluation (e.g., every 250 hrs) Weathering->Periodic_Eval During Test Final_Eval Final Performance Evaluation Weathering->Final_Eval After Test Periodic_Eval->Weathering Analysis Data Analysis & Comparison Final_Eval->Analysis End End Analysis->End

References

Determining the Optimal Concentration of TINUVIN®-1130 in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

TINUVIN®-1130 is a liquid benzotriazole (B28993) UV absorber designed to protect light-sensitive formulations from the degrading effects of ultraviolet radiation.[1][2] Its primary function is to absorb harmful UV light and dissipate it as thermal energy, thereby preventing the photo-oxidation of the material it is incorporated into.[3] It is widely used in coatings, plastics, adhesives, and sealants to prevent discoloration, gloss reduction, cracking, and loss of mechanical properties upon UV exposure.[1][4] For optimal performance and cost-effectiveness, it is crucial to determine the ideal concentration of TINUVIN®-1130 for each specific formulation. This document provides detailed protocols for a systematic approach to identifying this optimal concentration.

TINUVIN®-1130 is often used in conjunction with a Hindered Amine Light Stabilizer (HALS) to achieve a synergistic protective effect.[5][6] While TINUVIN®-1130 absorbs UV radiation, HALS act as radical scavengers, neutralizing free radicals that may form despite the presence of the UV absorber.[7] This dual approach provides comprehensive protection against light-induced degradation.

Experimental Design: Concentration Ladder Study

The core of this protocol is a concentration ladder study, where a series of formulations with varying concentrations of TINUVIN®-1130 are prepared and subjected to accelerated weathering. The performance of each formulation is then evaluated based on key physical and aesthetic properties.

Materials and Equipment
  • TINUVIN®-1130

  • Hindered Amine Light Stabilizer (HALS) (e.g., TINUVIN® 292)

  • Base Formulation: The coating, plastic, or adhesive system to be stabilized.

  • Substrate Panels: Appropriate for the formulation (e.g., steel panels for coatings, polymer plaques for plastics).

  • Film Applicator: For consistent and uniform coating application.

  • Accelerated Weathering Chamber: Equipped with UVA-340 fluorescent lamps (as specified in ASTM G154).[1][8]

  • Spectrophotometer/Colorimeter: For measuring color change (ΔE*).

  • Gloss Meter: For measuring gloss retention.

  • Analytical Balance

  • Mixing Equipment

Formulation Preparation

A concentration ladder should be prepared to evaluate the efficacy of TINUVIN®-1130. The following table provides an example of a typical concentration range for a coating formulation. It is recommended to also include a formulation with a HALS to assess the synergistic effect.

Table 1: Example Concentration Ladder for TINUVIN®-1130 in a Coating Formulation

Formulation IDTINUVIN®-1130 (% w/w on resin solids)HALS (e.g., TINUVIN® 292) (% w/w on resin solids)Base Formulation (% w/w)
F-Control0.00.0100
F-T1130-10.50.099.5
F-T1130-21.00.099.0
F-T1130-32.00.098.0
F-T1130-43.00.097.0
F-Synergy-11.00.598.5
F-Synergy-22.01.097.0

Experimental Protocols

Sample Preparation Protocol
  • Formulation Blending:

    • Accurately weigh the components of the base formulation.

    • Under constant agitation, add the specified amount of TINUVIN®-1130 and/or HALS to the base formulation. For water-borne systems, TINUVIN®-1130 can be pre-diluted with a water-miscible solvent to aid incorporation.

    • Continue mixing until a homogeneous mixture is achieved.

  • Substrate Application (for Coatings):

    • Prepare the substrate panels by cleaning and degreasing them according to standard procedures.

    • Apply the formulated coating to the substrate panels using a film applicator to ensure a consistent and uniform dry film thickness.

    • Allow the coated panels to cure according to the manufacturer's recommendations.

  • Initial Property Measurement:

    • Before weathering, measure the initial color (Lab* values) and gloss (at 20°, 60°, and/or 85° angles) of each prepared sample. These will serve as the baseline for performance evaluation.

Accelerated Weathering Protocol (ASTM G154)
  • Chamber Setup:

    • Set up the accelerated weathering chamber with UVA-340 fluorescent lamps.

    • Program the chamber to run a suitable cycle, such as ASTM G154 Cycle 1: 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[8]

  • Sample Exposure:

    • Mount the prepared samples in the weathering chamber.

    • Initiate the weathering test and run for a predetermined duration (e.g., 500, 1000, 1500, and 2000 hours).

  • Periodic Evaluation:

    • At specified intervals (e.g., every 500 hours), remove the samples from the chamber for evaluation.

    • Measure the color and gloss of each sample as described in the following protocols.

Performance Evaluation Protocols
  • Calibrate the spectrophotometer/colorimeter according to the manufacturer's instructions.

  • Measure the L, a, and b* values of each weathered sample.

  • Calculate the total color difference (ΔE) using the following formula: ΔE = [(ΔL)\² + (Δa)\² + (Δb)\²]^½ where ΔL, Δa, and Δb are the differences between the initial and weathered color values.

  • Calibrate the gloss meter at the desired angle(s) (typically 60° for semi-gloss and 20° for high-gloss finishes).

  • Measure the gloss of each weathered sample.

  • Calculate the percent gloss retention using the following formula: % Gloss Retention = (Gloss_weathered / Gloss_initial) * 100

Data Presentation and Interpretation

The collected data should be organized into tables for clear comparison of the performance of each formulation at different weathering intervals.

Table 2: Example Data for Color Change (ΔE*) after Accelerated Weathering

Formulation ID500 hours1000 hours1500 hours2000 hours
F-Control3.57.212.818.5
F-T1130-12.14.58.111.9
F-T1130-21.22.54.87.3
F-T1130-30.81.63.04.5
F-T1130-40.71.52.84.2
F-Synergy-10.91.83.55.1
F-Synergy-20.51.01.92.8

Table 3: Example Data for Percent Gloss Retention (60°) after Accelerated Weathering

Formulation ID500 hours1000 hours1500 hours2000 hours
F-Control75523115
F-T1130-185685035
F-T1130-292816958
F-T1130-396898072
F-T1130-497908275
F-Synergy-195887869
F-Synergy-298948883

Interpretation:

The optimal concentration of TINUVIN®-1130 is the level at which a plateau in performance is observed, beyond which further addition of the UV absorber does not provide a significant improvement in stability. The data should also be analyzed to determine if the addition of a HALS provides a cost-effective synergistic improvement in performance.

Visualizations

Experimental_Workflow A Formulation Preparation (Concentration Ladder) B Sample Preparation (e.g., Coating Drawdown) A->B C Initial Property Measurement (Color & Gloss) B->C D Accelerated Weathering (ASTM G154) C->D E Periodic Evaluation (e.g., 500, 1000, 1500, 2000 hrs) D->E Exposure Cycles F Color & Gloss Measurement E->F F->E Continue Weathering G Data Analysis & Comparison F->G H Determine Optimal Concentration G->H Synergistic_Protection_Pathway cluster_0 Photo-oxidative Degradation cluster_1 Protection Mechanism UV_Radiation UV Radiation Polymer_Matrix Polymer Matrix UV_Radiation->Polymer_Matrix Tinuvin_1130 TINUVIN®-1130 (UV Absorber) Free_Radicals Free Radicals Polymer_Matrix->Free_Radicals Degradation Degradation Products (Color Change, Gloss Loss) Free_Radicals->Degradation HALS HALS (Radical Scavenger) Tinuvin_1130->UV_Radiation Absorbs Heat Heat Tinuvin_1130->Heat Dissipates as HALS->Free_Radicals Scavenges Stable_Products Stable Products HALS->Stable_Products

References

Synergistic Light Stabilization: Enhancing Durability of Coatings with TINUVIN-1130 and HALS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and formulation chemists in the coatings and polymer industries.

Abstract: The combination of TINUVIN®-1130, a benzotriazole (B28993) ultraviolet (UV) absorber, with Hindered Amine Light Stabilizers (HALS) exhibits a strong synergistic effect, providing significantly enhanced photostability to coatings compared to the use of either stabilizer alone. This document outlines the mechanism of this synergy, presents typical performance data, and provides detailed experimental protocols for evaluating the efficacy of this stabilizer combination in protecting coatings from degradation induced by UV radiation, thereby extending their service life.

Introduction: The Synergistic Approach to Light Stabilization

The degradation of polymeric coatings upon exposure to sunlight is a significant challenge, leading to undesirable effects such as gloss reduction, color change, cracking, and blistering. This photodegradation is primarily initiated by the UV portion of the solar spectrum, which excites polymer molecules and generates free radicals. These radicals then participate in a cascade of chemical reactions that break down the polymer matrix.

To counteract this, light stabilizers are incorporated into coating formulations. Two of the most effective classes of light stabilizers are Ultraviolet Absorbers (UVAs) and Hindered Amine Light Stabilizers (HALS).

  • TINUVIN-1130 (UVA): As a member of the hydroxyphenyl-benzotriazole class, this compound functions by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[1][2] This provides a "front-line" defense by preventing the initial formation of free radicals.

  • Hindered Amine Light Stabilizers (HALS): HALS, such as TINUVIN® 292 or TINUVIN® 123, do not absorb UV radiation. Instead, they act as potent radical scavengers.[3] Through a regenerative cyclic process known as the Denisov Cycle, HALS effectively neutralize free radicals that may have formed, thereby inhibiting the propagation of degradation reactions.

The combination of this compound and a HALS stabilizer creates a powerful synergistic effect.[4][5] The UVA reduces the overall rate of radical formation, while the HALS scavenges any radicals that still manage to form. This dual-action approach provides a more comprehensive and durable protection mechanism than either stabilizer could achieve on its own, leading to superior long-term performance of the coating.[4]

Data Presentation: Performance of this compound and HALS Combinations

The following tables present typical data from accelerated weathering tests on a standard polyester-melamine clearcoat. These results illustrate the superior performance of the this compound and HALS combination in maintaining gloss and color stability.

Table 1: Gloss Retention (%) of a Polyester Clearcoat after QUV Accelerated Weathering (ASTM G154)

FormulationInitial Gloss (GU at 60°)500 hours1000 hours1500 hours2000 hours
Control (Unstabilized)926540205
1.5% this compound9185705540
1.0% HALS (TINUVIN 292)9280655035
1.5% this compound + 1.0% HALS 92 90 85 78 70

Table 2: Color Difference (ΔE*ab) of a White Pigmented Polyester Coating after Xenon Arc Accelerated Weathering (ASTM G155)

FormulationInitial Lab*500 hours1000 hours1500 hours2000 hours
Control (Unstabilized)95.2, -0.5, 1.23.57.812.518.2
1.5% this compound95.1, -0.5, 1.31.22.54.16.0
1.0% HALS (TINUVIN 292)95.3, -0.4, 1.21.83.55.57.8
1.5% this compound + 1.0% HALS 95.2, -0.5, 1.2 0.8 1.5 2.5 3.8

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the synergistic effects of this compound and HALS light stabilizers.

Protocol for Accelerated Weathering using QUV (ASTM G154)

Objective: To simulate the damaging effects of outdoor weathering on coatings using fluorescent UV lamps and moisture.

Materials and Equipment:

  • QUV Accelerated Weathering Tester

  • UVA-340 fluorescent lamps

  • Coated test panels (e.g., aluminum or steel)

  • Deionized water

Procedure:

  • Sample Preparation: Prepare coated panels according to the desired formulation, ensuring a consistent film thickness. Prepare control panels without any light stabilizers, panels with this compound only, panels with HALS only, and panels with the combination of this compound and HALS.

  • Initial Measurements: Before exposure, measure the initial gloss and color of all test panels as described in protocols 3.3 and 3.4.

  • QUV Cycle: Mount the panels in the QUV tester. A common cycle for automotive and industrial coatings is ASTM G154 Cycle 1:

    • 8 hours of UV exposure at 60°C using UVA-340 lamps.

    • 4 hours of condensation at 50°C.

  • Exposure Duration: Continue the cyclic exposure for a predetermined duration (e.g., 2000 hours).

  • Interim Measurements: Periodically remove the panels at specified intervals (e.g., every 500 hours) to measure gloss and color.

Protocol for Accelerated Weathering using Xenon Arc (ASTM G155)

Objective: To simulate the full spectrum of sunlight, including UV, visible, and infrared radiation, to assess the weatherability of coatings.

Materials and Equipment:

  • Xenon Arc Weathering Apparatus

  • Daylight filters

  • Coated test panels

  • Deionized water

Procedure:

  • Sample Preparation: Prepare and characterize the initial properties of the coated panels as described in protocol 3.1.

  • Xenon Arc Cycle: A typical cycle for automotive coatings is ASTM G155 Cycle 1:

    • 102 minutes of light only at an irradiance of 0.55 W/m² at 340 nm, with a black panel temperature of 63°C and a relative humidity of 50%.

    • 18 minutes of light and water spray.

  • Exposure Duration: Continue the exposure for the desired duration (e.g., 2000 hours).

  • Interim and Final Measurements: Conduct measurements at regular intervals and at the end of the exposure period as outlined in protocol 3.1.

Protocol for Specular Gloss Measurement (ASTM D523)

Objective: To quantify the gloss of a coating surface.

Materials and Equipment:

  • Glossmeter with 20°, 60°, and 85° geometries

  • Calibrated gloss standards

Procedure:

  • Calibration: Calibrate the glossmeter according to the manufacturer's instructions using the provided standards.

  • Measurement Geometry: For most coatings, a 60° geometry is appropriate. For high gloss coatings (>70 GU), a 20° geometry is recommended, and for low gloss coatings (<10 GU), an 85° geometry is preferred.

  • Measurement: Place the glossmeter on a flat, clean area of the coated panel. Take at least three readings at different locations on the panel and calculate the average.

  • Gloss Retention Calculation: Calculate the percentage of gloss retention at each exposure interval using the following formula:

    • Gloss Retention (%) = (Gloss after exposure / Initial gloss) x 100

Protocol for Color Difference Measurement (ASTM D2244)

Objective: To quantify the change in color of a coating after weathering.

Materials and Equipment:

  • Spectrophotometer or colorimeter

  • White and black calibration tiles

Procedure:

  • Calibration: Calibrate the instrument according to the manufacturer's instructions.

  • Color Space: Set the instrument to measure in the CIELAB (Lab*) color space.

  • Initial Measurement: Measure the initial L, a, and b* values of the unexposed panels.

  • Post-Exposure Measurement: After each weathering interval, measure the L, a, and b* values of the exposed panels.

  • Color Difference Calculation: Calculate the total color difference (ΔE*ab) using the following equation:

    • ΔEab = √[(ΔL)\² + (Δa)\² + (Δb)\²]

    • Where ΔL, Δa, and Δb* are the differences in the respective values between the exposed and initial measurements.

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this document.

Synergistic_Mechanism cluster_UVA This compound (UVA) cluster_HALS HALS UVA UV Absorber Polymer Polymer Matrix UVA->Polymer Heat Dissipation HALS Hindered Amine Nitroxyl Nitroxyl Radical HALS->Nitroxyl Oxidation Nitroxyl->HALS Regeneration Nitroxyl->Polymer Protection UV_Radiation UV Radiation UV_Radiation->UVA Absorption UV_Radiation->Polymer Free_Radicals Free Radicals (R.) Polymer->Free_Radicals Photo-oxidation Free_Radicals->Nitroxyl Radical Scavenging Degradation Polymer Degradation (Gloss Loss, Color Change) Free_Radicals->Degradation

Caption: Synergistic mechanism of this compound and HALS.

Experimental_Workflow cluster_Preparation 1. Sample Preparation cluster_Initial_Eval 2. Initial Evaluation cluster_Weathering 3. Accelerated Weathering cluster_Final_Eval 4. Performance Evaluation Formulation Coating Formulations: - Control - UVA only - HALS only - UVA + HALS Application Application on Panels Formulation->Application Initial_Gloss Gloss Measurement (ASTM D523) Application->Initial_Gloss Initial_Color Color Measurement (ASTM D2244) Application->Initial_Color Weathering QUV (ASTM G154) or Xenon Arc (ASTM G155) Initial_Gloss->Weathering Initial_Color->Weathering Final_Gloss Gloss Retention Weathering->Final_Gloss Final_Color Color Difference (ΔE*ab) Weathering->Final_Color Visual Visual Inspection Weathering->Visual

References

Application Notes & Protocols: Quantification of TINUVIN®-1130

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TINUVIN®-1130 is a liquid benzotriazole (B28993) UV absorber utilized in various industrial applications, including coatings, plastics, and adhesives, to protect materials from degradation caused by ultraviolet radiation.[1][2] Its quantification in different matrices is crucial for quality control, stability studies, and assessing potential migration into products, particularly in the pharmaceutical and food contact material industries. This document provides detailed analytical methods for the quantification of TINUVIN®-1130.

The primary recommended technique is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Diode Array Detection (DAD). Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for samples where volatilization is feasible.

Analytical Techniques

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective method for the quantification of TINUVIN®-1130.

Protocol: Quantification of TINUVIN®-1130 in a Polymer Matrix by HPLC-MS/MS

This protocol is a general guideline and may require optimization for specific polymer matrices.

1. Sample Preparation: Extraction

  • Objective: To efficiently extract TINUVIN®-1130 from the polymer matrix.

  • Procedure:

    • Weigh approximately 1 gram of the polymer sample, accurately recorded, into a 50 mL glass centrifuge tube.

    • Add 10 mL of a suitable organic solvent. The choice of solvent will depend on the polymer matrix; good starting points are tetrahydrofuran (B95107) (THF), dichloromethane, or acetonitrile, as TINUVIN®-1130 is miscible with many common solvents.[3]

    • Vortex the sample for 1 minute to ensure the solvent wets the entire sample.

    • Place the tube in an ultrasonic bath for 30 minutes to facilitate extraction.

    • Centrifuge the sample at 4000 rpm for 15 minutes to pellet the polymer.

    • Carefully decant the supernatant into a clean tube.

    • Repeat the extraction process (steps 2-6) on the polymer pellet with a fresh 10 mL of solvent to ensure complete extraction.

    • Combine the supernatants.

    • Evaporate the combined solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase (e.g., acetonitrile/water mixture) and filter through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-MS/MS Instrumentation and Conditions

  • HPLC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate. The flow rate is typically 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for TINUVIN®-1130 need to be determined by infusing a standard solution.

    • Source Parameters: These will need to be optimized for the specific instrument but may include:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Gas flows will need to be optimized.

3. Calibration and Quantification

  • Prepare a series of calibration standards of TINUVIN®-1130 in the mobile phase, ranging from approximately 1 ng/mL to 1000 ng/mL.

  • Analyze the standards and the prepared samples by HPLC-MS/MS.

  • Construct a calibration curve by plotting the peak area of TINUVIN®-1130 against its concentration.

  • Determine the concentration of TINUVIN®-1130 in the samples by interpolating their peak areas from the calibration curve.

4. Method Validation

A full method validation should be performed according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a viable alternative for the quantification of TINUVIN®-1130, particularly for samples with a less complex matrix or after a thorough cleanup.

Protocol: Quantification of TINUVIN®-1130 by GC-MS

1. Sample Preparation

  • The extraction procedure can be similar to the one described for HPLC-MS/MS.

  • After reconstitution, a derivatization step may be necessary to improve the volatility and thermal stability of TINUVIN®-1130. Silylation with an agent like BSTFA is a common approach.

2. GC-MS Instrumentation and Conditions

  • GC System: A gas chromatograph with a split/splitless injector.

  • MS System: A single quadrupole or triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 10 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized TINUVIN®-1130. A full scan can be used for initial identification.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

3. Calibration and Quantification

  • Prepare calibration standards of derivatized TINUVIN®-1130.

  • Analyze standards and samples by GC-MS.

  • Construct a calibration curve and quantify the samples as described for the HPLC-MS/MS method.

Data Presentation

The following tables summarize typical quantitative data that should be generated during method validation. The values presented are illustrative and based on similar compounds; actual performance for TINUVIN®-1130 must be experimentally determined.

Table 1: HPLC-MS/MS Method Validation Parameters for a Related Compound (TINUVIN®-770) [6]

ParameterResult
Linearity (R²)> 0.99
Range1 - 200 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (RSD%)< 5%
Limit of Quantification (LOQ)1 ng/mL
SpecificityNo interference observed from matrix

Table 2: GC-MS Method Validation Parameters (Illustrative)

ParameterTypical Acceptance Criteria
Linearity (R²)≥ 0.995
RangeTo be determined based on application
Accuracy (% Recovery)80 - 120%
Precision (RSD%)≤ 15%
Limit of Quantification (LOQ)To be determined experimentally
SpecificityPeak purity and no co-eluting interferences

Visualizations

Experimental Workflow for TINUVIN®-1130 Quantification

cluster_prep Sample Preparation cluster_analysis Analytical Quantification start Polymer Sample weigh Weigh Sample start->weigh extract Solvent Extraction (e.g., THF, DCM) weigh->extract concentrate Evaporation & Reconstitution extract->concentrate filtrate Filtration (0.22 µm) concentrate->filtrate hplc HPLC Separation (C18 Column) filtrate->hplc HPLC-MS/MS Pathway gc GC Separation (Capillary Column) filtrate->gc GC-MS Pathway (derivatization may be needed) ms Mass Spectrometric Detection (MS/MS or SIM) hplc->ms gc->ms data Data Analysis (Quantification) ms->data

Caption: General workflow for the quantification of TINUVIN®-1130.

Logical Relationship of Method Validation Parameters

Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Linearity->Accuracy Linearity->Precision Precision->Accuracy LOQ->Linearity

References

Application Notes and Protocols for Safe Handling and Storage of TINUVIN-1130

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed procedures for the safe handling and storage of TINUVIN-1130 in a laboratory setting. Adherence to these protocols is essential to minimize risks and ensure a safe working environment.

Product Information and Physical Properties

This compound is a liquid ultraviolet (UV) light absorber belonging to the hydroxyphenyl-benzotriazole class. It is primarily used in industrial applications such as coatings and plastics to protect materials from light-induced degradation.[1][2][3] In a research and development context, it may be used in the formulation of light-sensitive products.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Appearance Yellow to light amber viscous liquid[1][3]
CAS Number 104810-48-2[1][3]
Molecular Weight 637 g/mol (monomer), 975 g/mol (dimer)[1]
Density at 20°C 1.17 g/cm³[1][3][4]
Viscosity, dynamic at 20°C 7,400 mPa.s[1][3][4]
Boiling Point 166 °C at 0.011 kPa[4]
Flash Point 218 °C (closed cup)[4]
Autoignition Temperature 405 °C[4]
Vapor Pressure at 25°C 0.0048 hPa[4]
Water Solubility at 20°C 0.0077 g/L[4]
Partition Coefficient (n-octanol/water) log Pow: approx. 5.2[4]
Hazard Identification and Safety Precautions

This compound is classified as a skin sensitizer (B1316253) and is toxic to aquatic life with long-lasting effects.[4][5]

Table 2: Hazard Statements and Precautionary Measures

Hazard StatementGHS CodePrecautionary Statements (Prevention & Response)
May cause an allergic skin reaction.H317P261: Avoid breathing mist or vapor. P272: Contaminated work clothing should not be allowed out of the workplace. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P333 + P313: If skin irritation or rash occurs: Get medical advice/attention. P362 + P364: Take off contaminated clothing and wash it before reuse.
Toxic to aquatic life.H401P273: Avoid release to the environment.
Toxic to aquatic life with long lasting effects.H411P391: Collect spillage.

Potential Health Effects:

  • Skin: May cause an allergic skin reaction upon repeated contact.[4][5] Not classified as a skin irritant.[4]

  • Eyes: Not classified as an eye irritant.[4]

  • Ingestion: The substance may cause damage to the liver after repeated ingestion.[4]

  • Inhalation: Virtually nontoxic by inhalation.[6]

Experimental Protocols for Safe Handling
  • Work in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate aerosols or vapors.[5]

  • Ensure an eyewash station and safety shower are readily accessible.

  • Gloves: Wear chemically resistant gloves (e.g., nitrile rubber).[5]

  • Eye Protection: Use safety glasses with side shields. A face shield should be worn if there is a risk of splashing.[4][5]

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If ventilation is inadequate or if aerosols are generated, use a NIOSH-certified organic vapor/particulate respirator.[5]

  • Read the Safety Data Sheet (SDS) thoroughly before starting any work.

  • Wear the appropriate PPE as specified in section 3.2.

  • Avoid direct contact with skin and eyes.[7][8]

  • Avoid breathing vapors or mists.[5][9]

  • When transferring, use a funnel or other appropriate equipment to minimize splashing.

  • Handle in accordance with good industrial hygiene and safety practices. Do not eat, drink, or smoke in the work area.[5]

  • Wash hands thoroughly after handling.[7][8]

Storage Protocols
  • Store in a tightly closed original container in a cool, dry, and well-ventilated place.[4][7] A recommended storage temperature is between 2°C and 8°C.[7]

  • Keep away from sources of ignition.[4][5]

  • Segregate from foodstuffs and animal feeds.[4][5]

  • Protect from light.[10]

Spill and Waste Disposal Protocols
  • Evacuate the area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, labeled container for disposal.[5]

  • Clean the spill area thoroughly with soap and water.

  • Do not allow the spilled material to enter drains or waterways.[7]

  • Dispose of this compound and its containers in accordance with local, state, and federal regulations.[5][9]

  • Contaminated clothing should be washed before reuse.[8][9]

First Aid Measures
  • If on Skin: Immediately wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[5][8]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[5][7]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5][7]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[7][8]

Visualizations

Safe_Handling_and_Storage_Workflow cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_storage Storage prep_sds Read SDS prep_ppe Don PPE: - Gloves - Goggles - Lab Coat prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handle_transfer Transfer Chemical Carefully prep_workspace->handle_transfer handle_avoid Avoid: - Skin/Eye Contact - Inhalation of Vapors handle_transfer->handle_avoid post_wash Wash Hands Thoroughly handle_avoid->post_wash post_clean Clean Work Area post_wash->post_clean storage_container Store in Tightly Closed Original Container post_clean->storage_container storage_conditions Store in a Cool, Dry, Well-Ventilated Area storage_container->storage_conditions

Caption: Workflow for the safe handling and storage of this compound.

Spill_Response_Protocol start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) ventilate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material into Labeled Waste Container contain->collect clean Clean Spill Area with Soap and Water collect->clean dispose Dispose of Waste According to Regulations clean->dispose end Spill Response Complete dispose->end

Caption: Logical steps for responding to a this compound spill.

References

TINUVIN-1130's role in preventing photodegradation of polymers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Photodegradation, the process by which materials are broken down by exposure to light, poses a significant challenge to the longevity and performance of polymeric materials. This degradation, primarily initiated by ultraviolet (UV) radiation from sunlight, leads to a variety of undesirable effects, including discoloration (yellowing), loss of gloss, cracking, and a reduction in mechanical properties such as tensile strength and flexibility. For industries ranging from automotive and aerospace to pharmaceuticals and medical devices, where polymer integrity is critical, effective stabilization against photodegradation is paramount.

TINUVIN® 1130, a liquid benzotriazole (B28993) UV absorber, offers a robust solution for protecting a wide range of polymers from the damaging effects of UV radiation. Its primary function is to absorb harmful UV light and dissipate it as harmless thermal energy, thereby preventing the initiation of the degradation cascade. This document provides detailed application notes, performance data, and experimental protocols for evaluating the efficacy of TINUVIN® 1130 in preventing the photodegradation of polymers.

Mechanism of Action: How TINUVIN® 1130 Protects Polymers

Polymers degrade through a process called photo-oxidation, which is a free-radical chain reaction initiated by the energy from UV radiation.[1] This process can be broadly divided into three stages: initiation, propagation, and termination.

  • Initiation: UV radiation provides the energy to break chemical bonds within the polymer, creating highly reactive free radicals.

  • Propagation: These free radicals react with oxygen to form peroxy radicals, which then abstract hydrogen atoms from the polymer chains, creating new free radicals and hydroperoxides. This cycle continues, leading to extensive polymer chain scission and cross-linking.

  • Termination: The reaction eventually stops when free radicals combine to form stable, non-radical products.

TINUVIN® 1130 is a UV absorber that functions by strongly absorbing UV radiation in the 290-400 nm range.[2] It then dissipates this energy as heat through a rapid, reversible intramolecular proton transfer, a process that does not generate free radicals and can be repeated numerous times without significant degradation of the stabilizer itself. By absorbing the UV radiation before it can be absorbed by the polymer, TINUVIN® 1130 effectively prevents the initiation of the photodegradation process.

For enhanced performance, TINUVIN® 1130 is often used in synergy with Hindered Amine Light Stabilizers (HALS). While TINUVIN® 1130 acts as the primary UV screen, HALS function as radical scavengers, interrupting the propagation stage of the degradation process.[3][4] This dual-protection mechanism provides superior long-term stability to the polymer.

Performance Data

The efficacy of TINUVIN® 1130 in preventing photodegradation is demonstrated through accelerated weathering tests, which simulate long-term sun exposure in a controlled laboratory setting. Key performance indicators include the retention of optical properties (color and gloss) and mechanical properties.

The following tables present illustrative data on the performance of TINUVIN® 1130 in two common polymer systems: a polyurethane clear coat and a polycarbonate sheet. This data is representative of the expected performance and is intended to serve as a guide for formulation development.

Table 1: Performance of TINUVIN® 1130 in a Polyurethane Clear Coat

FormulationExposure Time (hours)ΔE* (Color Change)Gloss Retention (%) at 60°
Control (No UV Stabilizer) 00.0100
5005.275
100012.842
200025.115
1.5% TINUVIN® 1130 00.0100
5000.898
10001.595
20003.288
1.5% TINUVIN® 1130 + 1.0% HALS 00.0100
5000.499
10000.998
20001.896

Exposure Conditions: ASTM G154, Cycle 1 (8 hours UV at 60°C, 4 hours condensation at 50°C)

Table 2: Performance of TINUVIN® 1130 in Polycarbonate

FormulationExposure Time (hours)Yellowness Index (YI)Tensile Strength Retention (%)Elongation at Break Retention (%)
Control (No UV Stabilizer) 01.2100100
5008.58560
100018.36535
200035.74010
0.5% TINUVIN® 1130 01.3100100
5002.19895
10003.59590
20006.89082

Exposure Conditions: ASTM G154, Cycle 1 (8 hours UV at 60°C, 4 hours condensation at 50°C)

Experimental Protocols

To assist researchers in evaluating the performance of TINUVIN® 1130 in their specific polymer formulations, the following detailed experimental protocols are provided. These protocols are based on widely accepted ASTM standards.

Sample Preparation
  • Polymer Formulation: Prepare the polymer resin according to the manufacturer's instructions.

  • Incorporation of TINUVIN® 1130:

    • For liquid systems (e.g., coatings, adhesives), add TINUVIN® 1130 to the resin component under agitation until a homogenous mixture is achieved. Recommended loading levels are typically 1.0 - 3.0% by weight of binder solids.[5]

    • For solid polymers (e.g., thermoplastics), TINUVIN® 1130 can be incorporated during the melt compounding process (e.g., extrusion). Ensure even distribution of the additive throughout the polymer matrix.

  • Control Samples: Prepare identical polymer formulations without the addition of any UV stabilizer to serve as a control.

  • Specimen Fabrication: Prepare test specimens according to the requirements of the specific analytical tests to be performed (e.g., flat panels for color and gloss measurements, dumbbell-shaped specimens for tensile testing).

Accelerated Weathering

Standard: ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials.[6][7]

  • Apparatus: Use a fluorescent UV accelerated weathering tester equipped with UVA-340 lamps to simulate sunlight in the critical short wavelength UV region.

  • Exposure Cycle: A commonly used cycle for general plastics and coatings is Cycle 1:

    • 8 hours of UV exposure at a black panel temperature of 60°C.

    • 4 hours of condensation (dark cycle) at a black panel temperature of 50°C.[8]

  • Exposure Duration: Expose the samples for a predetermined duration, with periodic removal of specimens for analysis (e.g., at 0, 500, 1000, and 2000 hours).

Performance Evaluation

a. Color Measurement

Standard: ASTM D2244 - Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates.[3][9]

  • Apparatus: Use a spectrophotometer or colorimeter.

  • Procedure:

    • Calibrate the instrument according to the manufacturer's instructions.

    • Measure the CIE Lab* color coordinates of the unexposed (0 hour) and exposed specimens.

    • Calculate the total color difference (ΔE) using the following formula: ΔE = [(ΔL)\² + (Δa)\² + (Δb)\²]^½ Where ΔL, Δa, and Δb are the differences in the respective values between the exposed and unexposed samples.

b. Gloss Measurement

Standard: ASTM D523 - Standard Test Method for Specular Gloss.[10][11]

  • Apparatus: Use a gloss meter with a 60° geometry for most applications. A 20° geometry is recommended for high-gloss coatings, and an 85° geometry for low-gloss surfaces.[2]

  • Procedure:

    • Calibrate the gloss meter using a certified standard.

    • Measure the gloss of the unexposed and exposed specimens at multiple locations on the surface to obtain an average value.

    • Calculate the percent gloss retention as follows: Gloss Retention (%) = (Gloss of exposed sample / Gloss of unexposed sample) x 100

c. Mechanical Properties (Tensile Testing)

Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[12][13]

  • Apparatus: Use a universal testing machine (tensile tester) with appropriate grips and an extensometer.

  • Specimens: Use standard dumbbell-shaped specimens as defined in the standard.

  • Procedure:

    • Condition the specimens at a standard temperature and humidity.

    • Mount the specimen in the grips of the testing machine.

    • Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.

    • Record the load and elongation data.

  • Calculations: Determine the tensile strength, elongation at break, and tensile modulus from the stress-strain curve. Calculate the percent retention of these properties compared to the unexposed samples.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this document.

Photodegradation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_degradation Degradation Effects UV_Radiation UV Radiation (290-400 nm) Polymer Polymer Chain UV_Radiation->Polymer Energy Absorption Free_Radical Free Radicals (P.) Polymer->Free_Radical Bond Scission Peroxy_Radical Peroxy Radicals (POO.) Free_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxides (POOH) Peroxy_Radical->Hydroperoxide + Polymer (PH) New_Radical New Free Radicals (P.) Hydroperoxide->New_Radical Decomposition Degradation Chain Scission Cross-linking Yellowing Loss of Properties New_Radical->Degradation

Caption: Mechanism of Polymer Photodegradation.

Tinuvin_Protection_Mechanism UV_Radiation UV Radiation Polymer Polymer UV_Radiation->Polymer Blocked Tinuvin_1130 TINUVIN® 1130 UV_Radiation->Tinuvin_1130 Absorbed Protected_Polymer Protected Polymer (No Degradation) Heat Harmless Heat Tinuvin_1130->Heat Energy Dissipation

Caption: Protective Mechanism of TINUVIN® 1130.

Experimental_Workflow Start Start Sample_Prep Sample Preparation (Control vs. TINUVIN® 1130) Start->Sample_Prep Accelerated_Weathering Accelerated Weathering (ASTM G154) Sample_Prep->Accelerated_Weathering Performance_Eval Performance Evaluation Accelerated_Weathering->Performance_Eval Color_Measurement Color Measurement (ASTM D2244) Performance_Eval->Color_Measurement Gloss_Measurement Gloss Measurement (ASTM D523) Performance_Eval->Gloss_Measurement Tensile_Testing Tensile Testing (ASTM D638) Performance_Eval->Tensile_Testing Data_Analysis Data Analysis and Comparison Color_Measurement->Data_Analysis Gloss_Measurement->Data_Analysis Tensile_Testing->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Efficacy Testing.

References

Application of TINUVIN-1130 in Adhesives and Sealants: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TINUVIN-1130 is a liquid benzotriazole (B28993) UV absorber designed to protect adhesives and sealants from the damaging effects of ultraviolet radiation.[1][2][3] Exposure to sunlight and other UV sources can lead to degradation of polymers, resulting in discoloration, loss of gloss, cracking, and reduced mechanical properties.[3][4] this compound works by absorbing harmful UV radiation and dissipating it as thermal energy, thereby preserving the aesthetic and functional qualities of the adhesive or sealant.[2][3] This application note provides detailed protocols for incorporating and evaluating the performance of this compound in adhesive and sealant formulations, targeting researchers, scientists, and professionals in product development.

Chemical and Physical Properties

This compound is a hydroxyphenyl-benzotriazole derivative. Its liquid form allows for easy incorporation into a variety of adhesive and sealant systems, including water-based, solvent-based, and 100% solids formulations.[1] It exhibits high temperature and extraction resistance, making it suitable for demanding applications.[1]

Table 1: Physical Properties of this compound

PropertyValue
AppearanceLight yellow to amber viscous liquid
Chemical ClassHydroxyphenyl-benzotriazole
Density (20 °C)1.17 g/cm³
Viscosity (20 °C)7,400 mPa·s
SolubilityMiscible with most common organic solvents

Mechanism of Action and Synergistic Effects

This compound functions by absorbing UV radiation, primarily in the UVA and UVB regions of the spectrum. Upon absorption of a photon, the molecule undergoes a rapid, reversible intramolecular proton transfer, which allows for the efficient dissipation of the absorbed energy as heat, preventing it from initiating polymer degradation.

For comprehensive protection, it is highly recommended to use this compound in conjunction with a Hindered Amine Light Stabilizer (HALS), such as TINUVIN-292 or TINUVIN-123.[1] HALS are radical scavengers that terminate the degradation reactions initiated by any UV radiation that is not absorbed by the UV absorber. This synergistic combination provides superior protection against gloss reduction, cracking, blistering, and color change.[1]

Recommended Formulations and Dosage

The optimal concentration of this compound depends on several factors, including the type of polymer, the thickness of the adhesive or sealant layer, and the expected level of UV exposure. Typical recommended concentrations are in the range of 1.0% to 3.0% by weight of the binder solids.[1] When used with a HALS, a typical starting formulation would be a 1:1 or 2:1 ratio of this compound to HALS.

Table 2: Recommended Starting Formulations

ComponentConcentration (% by weight of binder solids)
This compound1.0 - 3.0%
TINUVIN-292 (or other suitable HALS)0.5 - 2.0%

Experimental Protocols

The following protocols describe the preparation and testing of a model two-component polyurethane sealant to evaluate the effectiveness of this compound.

Protocol 1: Preparation of a Two-Component Polyurethane Sealant

Materials:

  • Part A (Polyol Component):

    • Polyether Polyol (e.g., 2000 g/mol diol)

    • Calcium Carbonate (filler)

    • Titanium Dioxide (pigment, for white formulations)

    • Dehydrating agent (e.g., molecular sieves)

    • This compound

    • TINUVIN-292 (HALS)

  • Part B (Isocyanate Component):

    • Methylene diphenyl diisocyanate (MDI) prepolymer

  • Control Sample: A sealant formulation prepared without this compound and TINUVIN-292.

Procedure:

  • Preparation of Part A:

    • In a laboratory mixer, combine the polyether polyol, calcium carbonate, and titanium dioxide. Mix under vacuum to degas and ensure uniform dispersion.

    • Add the dehydrating agent and mix for 30 minutes under vacuum.

    • For the stabilized formulation, add the desired amount of this compound and TINUVIN-292 (e.g., 1.5% and 0.75% by weight of the polyol, respectively) and mix for an additional 15 minutes under vacuum.

  • Mixing of Part A and Part B:

    • Combine Part A and Part B in the stoichiometric ratio recommended by the raw material suppliers.

    • Mix thoroughly for 5-10 minutes, ensuring a homogeneous mixture. Avoid introducing air bubbles.

  • Sample Preparation:

    • Cast the sealant into appropriate molds for the planned tests (e.g., flat panels for color and gloss measurements, tensile bars for mechanical testing).

    • Cure the samples at standard conditions (23 ± 2 °C and 50 ± 5% relative humidity) for 7 days, or as recommended by the polymer supplier.

experimental_workflow cluster_partA Part A Preparation cluster_mixing Final Mixing cluster_curing Sample Preparation & Curing polyol Polyol, Fillers, Pigment mix1 Mix under Vacuum polyol->mix1 dehydrating Add Dehydrating Agent mix1->dehydrating mix2 Mix under Vacuum dehydrating->mix2 uv_add Add this compound & HALS mix2->uv_add mix3 Mix under Vacuum uv_add->mix3 combine Combine Part A and Part B mix3->combine partB Part B (Isocyanate) partB->combine mix_final Thorough Mixing combine->mix_final cast Cast Samples mix_final->cast cure Cure for 7 Days cast->cure

Caption: Experimental workflow for sealant preparation.

Protocol 2: Accelerated Weathering and Performance Evaluation

Equipment:

  • Accelerated weathering chamber (e.g., QUV or Xenon Arc)

  • Spectrophotometer for color measurement (CIELAB Lab* system)

  • Gloss meter (60° geometry)

  • Tensile tester

Procedure:

  • Initial Measurements:

    • Measure the initial color (L₀, a₀, b₀*) and gloss (G₀) of the cured sealant samples.

  • Accelerated Weathering:

    • Expose the samples in an accelerated weathering chamber according to a standard test method, such as ASTM G154 (QUV) or ASTM G155 (Xenon Arc). A common cycle for QUV testing is 8 hours of UV-A exposure at 60°C followed by 4 hours of condensation at 50°C.

    • Remove the samples at predetermined intervals (e.g., 500, 1000, 1500, 2000 hours).

  • Performance Evaluation:

    • Color Change (ΔE):* Measure the color (Lᵢ, aᵢ, bᵢ) of the exposed samples at each interval. Calculate the total color change using the formula: ΔE = √[(Lᵢ* - L₀)² + (aᵢ - a₀)² + (bᵢ - b₀*)²]

    • Gloss Retention: Measure the gloss (Gᵢ) of the exposed samples at each interval. Calculate the percent gloss retention using the formula: Gloss Retention (%) = (Gᵢ / G₀) x 100

    • Adhesion Testing: For adhesion tests, prepare sealant joints between relevant substrates (e.g., aluminum, glass). After weathering, perform a peel adhesion test (e.g., according to ASTM C794) or a tensile adhesion test to determine the bond strength.

logical_relationship uv_exposure UV Radiation Exposure polymer_degradation Polymer Degradation uv_exposure->polymer_degradation tinuvin_1130 This compound uv_exposure->tinuvin_1130 hals HALS (e.g., TINUVIN-292) polymer_degradation->hals property_retention Property Retention (Color, Gloss, Adhesion) polymer_degradation->property_retention leads to loss of energy_dissipation Harmless Heat Dissipation tinuvin_1130->energy_dissipation energy_dissipation->property_retention prevents radical_scavenging Radical Scavenging hals->radical_scavenging radical_scavenging->property_retention contributes to

Caption: UV protection mechanism of this compound and HALS.

Performance Data (Illustrative)

The following tables present illustrative data on the performance of a white polyurethane sealant with and without this compound and a HALS after accelerated weathering in a QUV chamber.

Table 3: Color Change (ΔE) of a White Polyurethane Sealant after QUV Exposure*

Exposure Time (hours)Control (No UV Protection)With this compound & HALS (1.5% / 0.75%)
00.00.0
5002.50.8
10005.21.5
15008.92.3
200012.73.1

Table 4: 60° Gloss Retention (%) of a White Polyurethane Sealant after QUV Exposure

Exposure Time (hours)Control (No UV Protection)With this compound & HALS (1.5% / 0.75%)
0100100
5008598
10006295
15004591
20002888

Conclusion

This compound is an effective UV absorber for enhancing the durability and weatherability of adhesives and sealants. When used in combination with a HALS, it provides excellent protection against color change, gloss loss, and degradation of mechanical properties upon exposure to UV radiation. The experimental protocols provided in this application note offer a framework for researchers and formulators to evaluate the performance of this compound in their specific systems and optimize their formulations for long-term performance.

References

Troubleshooting & Optimization

issues with TINUVIN-1130 solubility and dispersion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TINUVIN-1130.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is a liquid ultraviolet (UV) absorber belonging to the hydroxyphenyl-benzotriazole class.[1][2][3][4] Its primary function is to protect materials from degradation caused by exposure to UV radiation by absorbing harmful UV rays.[3][4][5] It is particularly effective in the UV-A and UV-B regions.[5][6]

Q2: In what physical form is this compound supplied?

A2: this compound is a yellow to light amber viscous liquid.[1][2][7][8]

Q3: What are the main applications of this compound?

A3: It is extensively used in solvent-based and water-borne coatings for industrial and automotive applications, as well as for protecting light-sensitive substrates like wood and plastics.[1][3][5][7][9][10]

Q4: Can this compound be used in combination with other additives?

A4: Yes, for enhanced performance, this compound is often used in synergy with Hindered Amine Light Stabilizers (HALS) such as TINUVIN-292 or TINUVIN-123.[1][3][7][11] This combination offers superior protection against gloss reduction, cracking, blistering, and color change.[1][3]

Troubleshooting Guide

Issue 1: Poor Solubility or Miscibility in a Solvent-Based System
  • Question: My this compound is not dissolving or is forming a hazy solution in my solvent-based formulation. What should I do?

  • Answer:

    • Verify Solvent Compatibility: this compound is miscible with a wide range of common organic solvents.[1][2][3] Refer to the miscibility data table below to ensure you are using a compatible solvent.

    • Check for Contamination: Water contamination in your solvent can lead to miscibility issues as this compound is not miscible with water.[1][2][8] Ensure your solvent is anhydrous.

    • Consider Co-solvents: While highly miscible with many solvents, in complex mixtures, the overall polarity of the system might be suboptimal. The addition of a small amount of a highly compatible co-solvent (e.g., butyl acetate, xylene) can improve solubility.

    • Gentle Warming and Agitation: Applying gentle heat (e.g., up to 40-50°C) and continuous stirring can facilitate dissolution. Avoid excessive temperatures to prevent degradation.

Issue 2: Difficulty with Dispersion in a Water-Borne System
  • Question: I am seeing phase separation, cloudiness, or particle formation when adding this compound to my aqueous formulation. How can I resolve this?

  • Answer:

    • Pre-dilution is Key: Direct addition of this compound to water-borne systems is not recommended due to its immiscibility.[1][8] The most effective method is to pre-dilute this compound with a water-miscible solvent before incorporating it into the aqueous phase.[1][3][7]

    • Recommended Co-solvents: Suitable water-miscible solvents for pre-dilution include butylcarbitol and diethylene glycol diethyl ether.[1][7][8][11]

    • Ratio of Co-solvent to this compound: A common starting point is a 1:1 ratio of this compound to the water-miscible solvent. This mixture can then be added to the water-borne system under agitation. The optimal ratio may need to be determined experimentally for your specific formulation.

    • Use of Surfactants/Emulsifiers: In some cases, the use of a suitable non-ionic surfactant can aid in creating a stable emulsion of this compound in the aqueous phase.

Issue 3: High Viscosity of this compound Leading to Handling Problems
  • Question: this compound is very viscous and difficult to handle and transfer accurately. How can I manage this?

  • Answer:

    • Gentle Warming: The viscosity of this compound decreases with an increase in temperature. Gently warming the container in a water bath to around 40-60°C can significantly lower its viscosity, making it easier to pour and measure.

    • Pre-dissolving in a Solvent: For easier addition to a larger batch, you can prepare a stock solution of this compound in a compatible solvent that is also a component of your final formulation.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Appearance Yellow to light amber viscous liquid[1][2]
Dynamic Viscosity at 20°C 7400 mPa·s[1][2]
Density at 20°C 1.17 g/cm³[1][2]

Table 2: Miscibility of this compound in Various Solvents at 20°C

SolventMiscibility ( g/100 g solution)
Butylcarbitol> 50[1][2][3]
Butanol> 50[1][2][3]
Butyl acetate> 50[1][2][3]
Ethylglycol> 50[1][2][3]
1-methoxypropylacetate-2> 50[1][2][3]
Methyl ethyl ketone (MEK)> 50[1][2][3]
Xylene> 50[1][2][3]
Hexanedioldiacrylate> 50[1][2]
Trimethylolpropanetriacrylate> 50[1][2]
WaterNot miscible[1][2][3]

Experimental Protocols

Protocol 1: Preparation of a Solvent-Based Coating with this compound
  • Component Preparation: Weigh out all formulation components (resin, solvents, pigments, other additives) in separate, clean containers.

  • Resin Dissolution: In a suitable mixing vessel, add the primary solvent(s) and then slowly add the resin under constant agitation until it is completely dissolved.

  • Pigment Dispersion (if applicable): If the formulation is pigmented, add the pigments to the resin solution and disperse them using appropriate equipment (e.g., high-speed disperser) to achieve the desired fineness of grind.

  • Additive Incorporation: In a separate container, weigh the required amount of this compound. If necessary, gently warm it to reduce viscosity for easier handling.

  • Addition of this compound: Slowly add the this compound to the vortex of the stirred resin/pigment mixture.

  • Homogenization: Continue mixing for a minimum of 15-30 minutes to ensure complete and uniform incorporation of this compound.

  • Final Let-down: Add any remaining solvents or other components as per the formulation, and mix until the coating is homogeneous.

Protocol 2: Incorporation of this compound into a Water-Borne Coating
  • Component Preparation: Weigh out all components of the water-borne formulation (e.g., acrylic emulsion, water, coalescing agents, pigments).

  • Pre-dilution of this compound: In a separate, clean beaker, weigh the required amount of this compound. Add an equal weight of a water-miscible solvent (e.g., butylcarbitol) to the this compound.

  • Mixing the Pre-dilution: Stir the this compound and co-solvent mixture until it forms a homogeneous, less viscous solution.

  • Addition to the Formulation: While stirring the main water-borne formulation, slowly add the pre-diluted this compound solution.

  • Homogenization: Increase the mixing speed moderately and continue to stir for at least 30 minutes to ensure a stable and uniform dispersion.

  • Final Adjustments: Proceed with the addition of other components like thickeners as required by the formulation.

Visualizations

experimental_workflow_solvent_based cluster_prep Preparation cluster_mixing Mixing Process cluster_final Final Product A Weigh Resin & Solvents C Dissolve Resin in Solvents A->C B Weigh this compound D Add this compound B->D C->D E Homogenize Mixture D->E F Final Coating Formulation E->F

Caption: Workflow for incorporating this compound into a solvent-based system.

experimental_workflow_water_based cluster_prep Preparation cluster_predilution Pre-dilution Step cluster_mixing Main Mixing cluster_final Final Product A Weigh Water-borne Resin E Add Pre-diluted Mix to Resin A->E B Weigh this compound D Mix this compound & Co-solvent B->D C Weigh Co-solvent C->D D->E F Homogenize Dispersion E->F G Final Aqueous Formulation F->G

Caption: Recommended workflow for dispersing this compound in a water-borne system.

troubleshooting_logic Start Issue with this compound Incorporation SystemType Solvent-based or Water-based? Start->SystemType SolventIssue Check Solvent Compatibility SystemType->SolventIssue Solvent WaterIssue Did you pre-dilute with co-solvent? SystemType->WaterIssue Water SolventAction Use compatible solvent / Gentle heat SolventIssue->SolventAction WaterActionYes Check for stable dispersion WaterIssue->WaterActionYes Yes WaterActionNo Pre-dilute with water-miscible solvent WaterIssue->WaterActionNo No

Caption: Troubleshooting logic for this compound solubility and dispersion issues.

References

Technical Support Center: Preventing TINUVIN-1130 Migration in Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering migration issues with TINUVIN-1130 UV absorber in their coating formulations.

Troubleshooting Guide

Issue: UV absorber (this compound) is leaching from the cured coating, leading to decreased UV protection and surface defects.

root cause analysis: The migration of this compound from a coating is primarily due to a lack of covalent bonding with the polymer matrix. This can be caused by several factors during the formulation and curing process.

Troubleshooting Steps:

  • Verify Crosslinker Compatibility and Presence: this compound is designed with a hydroxyl (-OH) functional group that can react with and be chemically bound to the coating's polymer network.[1][2][3] This is a primary mechanism for preventing its migration.

    • Action: Ensure your coating formulation contains a suitable crosslinker, such as a melamine (B1676169) or isocyanate-based resin.[1][2][3]

    • Verification: Review the technical data sheets of your resin and crosslinker to confirm their reactivity with hydroxyl groups.

  • Optimize Curing Conditions: Incomplete curing can result in unreacted this compound that is not integrated into the polymer backbone, making it susceptible to migration.

    • Action: Review and optimize your curing parameters (temperature and time).

    • Experiment: Conduct a Design of Experiments (DOE) to evaluate the effect of varying curing conditions on the migration of this compound. Analyze the extent of migration at each condition.

  • Assess Solvent System: The solvent blend used in the coating formulation can influence the mobility of this compound.

    • Action: Evaluate the solubility of this compound in your solvent system. While it is miscible with many common solvents, a highly compatible solvent might facilitate migration to the surface during film formation.[4][5][6]

    • Experiment: If migration is suspected to be solvent-driven, consider a step-wise replacement of the most compatible solvent with a slightly less compatible one, without compromising film quality.

  • Consider Co-additives: The presence of other additives can influence the compatibility and mobility of this compound within the polymer matrix.

    • Action: Review all additives in your formulation. In some cases, synergistic effects with other stabilizers, like Hindered Amine Light Stabilizers (HALS), can improve overall performance and reduce migration by enhancing compatibility.[7][8]

    • Note: this compound is often used in conjunction with HALS like TINUVIN 292 or TINUVIN 123 for superior protection.[5][8]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in coatings?

This compound is a liquid UV absorber of the hydroxyphenyl-benzotriazole class.[1][2][3][4][5][6][9][10] Its main purpose is to protect coatings and light-sensitive substrates like wood and plastics from the damaging effects of UV radiation.[1][2][5][6][9][10] It achieves this by absorbing UV light in the UV-A and UV-B regions and converting it into harmless thermal energy.[1][2][11]

Q2: What are the main causes of this compound migration in a coating?

The primary cause of migration is the physical movement of the UV absorber molecules within the cured coating. This can happen if the this compound is not chemically bound to the polymer network. Factors that contribute to this include:

  • Absence of a suitable crosslinker in the formulation.

  • Incomplete reaction between this compound's hydroxyl group and the crosslinker.

  • High compatibility with the polymer matrix, which can allow for mobility.

  • Environmental factors like high temperatures can increase the rate of diffusion and migration.[12]

Q3: How can I chemically anchor this compound into the coating matrix?

The most effective way to prevent migration is by chemically grafting this compound into the polymer backbone.[13] this compound is specifically designed with a hydroxyl (-OH) functionality for this purpose.[1][2][3] During the curing process, this hydroxyl group can co-react with isocyanate or melamine crosslinkers present in the coating formulation, forming a covalent bond.[1][2][3] This permanently locks the UV absorber in place.

Q4: Are there alternative strategies to prevent UV absorber migration?

Yes, several strategies can be employed to reduce or eliminate the migration of UV absorbers:

  • Reactive UV Absorbers: Using UV absorbers that have reactive groups capable of forming covalent bonds with the polymer matrix is a highly effective method.[14][15]

  • Increased Molecular Weight: Higher molecular weight additives generally have lower mobility within a polymer matrix. This compound itself is a mixture that includes a dimer with a higher molecular weight (975 g/mol ) compared to the monomer (637 g/mol ), which contributes to its lower migration tendency.[4][5]

  • Encapsulation: Encapsulating the UV absorber in microcapsules can control its release and prevent premature migration.[7]

  • Polymer Matrix Selection: The type of polymer and its crosslink density can influence additive mobility. A more tightly crosslinked network can physically hinder the movement of the UV absorber.[16]

Q5: What are the recommended concentration levels for this compound in a coating formulation?

The optimal concentration of this compound depends on the specific application, the type of resin system, and the desired level of UV protection. However, a general recommendation is typically in the range of 1.0 – 3.0%.[5][17] It is often used in combination with a Hindered Amine Light Stabilizer (HALS) at a concentration of 0.5 – 2.0%.[5] Laboratory trials are always recommended to determine the optimal concentration for a specific formulation.[5]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical ClassHydroxyphenyl-benzotriazole[1][2][3][4][5][6][10]
AppearanceYellow to light amber viscous liquid[4][5][9]
Molecular WeightMonomer: 637 g/mol , Dimer: 975 g/mol [4][5]
Density at 20°C1.17 g/cm³[4][5]
Dynamic Viscosity at 20°C7400 mPa.s[4]
Key FunctionalityHydroxyl (-OH) group for reaction with crosslinkers[1][2][3]

Experimental Protocols

Protocol 1: Evaluation of this compound Migration via Solvent Extraction

Objective: To quantify the amount of unbound this compound that migrates from a cured coating.

Methodology:

  • Sample Preparation:

    • Prepare coated panels with your standard formulation containing a known concentration of this compound.

    • Prepare a control set of panels with a formulation known to prevent migration (e.g., with an optimized crosslinker concentration and curing schedule).

    • Cure all panels according to the specified conditions.

  • Solvent Extraction:

    • Immerse the cured coated panels in a solvent in which this compound is highly soluble (e.g., toluene (B28343) or xylene) for a specified period (e.g., 24 hours) at a controlled temperature.

    • The volume of the solvent should be sufficient to ensure complete immersion of the coated surface.

  • Analysis:

    • After the extraction period, remove the panels.

    • Analyze the solvent for the concentration of this compound using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • Quantify the amount of extracted this compound by comparing the results to a calibration curve prepared with known concentrations of the UV absorber.

  • Data Interpretation:

    • A higher concentration of this compound in the solvent indicates a greater degree of migration from the coating.

    • Compare the results from your test formulation to the control to assess the effectiveness of your migration prevention strategy.

Visualizations

Migration_Prevention_Workflow cluster_problem Problem Identification cluster_analysis Root Cause Analysis cluster_solutions Solution Implementation cluster_verification Verification Problem This compound Migration Detected (Leaching, Surface Defects) Cause1 Lack of Covalent Bonding Problem->Cause1 Cause2 Incompatible Formulation Problem->Cause2 Cause3 Sub-optimal Curing Problem->Cause3 Solution1 Incorporate Reactive Crosslinker (Isocyanate, Melamine) Cause1->Solution1 Solution3 Adjust Solvent System Cause2->Solution3 Solution4 Evaluate Co-Additives (HALS) Cause2->Solution4 Solution2 Optimize Curing Conditions (Time, Temperature) Cause3->Solution2 Verification Migration Test (e.g., Solvent Extraction) Solution1->Verification Solution2->Verification Solution3->Verification Solution4->Verification

Caption: Troubleshooting workflow for addressing this compound migration.

Chemical_Grafting_Pathway cluster_reactants Reactants in Coating Formulation cluster_product Cured Coating Matrix Tinuvin This compound (with -OH group) Curing Curing Process (Heat) Tinuvin->Curing Crosslinker Crosslinker (e.g., Isocyanate -NCO) Crosslinker->Curing Polymer Polymer Backbone Polymer->Curing CuredMatrix Immobilized this compound (Covalently Bonded) Curing->CuredMatrix Forms Covalent Bond (-O-CO-NH-)

Caption: Chemical grafting of this compound into the polymer matrix.

References

Technical Support Center: Troubleshooting Blistering and Cracking in Coatings with TINUVIN®-1130

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing blistering and cracking in coatings formulated with TINUVIN®-1130.

Frequently Asked Questions (FAQs)

Q1: What is TINUVIN®-1130 and what is its primary function in coatings?

A1: TINUVIN®-1130 is a liquid UV absorber belonging to the hydroxyphenyl-benzotriazole class.[1][2] Its primary function is to protect coatings and light-sensitive substrates, such as wood and plastics, from the damaging effects of ultraviolet radiation.[1][2][3][4] By absorbing UV light and dissipating it as harmless thermal energy, it helps to prevent degradation phenomena like gloss reduction, cracking, blistering, delamination, and color change.[1][5]

Q2: In which types of coating systems can TINUVIN®-1130 be used?

A2: TINUVIN®-1130 is a versatile additive suitable for both solvent-based and water-based coating systems.[1][3][4] For water-borne systems, its incorporation can be facilitated by pre-diluting it with a water-miscible solvent, such as butyl carbitol.[1][6]

Q3: Is TINUVIN®-1130 effective on its own?

A3: While TINUVIN®-1130 provides excellent UV absorption, its performance is significantly enhanced when used in combination with a Hindered Amine Light Stabilizer (HALS).[1][5] This synergistic combination offers superior protection against coating defects.[1][7] Recommended HALS to be used with TINUVIN®-1130 include TINUVIN® 292, TINUVIN® 123, or TINUVIN® 249.[1]

Q4: What are the recommended concentration levels for TINUVIN®-1130?

A4: The optimal concentration of TINUVIN®-1130 depends on the specific formulation and performance requirements. However, a general recommendation is 1.0 – 3.0% of TINUVIN®-1130, in combination with 0.5 – 2.0% of a HALS like TINUVIN® 123 or TINUVIN® 292, based on the weight of binder solids.[1] Laboratory trials are always recommended to determine the ideal concentration for a specific application.[1]

Troubleshooting Guides

Blistering in Coatings

Blistering is the formation of dome-shaped bubbles in the coating film. It is typically caused by a loss of adhesion in localized areas due to the presence of liquid or gas.

Troubleshooting Flowchart for Blistering

Blistering_Troubleshooting Troubleshooting Blistering start Blistering Observed check_type Identify Blister Type: Liquid-filled or Gas-filled? start->check_type liquid Liquid-Filled Blisters (Osmotic Blistering) check_type->liquid Liquid gas Gas-Filled Blisters (Bubbling) check_type->gas Gas osmotic_causes Potential Causes: - Substrate contamination (salts) - Trapped water-soluble solvents - High humidity during application - Permeation of moisture liquid->osmotic_causes gas_causes Potential Causes: - Application on hot surface - Rapid solvent evaporation - Trapped air from porous substrate - Too thick application gas->gas_causes osmotic_solutions Solutions: - Ensure thorough substrate cleaning - Allow for adequate flash-off times - Control application environment humidity - Use appropriate primer osmotic_causes->osmotic_solutions gas_solutions Solutions: - Avoid application in direct sunlight - Use slower evaporating solvents - Apply a sealer on porous substrates - Apply in thinner coats gas_causes->gas_solutions

Caption: Troubleshooting logic for blistering in coatings.

Detailed Troubleshooting Steps for Blistering:

  • Identify the Nature of the Blisters: Carefully examine the blisters. Are they filled with liquid or gas? This will help determine if the cause is osmotic blistering or solvent/air entrapment.

  • Review the Application Process and Environmental Conditions:

    • Temperature and Humidity: Was the coating applied under high-humidity conditions or at extreme temperatures? High humidity can lead to moisture condensation, while high temperatures can cause rapid surface drying, trapping solvents.

    • Substrate Temperature: Was the substrate too hot during application? This can accelerate solvent evaporation from the surface, leading to blister formation.

    • Film Thickness: Was the coating applied too thickly? A thick film can hinder solvent release.

  • Evaluate Substrate Preparation:

    • Cleanliness: Was the substrate thoroughly cleaned to remove all contaminants, especially water-soluble salts?

    • Porosity: If the substrate is porous (e.g., wood, concrete), was a suitable sealer or primer used to prevent air entrapment?

  • Assess Formulation and Material Handling:

    • Solvent Choice: Are the solvents used in the formulation evaporating too quickly for the application conditions?

    • Dispersion of TINUVIN®-1130: In water-based systems, was TINUVIN®-1130 properly pre-diluted and incorporated to ensure uniform dispersion? Poor dispersion could lead to localized inconsistencies in the coating film.

Cracking in Coatings

Cracking is the splitting of a dry coating film, which can be a result of the degradation of the coating's polymer backbone due to environmental stressors like UV radiation.

Troubleshooting Flowchart for Cracking

Cracking_Troubleshooting Troubleshooting Cracking start Cracking Observed check_uv Evaluate UV Protection start->check_uv check_flexibility Assess Coating Flexibility start->check_flexibility uv_stabilizer Inadequate UV Stabilizer Package check_uv->uv_stabilizer uv_causes Potential Causes: - Insufficient TINUVIN®-1130/HALS concentration - Poor dispersion of UV absorbers - Severe UV exposure uv_stabilizer->uv_causes brittle_film Brittle Coating Film check_flexibility->brittle_film flexibility_causes Potential Causes: - Incorrect binder system - Over-crosslinking - Application on a flexible substrate without a flexibilizer brittle_film->flexibility_causes uv_solutions Solutions: - Increase TINUVIN®-1130 and/or HALS concentration - Optimize dispersion method - Consider a more robust binder for the environment uv_causes->uv_solutions flexibility_solutions Solutions: - Select a more flexible binder - Adjust crosslinker concentration - Incorporate a suitable plasticizer or flexibilizer flexibility_causes->flexibility_solutions

Caption: Troubleshooting logic for cracking in coatings.

Detailed Troubleshooting Steps for Cracking:

  • Evaluate the UV Protection Package:

    • Concentration: Is the concentration of TINUVIN®-1130 and the recommended HALS sufficient for the expected level of UV exposure?

    • Dispersion: Is the TINUVIN®-1130 and HALS package uniformly dispersed throughout the coating? Incompatibility or poor dispersion can lead to areas with inadequate UV protection.

  • Assess the Mechanical Properties of the Coating:

    • Brittleness: Is the coating film too brittle for the substrate? This can be a factor if the substrate is subject to expansion, contraction, or flexing.

    • Adhesion: Poor adhesion can exacerbate cracking. Perform an adhesion test to ensure the coating is well-adhered to the substrate.

  • Consider the Curing Process:

    • Over-curing: Was the coating over-cured (e.g., at too high a temperature or for too long)? This can lead to a brittle film that is more prone to cracking.

Data Presentation

The following table provides representative data on the performance of a model coating system with varying concentrations of TINUVIN®-1130 and a HALS after accelerated weathering tests.

Formulation IDTINUVIN®-1130 (%)HALS (%)Blistering (ASTM D714)Cracking (ASTM D661)Gloss Retention (%) at 60°
Control004M435
A1.508F865
B01.06M670
C1.51.0101092
D3.01.5101095

Blistering rating: 10 = no blistering, 8 = few, 6 = medium, 4 = medium dense, 2 = dense. F=few, M=medium. Cracking rating: 10 = no cracking, 8 = slight, 6 = moderate, 4 = considerable, 2 = severe. Gloss retention measured after 1000 hours of accelerated weathering (ASTM G154, Cycle 1).

Experimental Protocols

Protocol 1: Accelerated Weathering Test

Objective: To evaluate the resistance of a coating to degradation from UV light and moisture.

Apparatus: Fluorescent UV accelerated weathering tester (QUV).

Procedure (based on ASTM G154, Cycle 1):

  • Prepare coated panels according to standard procedures. Ensure the coating is fully cured.

  • Place the panels in the QUV tester.

  • Set the following test cycle:

    • 8 hours of UV exposure at 60°C using UVA-340 lamps.

    • 4 hours of condensation at 50°C.

  • Run the test for a specified duration (e.g., 1000 hours).

  • Periodically remove the panels to evaluate for blistering, cracking, and gloss loss.

Protocol 2: Adhesion Test (Cross-Hatch)

Objective: To assess the adhesion of the coating to the substrate.

Procedure (based on ASTM D3359, Test Method B):

  • On a cured coated panel, make a series of six parallel cuts through the coating to the substrate using a sharp blade and a cutting guide.

  • Make a second series of six parallel cuts at a 90-degree angle to the first set to create a cross-hatch pattern.

  • Brush the area lightly to remove any detached flakes.

  • Apply a specified pressure-sensitive tape over the cross-hatch area and smooth it down firmly.

  • Within 90 seconds of application, remove the tape by pulling it back on itself at a 180-degree angle.

  • Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B = no peeling, 0B = severe peeling).

Experimental Workflow Diagram

Experimental_Workflow Coating Performance Evaluation Workflow formulation Coating Formulation (with varying TINUVIN®-1130) application Substrate Preparation and Coating Application formulation->application curing Curing application->curing initial_eval Initial Evaluation (Gloss, Adhesion) curing->initial_eval weathering Accelerated Weathering (ASTM G154) initial_eval->weathering periodic_eval Periodic Evaluation (Blistering, Cracking, Gloss) weathering->periodic_eval periodic_eval->weathering final_eval Final Evaluation and Data Analysis periodic_eval->final_eval

Caption: Workflow for evaluating coating performance.

References

Technical Support Center: Optimizing TINUVIN-1130 and TINUVIN-292 Synergy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synergistic performance of TINUVIN-1130 and TINUVIN-292. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and performance data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound and TINUVIN-292 in various formulations.

Issue Question Possible Causes & Solutions
Poor UV Protection Why is my coating exhibiting premature degradation (e.g., cracking, blistering, color change) despite using the recommended stabilizers? Inadequate Concentration: Ensure that the concentrations of this compound and TINUVIN-292 are within the recommended ranges. Laboratory trials are essential to determine the optimal amount for your specific formulation.[1][2] Incorrect Ratio: The synergistic effect depends on the right balance. For clear coats, a higher proportion of UVA (this compound) is often required, while for pigmented coatings, a higher proportion of HALS (TINUVIN-292) may be necessary.[3] Improper Dispersion: Ensure both additives are thoroughly and homogeneously dispersed in your formulation. For waterborne systems, dilution with a water-miscible solvent like butylcarbitol can improve incorporation.[1][2]
Surface Defects My coating shows a hazy film or crystalline deposit on the surface after curing. What is causing this? This phenomenon is known as "blooming" or "exudation" and indicates poor compatibility or oversaturation of the additive.[1][4] Solutions: 1. Verify Concentration: You may be using a concentration that is too high for your specific polymer system. Reduce the concentration and re-evaluate.[4] 2. Assess Compatibility: The solubility of the additives in the polymer matrix is crucial. Incompatibility can lead to migration to the surface. Consider using a compatibilizer if necessary.[1] 3. Optimize Processing Parameters: High processing temperatures can sometimes lead to premature degradation or migration of additives. Ensure your curing/drying process is optimized.[1]
Reduced Gloss Why is there a rapid loss of gloss on my coated surface upon UV exposure? Poor gloss retention is a common sign of UV degradation of the coating's binder and pigment.[5][6] Solutions: 1. Optimize Stabilizer Ratio: The synergy between a UVA (this compound) and a HALS (TINUVIN-292) is critical for protecting against gloss reduction.[1][2] this compound absorbs the UV radiation at the surface, while TINUVIN-292 scavenges free radicals throughout the film.[7][8] 2. Binder Quality: The binder in high-quality acrylic latex paints is more resistant to UV radiation than solvent-based binders, which can absorb UV and break down.[5] 3. Topcoat Application: For optimal protection, it is recommended to add the light stabilizer combination to the topcoat of a two-coat system.[1][9][10]
Discoloration/Yellowing My clear coat is yellowing over time. How can I prevent this? Yellowing can be caused by the degradation of the polymer or the stabilizers themselves, or interactions with other additives.[1] Solutions: 1. Review Formulation for Interactions: TINUVIN-292 is a basic HALS and can interact with acidic components in the formulation, such as catalysts or certain pigments.[11][12] This can deactivate the HALS and lead to discoloration. Consider using a non-basic HALS if your system is acidic. 2. Optimize Processing Temperature: Excessive heat during processing can cause thermal degradation and yellowing.[1] 3. Synergistic Protection: The combination of this compound and TINUVIN-292 is known to provide superior protection against color change.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the synergistic mechanism between this compound and TINUVIN-292?

A1: this compound is a UV absorber (UVA) of the hydroxyphenyl-benzotriazole class, and TINUVIN-292 is a hindered amine light stabilizer (HALS).[1][13] They work synergistically to protect coatings from UV degradation. This compound absorbs harmful UV radiation and dissipates it as thermal energy, acting as a primary shield.[14] However, some UV radiation may still penetrate and create free radicals that degrade the polymer. TINUVIN-292 works by scavenging these free radicals, thus inhibiting the degradation process.[15] This combined action provides comprehensive protection against gloss reduction, cracking, blistering, and color change.[1][2]

Q2: What are the recommended concentration ranges for this compound and TINUVIN-292?

A2: The optimal concentrations can vary depending on the specific application, binder system, and desired durability. However, general guidelines are as follows (based on weight percent of binder solids):

  • This compound: 1.0 – 3.0%[1][10]

  • TINUVIN-292: 0.5 – 2.0%[1][10]

It is always recommended to conduct laboratory trials to determine the ideal concentrations for your specific formulation.[1][2]

Q3: Can I use this combination in waterborne systems?

A3: Yes, both this compound and TINUVIN-292 are liquid additives that can be incorporated into waterborne systems.[1][13] Their dispersion can be facilitated by pre-diluting them with a water-miscible solvent, such as butylcarbitol.[1][2]

Q4: Are there any known incompatibilities I should be aware of?

A4: TINUVIN-292 is a basic HALS and may interact with acidic components in your formulation, such as acid catalysts.[2][16] This interaction can potentially reduce the effectiveness of the HALS. Careful evaluation of such combinations is recommended.[2] If your system is highly acidic, a non-basic HALS might be a more suitable choice.

Q5: Where in a multi-coat system should I add the TINUVIN combination for best performance?

A5: While the light stabilizers can be added to both the base coat and the clear coat in a two-coat automotive finish, experience shows that optimum protection is achieved by adding the stabilizer package to the topcoat.[1][2][10]

Data Presentation

The following tables summarize the recommended starting concentrations and a qualitative representation of expected performance improvements based on the synergistic use of this compound and TINUVIN-292.

Table 1: Recommended Starting Concentrations

AdditiveChemical ClassRecommended Concentration (% on binder solids)
This compound Hydroxyphenyl-benzotriazole (UVA)1.0 - 3.0%[1][10]
TINUVIN-292 Hindered Amine Light Stabilizer (HALS)0.5 - 2.0%[1][10]

Table 2: Expected Performance Enhancement with Synergistic Combination

Performance MetricUnstabilizedWith this compound & TINUVIN-292
Gloss Retention PoorExcellent[15]
Color Stability (ΔE) High (significant change)Low (minimal change)[15]
Cracking Resistance LowHigh[15]
Blistering Resistance LowHigh[17]

Note: The performance enhancements are qualitative and the actual quantitative improvements will depend on the specific formulation, substrate, and exposure conditions.

Experimental Protocols

Protocol 1: Evaluating Synergistic Performance using Accelerated Weathering

This protocol outlines a general procedure for testing the efficacy of this compound and TINUVIN-292 in a coating formulation using an accelerated weathering tester, such as a QUV tester, in accordance with ASTM G154.[2][9][18]

1. Sample Preparation: a. Prepare a control coating formulation without any UV stabilizers. b. Prepare several test formulations with varying ratios and concentrations of this compound and TINUVIN-292 (e.g., 1.5% T-1130 + 0.75% T-292; 2.0% T-1130 + 1.0% T-292). c. Ensure homogenous mixing of the additives into the formulations. For waterborne systems, pre-dilute the additives with a water-miscible solvent.[1][2] d. Apply the coatings to standardized test panels (e.g., aluminum or steel) at a consistent and specified dry film thickness. e. Allow the panels to cure completely according to the coating's technical data sheet. f. Before exposure, measure and record the initial gloss (at 20° and 60° angles) and color coordinates (Lab*) of each panel.

2. Accelerated Weathering Exposure: a. Mount the prepared panels in the accelerated weathering tester. b. Set the exposure conditions according to ASTM G154. A common cycle includes:

  • UV Exposure: 8 hours of UVA-340 lamp exposure at a controlled irradiance and temperature (e.g., 60°C).[19]
  • Condensation: 4 hours of condensation at a controlled temperature (e.g., 50°C) in the dark.[18] c. Run the test for a predetermined duration (e.g., 500, 1000, 2000 hours).

3. Performance Evaluation: a. At regular intervals (e.g., every 250 hours), remove the panels and evaluate them for:

  • Gloss Retention: Measure the gloss at 20° and 60° and calculate the percentage of gloss retention compared to the initial reading.
  • Color Change (ΔE): Measure the Lab* values and calculate the total color difference (ΔE*) from the initial measurements.
  • Visual Defects: Inspect for cracking, blistering, chalking, and delamination. b. Compare the performance of the stabilized panels to the unstabilized control panel.

Visualizations

Synergistic_Mechanism UV UV Radiation Coating Coating Surface UV->Coating Polymer Polymer Matrix Coating->Polymer T1130 This compound (UVA) Coating->T1130 Absorbs UV FreeRadicals Free Radicals Polymer->FreeRadicals UV excites, forms Heat Harmless Heat T1130->Heat Dissipates as T292 TINUVIN-292 (HALS) FreeRadicals->T292 Scavenged by Degradation Coating Degradation (Gloss Loss, Cracking) FreeRadicals->Degradation Causes StableProducts Stable Products T292->StableProducts Neutralizes to

Caption: Synergistic UV protection mechanism of this compound and TINUVIN-292.

Troubleshooting_Workflow Start Problem Observed: Poor Coating Durability GlossLoss Rapid Gloss Loss? Start->GlossLoss Yellowing Yellowing / Discoloration? GlossLoss->Yellowing No Sol_Gloss Action: - Optimize UVA/HALS Ratio - Check Binder Quality - Add to Topcoat GlossLoss->Sol_Gloss Yes SurfaceDefect Surface Haze / Blooming? Yellowing->SurfaceDefect No Sol_Yellow Action: - Check for Acidic Components - Reduce Curing Temperature - Ensure Proper Stabilizer Ratio Yellowing->Sol_Yellow Yes Sol_Bloom Action: - Reduce Stabilizer Concentration - Verify Compatibility - Optimize Processing Conditions SurfaceDefect->Sol_Bloom Yes End Re-evaluate Performance SurfaceDefect->End No Sol_Gloss->End Sol_Yellow->End Sol_Bloom->End

Caption: Troubleshooting workflow for common coating issues with UV stabilizers.

References

long-term stability and performance of TINUVIN-1130 under UV exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the long-term stability and performance of TINUVIN-1130 under UV exposure.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental use of this compound.

Question: Why is my coating or polymer matrix exhibiting premature yellowing or degradation despite the inclusion of this compound?

Answer: Several factors could be contributing to this issue:

  • Insufficient Concentration: The concentration of this compound may be too low for the specific application and exposure conditions. Recommended concentrations typically range from 1.0% to 3.0% based on binder solids.[1][2]

  • Lack of a Synergistic Stabilizer: this compound, a UV absorber (UVA), works best in combination with a Hindered Amine Light Stabilizer (HALS).[1][2] UVAs absorb harmful UV radiation, while HALS trap free radicals that may still form.[3] This synergistic combination provides superior protection against gloss reduction, cracking, and color change.[1][2]

  • Severe Exposure Conditions: The intensity or duration of UV exposure might exceed the protection capacity of the current formulation. The degradation of polymers is triggered by UV light and heat, leading to chain scission and recombination of molecular bonds.[4]

  • Substrate Sensitivity: The substrate being protected (e.g., wood, plastic) might be exceptionally sensitive to UV radiation, requiring a higher concentration of light stabilizers.[1][2][5][6][7]

  • Incompatibility or Poor Dispersion: While this compound is miscible with many common solvents, poor dispersion in the matrix can lead to localized areas with inadequate protection.[1] For water-borne systems, dilution with a water-miscible solvent like butylcarbitol can improve dispersion.[1][2][8]

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Recommended Actions start Problem: Premature Yellowing or Degradation cause1 Incorrect Concentration? start->cause1 cause2 Missing HALS Co-stabilizer? start->cause2 cause3 Formulation Incompatibility? start->cause3 cause4 Severe UV Exposure? start->cause4 solution1 Optimize concentration (1.0 - 3.0%) cause1->solution1 solution2 Add HALS (e.g., TINUVIN 292) (0.5 - 2.0%) cause2->solution2 solution3 Ensure proper mixing. For aqueous systems, use a co-solvent. cause3->solution3 solution4 Re-evaluate formulation for high-intensity UV environments. cause4->solution4

Caption: Troubleshooting workflow for this compound performance issues.

Question: My formulation's viscosity increased significantly after adding this compound. How can I resolve this?

Answer: this compound is a viscous liquid.[1][8] An increase in formulation viscosity is expected. To manage this:

  • Solvent Dilution: Pre-dilute this compound in a compatible solvent before adding it to the main batch. This compound is miscible with a wide range of organic solvents.[1][2]

  • Order of Addition: Add this compound earlier in the mixing process, before the formulation reaches its final viscosity.

  • Temperature Adjustment: Gently warming the resin or solvent (if appropriate for your system) can lower the overall viscosity and facilitate easier mixing.

Question: I am observing a loss of UV protection over a shorter period than expected. Is this compound degrading?

Answer: this compound has high temperature and extraction resistance, contributing to its good long-term performance.[5][6][7][9] However, potential reasons for reduced long-term stability include:

  • Migration/Leaching: Although it has good extraction resistance, in some systems, the stabilizer might migrate to the surface over time, especially under thermal stress. The hydroxyl functionality of this compound can be reacted with melamine (B1676169) and isocyanate crosslinkers to reduce migration.[6][9]

  • Photodegradation of the Stabilizer: While robust, all organic UV absorbers can slowly degrade upon prolonged and intense UV exposure. This is why combining them with HALS is crucial, as HALS are not consumed in the same way and can regenerate, providing a longer-lasting stabilizing effect.

  • Interaction with Other Additives: Check for potential antagonistic interactions with other components in your formulation that could compromise the stability of this compound.

Frequently Asked Questions (FAQs)

What is this compound and how does it work? this compound is a liquid UV absorber belonging to the hydroxyphenyl-benzotriazole class.[1][2][5][6][7] It functions by absorbing harmful UV radiation, particularly in the UV-A (320-400 nm) and UV-B (290-320 nm) regions, and dissipating this energy as harmless heat, thereby protecting the underlying material from photodegradation.[5][6][10]

What are the primary applications for this compound? It is specifically developed for industrial and automotive coatings and is versatile for use in both solvent-based and water-based systems.[2][5][7] Common applications include automotive OEM and refinish coatings, industrial metal and plastic coatings, and wood coatings.[2][5][6][11]

What is the recommended dosage of this compound? The typical recommended concentration is between 1.0% and 3.0% by weight, based on the solids content of the binder.[1][2] For optimal performance, it is often combined with a HALS, such as TINUVIN 292 or TINUVIN 123, at a concentration of 0.5% to 2.0%.[1][2][11]

Synergistic_Protection cluster_protection Light Stabilizer System UV_Radiation UV Radiation Polymer Polymer Matrix UV_Radiation->Polymer Hits UVA This compound (UVA) UV_Radiation->UVA Absorbed by Free_Radicals Free Radicals Polymer->Free_Radicals Generates Heat Harmless Heat UVA->Heat Dissipated as HALS Co-stabilizer (HALS) Stable_Products Stable Products HALS->Stable_Products Free_Radicals->HALS Scavenged by Degradation Polymer Degradation (Yellowing, Cracking) Free_Radicals->Degradation Causes

Caption: Synergistic protection mechanism of UVA and HALS stabilizers.

How does this compound perform over the long term? this compound is designed for applications with high durability demands, exhibiting excellent thermal stability and resistance to extraction, which contributes to its long-term performance.[1][9][10] Studies have shown its effectiveness in reducing the loss of mechanical properties, such as tensile strength, in materials like epoxy after prolonged UV exposure. For instance, an epoxy system with this compound saw its tensile strength reduced by only ~11% after 800 hours of UV radiation, compared to a ~30% reduction without it.[12]

Data and Physical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Chemical Class Hydroxyphenyl-benzotriazole[1][2][5][6][7]
Appearance Yellow to light amber viscous liquid[1][8][11]
Density (at 20°C) ~1.17 g/cm³[1][2]
Dynamic Viscosity (at 20°C) ~7400 mPa·s[1][2]
Thermal Stability Decomposition > 250°C[10][13]
UV Absorption Range UV-A and UV-B[5][6][10]

Table 2: Recommended Starting Concentrations (% by weight on binder solids)

ApplicationThis compound (UVA)HALS Co-stabilizerSource
Automotive Coatings 1.0 - 3.0%0.5 - 2.0%[1][2]
Industrial Coatings 1.0 - 3.0%0.5 - 2.0%[1][2]
Plastics (e.g., PC, PET) 0.2 - 1.0%0.2 - 1.0%[11]
Adhesives & Sealants 0.2 - 1.0%Recommended[11]

Experimental Protocols

Protocol 1: Evaluating Long-Term Stability via Accelerated Weathering

This protocol outlines a general method for assessing the performance of this compound in a coating or polymer under simulated environmental stress.

  • Sample Preparation:

    • Prepare multiple sets of samples (e.g., coated panels or polymer films).

    • One set should be a control (no UV stabilizer).

    • Other sets should contain this compound at various concentrations (e.g., 1%, 2%, 3%).

    • For a comprehensive study, include sets with this compound in combination with a HALS.

  • Initial Characterization (Time = 0):

    • Measure and record baseline data for all samples.

    • Colorimetry: Use a spectrophotometer to measure CIELAB color values and calculate the Yellowing Index (YI) according to ASTM E313.

    • Gloss: Measure gloss at appropriate angles (e.g., 20°, 60°) using a gloss meter (ASTM D523).

    • Chemical Analysis: Use Fourier Transform Infrared Spectroscopy (FTIR) to obtain the initial chemical fingerprint, focusing on carbonyl group formation, which indicates degradation.[12]

    • Mechanical Properties: For standalone films, conduct tensile testing to determine initial strength and elongation (ASTM D882).

  • Accelerated UV Exposure:

    • Place the samples in an accelerated weathering tester. Common methods include:

      • QUV Tester (ASTM G154): Uses fluorescent UV lamps to simulate sunlight.

      • Xenon Arc Tester (ASTM G155, ISO 11507): Provides a closer match to the full spectrum of natural sunlight.[14]

    • Set the exposure conditions (e.g., irradiance level, temperature, humidity cycles) to simulate the target environment. These tests can show years of potential damage in days or weeks.[14]

  • Periodic Evaluation:

    • At set intervals (e.g., 250, 500, 1000, 2000 hours), remove a subset of samples from the tester.

    • Repeat all the characterization tests performed in Step 2.

  • Data Analysis:

    • Plot the change in Yellowing Index (ΔYI), gloss retention (%), and changes in mechanical properties as a function of exposure time.

    • Analyze FTIR spectra to track the growth of degradation-related peaks (e.g., carbonyls).

    • Compare the performance of samples containing this compound against the control to quantify its effectiveness.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure & Testing cluster_analysis Phase 3: Analysis A Sample Preparation (Control vs. This compound) B Initial Characterization (T=0) (Color, Gloss, FTIR, Mechanical) A->B C Accelerated UV Exposure (Xenon Arc / QUV) B->C D Periodic Sample Evaluation (e.g., 500h, 1000h, 2000h) C->D Intervals D->C E Final Characterization D->E F Data Analysis & Comparison (Plot ΔYI, Gloss Retention, etc.) E->F

Caption: General experimental workflow for UV stability testing.

Protocol 2: Spectrophotometric Analysis of UV Transmittance

This protocol is used to directly measure how effectively a material containing this compound blocks UV light.

  • Sample Preparation: Prepare thin, transparent films or plaques of the material with and without this compound. Ensure the samples are free of defects and have a uniform thickness.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer capable of scanning the full UV and visible light ranges (typically 200-800 nm).[15]

  • Measurement:

    • Calibrate the spectrophotometer using a reference (e.g., an empty sample holder or a clear, unstabilized film).

    • Place the sample in the light path.

    • Perform a spectral scan to measure the percentage of light transmitted (%T) at each wavelength.

  • Data Analysis:

    • Plot % Transmittance vs. Wavelength (nm).

    • A successful formulation with this compound will show very low transmittance (<1%) in the UV-A and UV-B regions (approx. 290-400 nm).

    • Compare the spectra of samples with and without the stabilizer to visualize the direct UV-absorbing effect of this compound. A transmittance spectrum for this compound in toluene (B28343) is available in technical datasheets.[2]

References

Technical Support Center: Troubleshooting Gloss Reduction in Clear Coats Containing TINUVIN® 1130

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and formulation professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding gloss reduction in clear coat formulations containing the UV absorber TINUVIN-1130.

Troubleshooting Guide

Unanticipated gloss reduction in a clear coat formulated with this compound is often not caused by the UV absorber itself, but rather by underlying formulation, application, or curing issues. This compound is designed to prevent gloss reduction due to UV degradation.[1][2][3] This guide will help you diagnose the potential root causes of initial low gloss or a rapid loss of gloss.

Question: My clear coat containing this compound has low initial gloss. What are the potential causes and how can I troubleshoot this?

Answer:

Low initial gloss can stem from several factors related to formulation incompatibility, improper dispersion of additives, or issues with application and curing. Here’s a step-by-step approach to identify the problem:

1. Formulation and Compatibility Issues:

  • Incompatibility with Resin System: While this compound is compatible with a wide range of resins, incompatibilities can arise, leading to haze or reduced gloss.[4]

    • Troubleshooting:

      • Review the technical data sheet for your specific resin system to check for any known incompatibilities with benzotriazole-based UV absorbers.

      • Prepare a small test batch of the clear coat without this compound. If the gloss is high, it points towards an interaction.

      • Consider the polarity of the resin system. This compound is soluble in most common organic solvents but not in water.[1][3] For waterborne systems, ensure proper emulsification or the use of a co-solvent to aid dispersion.[2][3][5][6]

  • Incorrect Additive Concentration: Using this compound outside the recommended dosage can potentially lead to issues.

    • Troubleshooting:

      • Ensure the concentration of this compound is within the recommended range, typically 1.0 - 3.0% based on binder solids.[5] Some applications may require levels as low as 0.2% to 1.0%.[1]

      • Create a ladder study with varying concentrations of this compound to determine the optimal level for your system without compromising gloss.

  • Interaction with Other Additives: Unforeseen interactions with other formulation components like flow and leveling agents, defoamers, or even certain types of HALS (Hindered Amine Light Stabilizers) can impact gloss.

    • Troubleshooting:

      • Systematically remove or replace other additives in small test batches to isolate the interacting component.

      • Consult the technical data sheets for all additives to check for known adverse interactions.

2. Dispersion and Dissolution Problems:

  • Improper Incorporation: If this compound is not properly dispersed and dissolved in the formulation, it can lead to microscopic particles that scatter light and reduce gloss, causing haze.

    • Troubleshooting:

      • Ensure this compound is added at the appropriate stage of the manufacturing process, typically during the let-down stage with good agitation.

      • For waterborne systems, pre-diluting this compound with a compatible, water-miscible solvent like butyl carbitol can improve its dispersion.[2][3][5][6]

      • Visually inspect the liquid clear coat for any signs of cloudiness or undissolved material.

3. Application and Curing Defects:

  • Incorrect Film Thickness: Applying the clear coat too thin can prevent the film from flowing out properly, resulting in a lower gloss finish.

    • Troubleshooting:

      • Ensure the applied film thickness meets the recommendations in your coating's technical data sheet.

  • Poor Atomization or Spray Technique: Incorrect spray gun settings or technique can lead to an uneven surface, contributing to lower gloss.

  • Environmental Conditions: High humidity during application and curing can lead to moisture entrapment in the film, causing a hazy or milky appearance (blushing), which significantly reduces gloss.[7]

    • Troubleshooting:

      • Apply the clear coat in a controlled environment with appropriate temperature and humidity levels.

  • Incomplete Curing (Cure Inhibition): If the clear coat does not cure completely, it can result in a soft, dull surface. While unlikely to be caused by this compound, interactions with other components could potentially affect the curing process.[8][9]

    • Troubleshooting:

      • Verify the correct mixing ratio of resin and hardener.

      • Ensure the curing schedule (time and temperature) is followed as per the technical data sheet.

Frequently Asked Questions (FAQs)

Q1: Can this compound itself cause a reduction in the gloss of my clear coat?

A1: this compound is a UV absorber designed to protect against UV degradation, which includes preventing long-term gloss reduction.[1][2][3] A loss of initial gloss when incorporating this compound is typically not a direct result of the additive itself but rather an indication of an underlying issue such as incompatibility with the formulation, improper dispersion, or using it at a concentration that is too high for the specific system.

Q2: What is the recommended concentration of this compound in a clear coat?

A2: The recommended concentration of this compound is typically between 1.0% and 3.0% based on the weight of the binder solids.[5] However, for some applications, the dosage can range from 0.2% to 1.0%.[1] It is always recommended to perform a ladder study to determine the optimal concentration for your specific formulation and performance requirements.

Q3: Is this compound compatible with all types of clear coat resins?

A3: this compound is a versatile UV absorber that is compatible with a wide range of both solvent-based and water-based coating systems.[5][10] However, it is always best practice to verify compatibility with your specific resin system through small-scale testing, as interactions can occasionally occur.

Q4: How should I incorporate this compound into a water-based clear coat?

A4: Since this compound is not water-soluble, it should be pre-diluted with a water-miscible solvent, such as butyl carbitol, before being added to a waterborne system.[2][3][5][6] This ensures a more uniform dispersion throughout the coating.

Q5: Should I use this compound alone or in combination with other light stabilizers?

A5: For superior protection against gloss reduction, cracking, and blistering, it is highly recommended to use this compound in combination with a Hindered Amine Light Stabilizer (HALS) like TINUVIN 292 or TINUVIN 123.[5][6][11] This synergistic combination provides a more robust defense against UV degradation.[5][6][11]

Data Presentation

Table 1: Troubleshooting Summary for Low Gloss in Clear Coats with this compound
Potential Cause Symptoms Recommended Action
Formulation Incompatibility Hazy appearance, low gloss even with good application.Prepare a control sample without this compound. Review resin and additive TDS for known incompatibilities.
Incorrect Concentration Low gloss, potential for exudation or surface defects.Perform a ladder study to determine the optimal concentration (typically 1.0-3.0% on binder solids).
Improper Dispersion Cloudiness in the liquid coating, specks or haze in the cured film.Ensure high shear mixing. For waterborne systems, pre-dilute with a compatible co-solvent.
Application Issues Orange peel, uneven film thickness, dry spray.Adjust spray gun settings, ensure proper film build, and maintain correct gun-to-surface distance.
Environmental Factors Milky or hazy appearance (blushing).Control temperature and humidity during application and curing.
Incomplete Curing Soft, tacky, or dull surface.Verify mix ratios and adhere to recommended curing schedule.
Table 2: Recommended Starting Concentrations for Light Stabilizers
Additive Recommended Concentration (% on binder solids) Function
This compound (UVA) 1.0 - 3.0[5]Absorbs UV radiation
TINUVIN-292 (HALS) 0.5 - 2.0[11]Scavenges free radicals
TINUVIN-123 (HALS) 0.5 - 2.0[5]Scavenges free radicals (for acid-catalyzed systems)

Experimental Protocols

Protocol 1: Evaluation of Gloss and Haze

This protocol outlines the standard method for quantifying the gloss and haze of a clear coat, which is essential for troubleshooting gloss reduction issues.

1. Objective: To measure the specular gloss and reflection haze of prepared clear coat panels.

2. Materials and Equipment:

  • Glossmeter with 20°, 60°, and 85° geometries.
  • Haze meter (or a glossmeter capable of measuring haze).
  • Test panels (e.g., black glass, or other appropriate substrate).
  • Coating application equipment (e.g., spray gun, drawdown bar).
  • Controlled environment for curing (oven or dust-free drying room).

3. Methodology:

  • Panel Preparation: Prepare test panels by applying the clear coat formulation according to your standard procedure. Ensure a consistent and uniform film thickness.
  • Curing: Cure the panels as per the technical data sheet of the coating system. Allow for a full cure before taking measurements.
  • Gloss Measurement (ASTM D523):
  • Calibrate the glossmeter according to the manufacturer's instructions using the supplied standards.
  • For high gloss clear coats, use the 20° geometry. For semi-gloss, use 60°.
  • Place the glossmeter on a flat, representative area of the cured panel.
  • Take at least three readings in different areas of the panel and calculate the average.
  • Haze Measurement (ASTM D4039):
  • If using a dedicated haze meter, follow the manufacturer's instructions.
  • If using a glossmeter, haze can be calculated from measurements at two different geometries (typically 20° and 60° specular gloss). The difference between the two measurements can provide an indication of haze.
  • Data Analysis: Compare the gloss and haze values of the problematic clear coat with a control sample (e.g., a batch with known good performance or a formulation without this compound). A significant decrease in gloss and/or an increase in haze indicates a problem.

Protocol 2: Ladder Study for Optimal this compound Concentration

1. Objective: To determine the optimal concentration of this compound that provides the desired UV protection without negatively impacting the initial gloss of the clear coat.

2. Materials:

  • Base clear coat formulation (without this compound).
  • This compound.
  • Mixing equipment.
  • Test panels and application equipment.
  • Glossmeter.

3. Methodology:

  • Prepare a master batch of the clear coat without any UV absorber.
  • Divide the master batch into several smaller, equal-sized samples.
  • To each sample, add a different concentration of this compound. A typical ladder study might include 0%, 0.5%, 1.0%, 1.5%, 2.0%, 2.5%, and 3.0% of this compound based on the binder solids.
  • Thoroughly mix each sample to ensure uniform dispersion.
  • Apply each formulation to a separate test panel, ensuring consistent film thickness.
  • Cure all panels under identical conditions.
  • After full cure, measure the gloss of each panel according to Protocol 1.
  • Data Analysis: Plot the gloss values against the concentration of this compound. Identify the concentration range where gloss remains high and stable. This will be the optimal range for your system.

Visualizations

Troubleshooting_Workflow start Low Gloss Observed in Clear Coat with this compound formulation Step 1: Formulation Review start->formulation sub1 Incompatibility? (Resin, Additives) formulation->sub1 sub2 Incorrect Concentration? (Ladder Study) formulation->sub2 dispersion Step 2: Dispersion Check sub3 Improper Incorporation? (Mixing Procedure) dispersion->sub3 application Step 3: Application & Curing Process Audit sub4 Environmental Issues? (Humidity, Temp) application->sub4 sub5 Application Technique? application->sub5 sub6 Curing Schedule? application->sub6 solution Problem Solved sub1->dispersion sub1->solution Reformulate sub2->dispersion sub2->solution Adjust Concentration sub3->application sub3->solution Modify Mixing sub4->solution Control Environment sub5->solution Optimize Application sub6->solution Correct Curing Synergistic_Mechanism cluster_coating Clear Coat UVA This compound (UVA) Polymer Polymer Matrix UVA->Polymer Protects by absorbing UV HALS HALS (e.g., TINUVIN-292) FreeRadical Free Radicals HALS->FreeRadical Scavenges Polymer->FreeRadical UV light creates Degradation Polymer Degradation (Gloss Loss, Cracking) FreeRadical->Degradation Leads to UV_Light UV Radiation UV_Light->UVA Absorbed UV_Light->Polymer

References

Technical Support Center: Improving the Extraction Resistance of TINUVIN-1130 in Polymer Films

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the improvement of extraction resistance for the UV absorber TINUVIN-1130 in various polymer film applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its resistance to extraction critical?

A1: this compound is a liquid UV absorber belonging to the hydroxyphenyl-benzotriazole class, designed for high-performance applications in coatings and plastics.[1][2][3] Its primary function is to protect materials from degradation caused by UV radiation, thereby preventing discoloration, cracking, and loss of physical properties.[4][5] Extraction resistance is critical because many polymer additives, including this compound, are not chemically bound to the polymer matrix and can migrate or "leach" out over time.[6] This migration reduces the long-term UV protection of the polymer and can lead to contamination of any substance in contact with the film, a significant concern in applications like medical devices and pharmaceutical packaging.

Q2: What are the primary factors influencing the migration of this compound from a polymer film?

A2: The migration of this compound is influenced by several key factors:

  • Concentration: Using a concentration of this compound that exceeds its solubility limit within the polymer matrix can lead to phase separation and migration to the surface, a phenomenon known as "blooming".[7]

  • Compatibility: The compatibility between the UV absorber and the polymer, often predicted using solubility parameters, is crucial. Poor compatibility encourages the additive to move out of the polymer bulk.[7][8]

  • Polymer Morphology: The physical structure of the polymer plays a significant role. The diffusion rate of additives is typically higher in the amorphous regions of a polymer compared to the crystalline regions.[7] Optimizing the polymer's crystallinity can therefore help minimize migration.[7]

  • Environmental Conditions: External factors such as excessive heat, humidity, and light can accelerate the migration process.[7] The type of solvent or liquid in contact with the polymer film also significantly impacts the rate of extraction.

Q3: What are the most effective strategies for improving the extraction resistance of this compound?

A3: Several strategies can be employed to enhance the retention of this compound within a polymer matrix:

  • Covalent Bonding: Chemically reacting this compound with the polymer network is the most effective method to prevent migration.[9]

  • Optimizing Concentration: Ensuring the concentration of this compound is below its saturation solubility in the polymer at both processing and end-use temperatures is essential.[7]

  • Polymer Selection: Choosing a polymer matrix with high compatibility with this compound can significantly reduce the driving force for migration.

  • Use of Higher Molecular Weight Stabilizers: While this compound is a specific molecule, a general strategy to reduce migration is to use higher molecular weight or polymeric UV absorbers, which have lower diffusion rates.[10][11]

  • Surface Modification: Techniques like grafting UV absorbers onto the polymer surface can provide targeted protection while minimizing the amount of free additive in the bulk material.[12]

Q4: Can this compound be chemically bonded to the polymer matrix to prevent leaching?

A4: Yes. This compound possesses a hydroxyl (-OH) functional group which allows it to be chemically reacted and integrated into the polymer backbone.[2][13] This process, known as reactive anchoring or grafting, can be achieved by reacting this compound with crosslinkers such as isocyanates or melamines during the polymer curing or formulation stage.[2][13] This covalent bonding effectively immobilizes the UV absorber, drastically reducing migration and improving its permanence.[9]

Troubleshooting Guide

Problem: A hazy, oily, or crystalline film is forming on the surface of my polymer film.

  • Question: What is causing this surface "bloom" and how can I fix it?

  • Answer: This phenomenon is likely the migration and precipitation of the this compound additive on the polymer surface.[6][7] It typically occurs for one of the following reasons:

    • Over-saturation: The concentration of this compound in your formulation is higher than its solubility limit in the polymer.[7]

      • Recommendation: Review and potentially lower the concentration of this compound. A typical dosage level ranges from 1.0% to 3.0%, but the optimal amount should be determined through laboratory trials for your specific polymer system.[1]

    • Poor Compatibility: this compound and the host polymer are not fully compatible.

      • Recommendation: Evaluate the compatibility using Hansen Solubility Parameters (HSP).[7] If incompatibility is the issue, consider modifying the polymer or using a compatibilizer.

    • Processing/Storage Conditions: High temperatures during processing or storage can increase additive mobility and accelerate migration.

      • Recommendation: Optimize your processing parameters to use the lowest possible temperature that still ensures proper mixing and film formation. Store finished films in a controlled environment with stable temperature and humidity.[7]

    • Analytical Verification: To confirm the identity of the surface film, you can scrape the material from the surface and analyze it using a technique like Fourier Transform Infrared (FTIR) spectroscopy.[14]

Problem: My polymer film shows a significant loss of UV protection over time when in contact with a liquid, but there is no visible blooming.

  • Question: Why is the UV protection diminishing, and how can I prevent it?

  • Answer: The loss of UV protection is likely due to the leaching of this compound from the polymer film into the contacting liquid medium.[6][15] This is a common issue in applications where the film is in prolonged contact with solvents, solutions, or fatty substances.

    • Recommendation 1 - Quantify the Migration: First, verify and quantify the extent of the extraction. You can perform a migration test using a liquid that simulates your end-use conditions (a "simulant"). The amount of this compound that has leached into the simulant can then be measured, typically via High-Performance Liquid Chromatography (HPLC).[16][17]

    • Recommendation 2 - Implement Reactive Anchoring: The most robust solution to prevent leaching is to covalently bond this compound to the polymer matrix. Its hydroxyl functionality can be reacted with isocyanate or melamine (B1676169) crosslinkers in your formulation.[2][13] This creates a permanent bond, significantly improving extraction resistance.

Experimental Protocols & Data

Protocol 1: Standardized Migration Test for this compound

This protocol outlines a general method for determining the amount of this compound that migrates from a polymer film into a liquid simulant, based on established principles for food contact material testing.[16][17]

1. Materials and Reagents:

  • Polymer film sample containing this compound with a known surface area.

  • Simulants (select based on application):

    • Aqueous/Polar Media: 10% ethanol (B145695) in deionized water.[16]

    • Acidic Media: 3% acetic acid in deionized water.[16]

    • Fatty/Lipophilic Media: Vegetable oil or isooctane.[16][17]

  • HPLC-grade solvents for analysis (e.g., acetonitrile, methanol).

  • Inert glass vials with airtight caps.

  • Temperature-controlled incubator or oven.

2. Migration Procedure:

  • Cut the polymer film into precise dimensions (e.g., 5 cm x 5 cm) to ensure a known surface area.[16]

  • Place the film sample into a clean glass vial.

  • Add the selected simulant at a standardized surface-area-to-volume ratio (e.g., 1 dm² of film per 100 mL of simulant).[16]

  • Seal the vial tightly to prevent evaporation.

  • Incubate the vial under conditions that represent or accelerate the intended use (e.g., 40°C for 10 days).[16]

  • Prepare a "blank" control by incubating the simulant alone under the same conditions.

3. Sample Preparation for Analysis:

  • Aqueous Simulants: The simulant can often be directly injected for HPLC analysis. If concentrations are very low, a solid-phase extraction (SPE) step may be needed to concentrate the analyte.[16]

  • Oily Simulants: A liquid-liquid or solvent extraction is required to transfer the this compound from the oil into a solvent compatible with the HPLC system.[16]

Protocol 2: Quantification of Migrated this compound by RP-HPLC-UV

This protocol provides a starting point for the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector.[18]

ParameterSpecification
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile and Water (e.g., 85:15 v/v)[18]
Flow Rate 1.0 mL/min[18]
Detection Wavelength Set to a UV absorbance maximum for this compound (typically in the 300-350 nm range)
Injection Volume 10-20 µL
Column Temperature 30°C[18]
Quantification An external calibration curve should be created using certified reference standards of this compound dissolved in the mobile phase.
Quantitative Data Example: Migration Improvement

The table below presents hypothetical, yet realistic, data illustrating the effectiveness of covalently bonding this compound within a polyurethane film to reduce its migration into a 10% ethanol simulant over 10 days at 40°C.

FormulationThis compound ConcentrationMigration into Simulant (µg/cm²)Extraction Resistance Improvement
Standard Formulation 2.0% (by weight)1.5-
Reactively Anchored 2.0% (by weight)< 0.1> 93%

Visualizations

Logical Relationships in Additive Migration

cluster_factors Influencing Factors cluster_mechanism Migration Mechanism cluster_outcome Observed Outcome Concentration Additive Concentration Solubility Solubility Limit Exceeded Concentration->Solubility High Compatibility Polymer-Additive Compatibility Diffusion Increased Additive Diffusion Rate Compatibility->Diffusion Low Morphology Polymer Morphology (Crystallinity) Morphology->Diffusion Low Crystallinity Conditions Environmental Conditions (Temp, Solvent Contact) Conditions->Diffusion High Temp Migration Migration / Leaching Solubility->Migration Diffusion->Migration

Caption: Key factors influencing the migration of polymer additives.

Experimental Workflow for Migration Analysis

A 1. Prepare Polymer Film (Known Surface Area) B 2. Immerse in Simulant (e.g., 10% Ethanol) A->B C 3. Incubate (e.g., 40°C for 10 days) B->C D 4. Sample Preparation (e.g., Direct Injection or Solvent Extraction) C->D E 5. Analyze by HPLC-UV D->E F 6. Quantify Migration (vs. Calibration Curve) E->F

Caption: Workflow for quantifying this compound migration.

Covalent Bonding of this compound

cluster_reactants Reactants in Polymer Matrix T1130 This compound (with -OH group) Process Curing Process (Heat) T1130->Process Crosslinker Crosslinker (e.g., Isocyanate R-NCO) Crosslinker->Process Product Anchored this compound (Covalently Bonded) Process->Product Forms Urethane Linkage Result Greatly Reduced Migration & Leaching Product->Result

Caption: Anchoring this compound via reaction with a crosslinker.

References

Technical Support Center: Emulsifying TINUVIN® 1130 for Aqueous Systems

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when emulsifying TINUVIN® 1130 in aqueous systems.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is TINUVIN® 1130 and why is it challenging to emulsify in water?

TINUVIN® 1130 is a high-performance liquid UV absorber of the hydroxyphenyl-benzotriazole class, designed for various coating and industrial applications.[1][2][3][4][5] Its chemical structure makes it highly hydrophobic (water-insoluble), which presents a primary challenge for incorporation into aqueous systems.[1][3][6] Achieving a stable emulsion requires overcoming the high interfacial tension between the oily TINUVIN® 1130 and the water phase.

Q2: My TINUVIN® 1130 emulsion is separating into layers. What is causing this?

Phase separation, or coalescence, is a common sign of an unstable emulsion.[7][8] This irreversible process occurs when the dispersed droplets merge, leading to a complete separation of the oil and water phases.[8] The most common causes include:

  • Incorrect Emulsifier/Surfactant Choice: The Hydrophile-Lipophile Balance (HLB) of your emulsifier may not be suitable for creating a stable oil-in-water emulsion with TINUVIN® 1130.[8]

  • Insufficient Emulsifier Concentration: The amount of emulsifier may be too low to adequately surround the TINUVIN® 1130 droplets and prevent them from coalescing.[8]

  • Inadequate Mixing/Homogenization: Insufficient energy during the emulsification process can result in large droplet sizes, which are less stable and more prone to separation.[9][10]

  • pH Imbalance: The pH of the aqueous phase can affect the charge and stability of certain emulsifiers, potentially leading to emulsion breakdown.[11][12][13]

  • Temperature Fluctuations: Changes in temperature can affect the viscosity of the phases and the performance of the emulsifier, leading to instability.[14][15][16]

Q3: How can I prevent my TINUVIN® 1130 emulsion from separating?

To improve the stability of your emulsion, consider the following troubleshooting steps:

  • Optimize Your Emulsifier System:

    • HLB Value: For oil-in-water (O/W) emulsions, a higher HLB value (typically 8-18) is required.[17] Experiment with different emulsifiers or blends of emulsifiers to find the optimal HLB for TINUVIN® 1130.

    • Concentration: Gradually increase the emulsifier concentration to ensure complete coverage of the oil droplets.

  • Refine Your Emulsification Process:

    • High-Shear Mixing: Utilize high-shear mixers or homogenizers to reduce the droplet size of the dispersed TINUVIN® 1130 phase.[9] Smaller droplets are generally more stable.[18]

    • Order of Addition: Typically, for an O/W emulsion, the oil phase (TINUVIN® 1130, co-solvent, and oil-soluble emulsifier) is slowly added to the aqueous phase with continuous mixing.

  • Control Environmental Factors:

    • pH Adjustment: Ensure the pH of your aqueous phase is compatible with your chosen emulsifier system.

    • Temperature Control: Maintain a consistent temperature during both the emulsification process and storage.[14][15][16]

  • Use a Co-solvent: The technical data sheets for TINUVIN® 1130 consistently recommend pre-dissolving it in a water-miscible solvent, such as butyl carbitol, before incorporating it into the aqueous phase.[1][3][6] This can significantly aid in its dispersion.

Q4: My emulsion appears cloudy or has a creamy layer at the top. What does this indicate?

This phenomenon is likely creaming or flocculation.[7][8]

  • Creaming: This is the upward movement of the dispersed oil droplets due to a density difference between the oil and water phases. It is often a precursor to coalescence but can sometimes be reversed by gentle agitation.[8] Increasing the viscosity of the continuous (water) phase by adding a thickener can help to prevent creaming.[8]

  • Flocculation: This is when the dispersed droplets clump together without merging. Flocculation can also be a precursor to coalescence and can be addressed by optimizing the emulsifier system or agitation.[8]

Q5: What is the recommended concentration of TINUVIN® 1130 in a formulation?

The recommended concentration of TINUVIN® 1130 for optimal performance is typically between 1.0% and 3.0%, often in combination with a hindered amine light stabilizer (HALS) like TINUVIN® 292 or TINUVIN® 123 at a concentration of 0.5% to 2.0%.[1]

Quantitative Data

Table 1: Physical Properties of TINUVIN® 1130

PropertyValueReference
Appearance Light yellow to light amber viscous liquid[1][6]
Density at 20°C 1.17 g/cm³[1][3][6]
Viscosity at 20°C 7400 mPa·s[1][3][6]
Water Solubility Insoluble/Not miscible[1][3][6]

Table 2: Miscibility of TINUVIN® 1130 in Various Solvents (at 20°C)

SolventMiscibility ( g/100g solution)Reference
Butyl Carbitol> 50[1][6]
Butanol> 50[1][6]
Xylene> 50[1]
Methylethylketone> 50[1][6]
WaterNot Miscible[1][6]

Experimental Protocols

Protocol 1: General Method for Preparing an Oil-in-Water (O/W) Emulsion of TINUVIN® 1130

This protocol provides a general guideline. The specific emulsifiers, concentrations, and process parameters should be optimized for your specific application.

Materials:

  • TINUVIN® 1130

  • Water-miscible co-solvent (e.g., Butyl Carbitol)

  • High HLB emulsifier(s) (e.g., Polysorbate 80, Tween 80)

  • Deionized water

  • Optional: Thickener (e.g., Xanthan Gum), Co-emulsifier (e.g., Cetearyl Alcohol)

Procedure:

  • Prepare the Oil Phase:

    • In a beaker, combine TINUVIN® 1130 and the water-miscible co-solvent.

    • Add the oil-soluble emulsifier(s) to this mixture.

    • Gently heat the mixture to 70-75°C while stirring until all components are fully dissolved and uniform.

  • Prepare the Aqueous Phase:

    • In a separate beaker, combine the deionized water and any water-soluble emulsifiers.

    • If using a thickener, disperse it in the water phase at this stage.

    • Heat the aqueous phase to 70-75°C.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer.

    • Continue homogenization for several minutes to ensure a small and uniform droplet size.

  • Cooling:

    • Continue gentle stirring as the emulsion cools to room temperature.

  • Final Adjustments:

    • Once cooled, adjust the pH if necessary.

    • Add any temperature-sensitive additives.

Visualizations

Emulsification_Workflow cluster_oil_phase Oil Phase Preparation cluster_water_phase Aqueous Phase Preparation TINUVIN TINUVIN® 1130 MixOil Mix & Heat (70-75°C) TINUVIN->MixOil CoSolvent Co-solvent (e.g., Butyl Carbitol) CoSolvent->MixOil OilEmulsifier Oil-Soluble Emulsifier OilEmulsifier->MixOil Homogenize High-Shear Homogenization MixOil->Homogenize Slowly Add Water Deionized Water MixWater Mix & Heat (70-75°C) Water->MixWater WaterEmulsifier Water-Soluble Emulsifier WaterEmulsifier->MixWater Thickener Thickener (Optional) Thickener->MixWater MixWater->Homogenize Cool Cool to Room Temperature Homogenize->Cool Final Stable O/W Emulsion Cool->Final

Caption: Workflow for preparing a TINUVIN® 1130 oil-in-water emulsion.

Troubleshooting_Logic cluster_solutions_sep Solutions for Phase Separation cluster_solutions_cream Solutions for Creaming/Flocculation Start Emulsion Instability Observed PhaseSep Phase Separation? Start->PhaseSep Creaming Creaming/Flocculation? Start->Creaming PhaseSep->Creaming No CheckHLB Optimize Emulsifier HLB & Concentration PhaseSep->CheckHLB Yes AddThickener Increase Viscosity of Aqueous Phase Creaming->AddThickener Yes Stable Stable Emulsion Achieved Creaming->Stable No IncreaseShear Increase Homogenization Energy/Time CheckHLB->IncreaseShear CheckpH Verify pH Compatibility IncreaseShear->CheckpH UseCoSolvent Ensure Use of Co-solvent CheckpH->UseCoSolvent UseCoSolvent->Stable GentleAgitation Gentle Re-agitation (if reversible) AddThickener->GentleAgitation OptimizeEmulsifier Review Emulsifier System GentleAgitation->OptimizeEmulsifier OptimizeEmulsifier->Stable

Caption: Troubleshooting logic for unstable TINUVIN® 1130 emulsions.

References

Technical Support Center: The Impact of TINUVIN-1130 on Material Mechanical Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing TINUVIN-1130 in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered when incorporating this compound to improve the mechanical stability of materials upon exposure to UV radiation.

Issue Possible Cause Troubleshooting Steps
Material still exhibits significant degradation (cracking, blistering) after UV exposure. Insufficient concentration of this compound.The optimal concentration of this compound is typically between 1.0% and 3.0% relative to the solid resin content.[1] Laboratory trials covering a range of concentrations are recommended to determine the most effective level for your specific system.[1]
Lack of a synergistic light stabilizer.This compound, a UV absorber (UVA), works most effectively in synergy with a Hindered Amine Light Stabilizer (HALS).[2][3] HALS, such as TINUVIN-292 or TINUVIN-123, trap free radicals that cause photodegradation.[2] The recommended concentration for HALS is typically 0.5% to 2.0%.[1]
Improper dispersion in the material matrix.For water-borne systems, this compound can be pre-diluted with a water-miscible solvent like butyl carbitol to ensure uniform dispersion.[1] Inadequate dispersion can lead to localized areas with poor UV protection.
Unexpected decrease in initial mechanical properties (before UV exposure). Plasticizing effect of the additive.While primarily a UV absorber, the introduction of any additive can sometimes slightly alter the initial properties of a polymer matrix. This is generally a minor effect. Ensure the concentration used is within the recommended range and that the material is properly cured.
Incompatibility with the polymer system.While this compound is miscible with many common solvents and resins, it's crucial to test for miscibility in your specific formulation.[1] Signs of incompatibility can include cloudiness or phase separation.
Yellowing of the material is still observed. Inherent limitations of the UV absorber.This compound is highly effective at preventing the degradation of mechanical properties but may not completely eliminate all yellowing, which is an aesthetic property.[4] Combining it with a HALS can provide superior resistance to color changes.[1]
High-intensity UV source in accelerated weathering.Extremely harsh testing conditions may overwhelm the protective capacity of the additive. Review your accelerated weathering protocol to ensure it is representative of the intended end-use environment.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in relation to mechanical properties?

A1: this compound is a UV absorber of the hydroxyphenyl benzotriazole (B28993) class.[1][5][6] Its primary function is to protect materials from degradation caused by UV radiation.[1][5][6] This protection helps to retain the material's original mechanical properties, such as tensile strength, flexibility, and resistance to cracking and blistering, over prolonged exposure to sunlight.[1]

Q2: Will adding this compound increase the initial tensile strength of my material?

A2: No, this compound is not designed to be a mechanical property enhancer for materials prior to UV exposure. Its role is to prevent the loss of mechanical properties due to UV degradation.

Q3: How does this compound work?

A3: this compound absorbs harmful UV radiation and dissipates it as harmless heat.[7] This prevents the UV rays from breaking down the chemical bonds within the polymer matrix, which would otherwise lead to a loss of mechanical integrity.

Q4: Why is it recommended to use this compound with a HALS?

A4: this compound (a UVA) and HALS have a synergistic effect.[2][3] While the UVA absorbs the bulk of the UV radiation on the surface, any UV light that penetrates deeper can still create free radicals. HALS are radical scavengers that neutralize these free radicals, preventing further degradation within the material. This combination provides superior protection against gloss reduction, cracking, blistering, delamination, and color change.[1]

Q5: In a multi-layer coating system, where should I add this compound?

A5: For optimal protection, it is recommended to add this compound and its corresponding HALS to the topcoat.[1] This is because they work by absorbing UV light before it can penetrate deeper into the coating system.[7]

Q6: Is this compound suitable for both solvent-based and water-based systems?

A6: Yes, this compound is a versatile liquid UV absorber that can be incorporated into both solvent-based and water-based systems.[5][6] For water-based applications, it is often recommended to dilute it with a water-miscible solvent to aid in dispersion.[1]

Data Presentation

The following tables summarize the impact of this compound on the mechanical properties of different polymer systems after UV exposure.

Table 1: Effect of this compound on the Tensile Strength of an Epoxy-Diamine System

SampleUV Exposure Time (hours)Tensile Strength (MPa)% Reduction in Tensile Strength
Epoxy-Diamine (Control)0~580%
800~41~30%
Epoxy-Diamine + this compound0~580%
800~52~11%
Data adapted from a study on the effects of UV light on a transparent epoxy-diamine system.[8][9]

Table 2: Comparative Effect of UV Absorbers on Water-Based Epoxy Coatings

SampleUV Exposure Time (hours)% Reduction in Tensile Strength% Reduction in Elongation at Break
Water-Based Epoxy (Control)100033.94%30.23%
Water-Based Epoxy + this compound100010.20%Not specified
Data adapted from a study on enhancing the UV resistance of water-based epoxy.[4]

Experimental Protocols

1. Protocol for Evaluating the Efficacy of this compound in a Coating

Objective: To determine the effectiveness of this compound in preventing the degradation of mechanical properties of a coating after accelerated UV exposure.

Materials:

  • Coating formulation (resin, curing agent, solvents, etc.)

  • This compound

  • Hindered Amine Light Stabilizer (e.g., TINUVIN-292)

  • Substrate panels (e.g., steel, aluminum)

  • Film applicator

  • Accelerated weathering chamber (e.g., QUV tester)

  • Tensile testing machine (in accordance with ASTM D638 or D882)[3]

Procedure:

  • Formulation Preparation:

    • Prepare a control batch of the coating without any UV stabilizers.

    • Prepare a test batch with the desired concentration of this compound (e.g., 2% by weight of solid resin) and a HALS (e.g., 1% by weight of solid resin). Ensure uniform mixing.

  • Sample Preparation:

    • Apply the control and test formulations to separate substrate panels using a film applicator to ensure uniform thickness.

    • Allow the coatings to cure according to the manufacturer's specifications.

  • Initial Mechanical Testing:

    • For each batch, prepare several dumbbell-shaped test specimens as specified by ASTM D638.[3]

    • Measure the initial tensile strength and elongation at break for both the control and test samples.

  • Accelerated Weathering:

    • Place the coated panels in an accelerated weathering chamber.

    • Program the chamber to run a suitable cycle, such as ASTM D7869, which includes alternating periods of UV light and moisture.[7] The duration of the exposure will depend on the desired level of weathering (e.g., 500, 1000, or 2000 hours).

  • Post-Exposure Mechanical Testing:

    • After the desired exposure time, remove the panels from the chamber.

    • Prepare test specimens from the exposed areas of the coatings.

    • Measure the final tensile strength and elongation at break for both the control and test samples.

  • Data Analysis:

    • Calculate the percentage change in tensile strength and elongation for both the control and test samples.

    • Compare the results to determine the effectiveness of the this compound/HALS system.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Formulation Formulation (Control & Test Batches) Sample_Prep Sample Preparation (Coating Application & Curing) Formulation->Sample_Prep Initial_Mech Initial Mechanical Testing (ASTM D638) Sample_Prep->Initial_Mech Weathering Accelerated Weathering (QUV Chamber) Initial_Mech->Weathering Final_Mech Final Mechanical Testing (ASTM D638) Weathering->Final_Mech Analysis Data Analysis (% Change in Properties) Final_Mech->Analysis

Caption: Experimental workflow for evaluating this compound efficacy.

Troubleshooting_Flowchart Start Material Degradation Observed Check_HALS Is a HALS being used in conjunction with This compound? Start->Check_HALS Add_HALS Incorporate a HALS (e.g., TINUVIN-292) at 0.5-2.0% Check_HALS->Add_HALS No Check_Conc Is the this compound concentration between 1.0-3.0%? Check_HALS->Check_Conc Yes End Problem Resolved Add_HALS->End Adjust_Conc Optimize concentration through lab trials Check_Conc->Adjust_Conc No Check_Dispersion Is the dispersion uniform? (Especially in water-based systems) Check_Conc->Check_Dispersion Yes Adjust_Conc->End Improve_Dispersion Pre-dilute with a water-miscible solvent Check_Dispersion->Improve_Dispersion No Check_Dispersion->End Yes Improve_Dispersion->End

Caption: Troubleshooting flowchart for material degradation issues.

References

TINUVIN-1130 Technical Support Center: Refining Thin Film Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize TINUVIN-1130 in thin film applications. This resource offers troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the incorporation and testing of this compound in thin films, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Poor UV-blocking performance of the thin film.

  • Question: My thin film containing this compound is not providing the expected level of UV protection. What could be the cause?

  • Answer: Insufficient UV protection can stem from several factors. Firstly, the concentration of this compound may be too low for the specific film thickness and polymer system. According to the Lambert-Beer law, the absorbance of UV radiation is directly proportional to the concentration of the absorber and the path length (film thickness). For very thin films, a higher concentration of UV absorber may be necessary to achieve the desired effect. Secondly, poor dispersion of this compound within the polymer matrix can lead to localized areas with inadequate protection. Lastly, potential degradation of the UV absorber under harsh processing conditions or prolonged UV exposure can reduce its efficacy.

Issue 2: Haze or reduced transparency of the thin film.

  • Question: After adding this compound, my thin film appears hazy or has lost its transparency. How can I resolve this?

  • Answer: Haze formation is often due to compatibility issues between this compound and the polymer matrix. Although this compound is compatible with a wide range of resins, including acrylics, polyesters, polyurethanes, and epoxy resins, incompatibilities can still arise, leading to phase separation and light scattering.[1] Another potential cause is the presence of impurities or improper solvent systems that affect the solubility of this compound. To address this, ensure thorough mixing and consider using a co-solvent to improve compatibility. It is also advisable to conduct small-scale compatibility tests before large-scale production.

Issue 3: Yellowing of the thin film upon curing or UV exposure.

  • Question: My thin film has developed a yellow tint after adding this compound and undergoing curing or UV exposure. What is the cause and how can it be prevented?

  • Answer: While benzotriazole (B28993) UV absorbers like this compound are designed to prevent yellowing, they can sometimes contribute to initial color or discoloration under certain conditions.[2] This can be due to interactions with other components in the formulation, such as certain additives or residual catalysts. High curing temperatures can also sometimes lead to thermal degradation and color changes. To mitigate this, it is recommended to optimize the curing conditions (temperature and time) and to evaluate the compatibility of all formulation components. The addition of a hindered amine light stabilizer (HALS) can act synergistically with this compound to improve color stability.[3]

Issue 4: Adhesion failure or delamination of the thin film.

  • Question: The thin film with this compound is showing poor adhesion to the substrate. What could be the reason?

  • Answer: Adhesion failure is a complex issue that can be influenced by the addition of any additive. This compound, being a liquid additive, could potentially interfere with the interfacial bonding between the film and the substrate if not properly incorporated. The concentration of the additive can also play a role; excessive amounts may lead to a weaker boundary layer. Surface preparation of the substrate is critical for good adhesion. Ensure the substrate is clean and appropriately treated before film deposition.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the application of this compound in thin films.

1. What is the recommended concentration of this compound in a thin film formulation?

The optimal concentration of this compound depends on several factors, including the film thickness, the type of polymer, and the desired level of UV protection. A general recommendation is between 1.0% and 3.0% based on the total solids of the formulation.[4] For very thin films, a concentration at the higher end of this range may be necessary. It is always recommended to conduct a ladder study to determine the most effective concentration for your specific application.

2. Can this compound be used in water-based thin film formulations?

Yes, this compound is a versatile UV absorber that can be used in both solvent-based and water-based systems.[5][6] For water-based formulations, it is recommended to pre-disperse this compound in a water-miscible co-solvent before adding it to the main formulation to ensure uniform distribution.[7][8]

3. Is it necessary to use a Hindered Amine Light Stabilizer (HALS) with this compound?

While this compound provides excellent UV absorption, combining it with a HALS, such as Tinuvin 292, can provide a synergistic effect, leading to superior long-term protection against gloss reduction, cracking, and color change.[3][9] UV absorbers like this compound primarily absorb UV radiation, while HALS act as radical scavengers, inhibiting the degradation pathways initiated by any UV light that may penetrate the film.

4. How does the thickness of the thin film affect the performance of this compound?

The effectiveness of a UV absorber is governed by the Lambert-Beer law, which states that absorbance is proportional to the concentration and the path length (film thickness). Therefore, in thinner films, a higher concentration of this compound may be required to achieve the same level of UV protection as in a thicker film.

5. What is the shelf life of this compound and how should it be stored?

For specific information on the shelf life and storage conditions, it is best to refer to the product's safety data sheet (SDS) and technical data sheet (TDS) provided by the manufacturer. Generally, it should be stored in a cool, dry, and well-ventilated area away from direct sunlight.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical ClassHydroxyphenyl-benzotriazole
AppearanceYellowish viscous liquid
Dynamic Viscosity at 20°C~7,500 mPa·s
Density at 20°C~1.17 g/cm³
SolubilityMiscible with most common organic solvents

Table 2: Recommended Starting Concentrations of this compound in Combination with HALS

ApplicationThis compound Concentration (% on solids)HALS (e.g., Tinuvin 292) Concentration (% on solids)
Clear Coats1.0 - 3.00.5 - 2.0
Pigmented Coatings1.0 - 2.01.0 - 2.0

Experimental Protocols

1. Protocol for Incorporation of this compound into a Solvent-Based Thin Film Formulation

  • Preparation: Ensure all glassware and equipment are clean and dry.

  • Dissolution of Polymer: Dissolve the desired polymer resin in a suitable solvent with gentle stirring until a homogenous solution is obtained.

  • Addition of this compound: In a separate container, weigh the required amount of this compound. If a HALS is also being used, it can be added to the same container.

  • Pre-mixing: Add a small amount of the solvent used for the polymer dissolution to the this compound (and HALS) and stir until a homogenous solution is formed.

  • Incorporation: Slowly add the pre-mixed this compound solution to the polymer solution under continuous stirring.

  • Homogenization: Continue stirring the final formulation for at least 30 minutes to ensure uniform distribution of all components.

  • Film Casting: Cast the film onto the desired substrate using a suitable technique (e.g., spin coating, doctor blade).

  • Curing: Cure the film according to the polymer manufacturer's recommendations.

2. Protocol for UV-Vis Spectroscopic Analysis of Thin Films

  • Sample Preparation: Prepare thin films on UV-transparent substrates (e.g., quartz slides) with and without this compound at various concentrations.[10]

  • Baseline Correction: Record a baseline spectrum of a blank substrate.

  • Sample Measurement: Place the thin film sample in the spectrophotometer's sample holder, ensuring the light beam passes perpendicularly through the film.

  • Data Acquisition: Scan the sample over the desired UV-Visible wavelength range (typically 200-800 nm).

  • Analysis: Analyze the resulting spectra to determine the UV absorbance characteristics of the films. The effectiveness of this compound can be evaluated by the increase in absorbance in the UV region (approx. 300-400 nm).

3. Protocol for Accelerated Weathering Test

  • Sample Preparation: Prepare coated panels according to standard procedures (e.g., ASTM D823). Include a control panel without any UV stabilizer.

  • Test Chamber Setup: Set up the accelerated weathering chamber (e.g., QUV) according to a standard test method such as ASTM G154.[11] This involves selecting the appropriate UV lamps (UVA-340 for simulating sunlight), and setting the cycles of UV exposure and condensation.

  • Exposure: Place the samples in the chamber and expose them for a predetermined duration (e.g., 500, 1000, 2000 hours).

  • Evaluation: Periodically remove the samples and evaluate them for changes in color (using a spectrophotometer), gloss (using a gloss meter), and physical properties like adhesion (e.g., ASTM D3359 cross-hatch adhesion test).[11][12]

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_application Film Application & Curing cluster_testing Performance Testing cluster_analysis Data Analysis a Polymer Resin e Mixing a->e b Solvent b->e c This compound c->e d HALS (Optional) d->e f Film Casting e->f g Curing f->g h UV-Vis Spectroscopy g->h i Accelerated Weathering g->i j Adhesion Test g->j k Evaluate UV Protection h->k l Assess Durability i->l m Determine Adhesion j->m

Caption: Experimental workflow for incorporating and testing this compound in thin films.

troubleshooting_flow cluster_issues Identify the Issue cluster_solutions Potential Solutions start Problem with Thin Film issue1 Poor UV Protection start->issue1 issue2 Haze/Low Transparency start->issue2 issue3 Yellowing start->issue3 issue4 Adhesion Failure start->issue4 sol1 Increase this compound Concentration issue1->sol1 sol2 Improve Dispersion issue1->sol2 issue2->sol2 sol3 Check Polymer Compatibility issue2->sol3 issue3->sol3 sol4 Optimize Curing Conditions issue3->sol4 sol5 Add HALS issue3->sol5 issue4->sol1 sol6 Proper Substrate Preparation issue4->sol6

Caption: Troubleshooting logic for common issues with this compound in thin films.

References

Validation & Comparative

A Comparative Analysis of TINUVIN-1130 and Other Benzotriazole UV Absorbers: A Guide for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer and coating preservation, benzotriazole (B28993) ultraviolet (UV) absorbers stand as a critical line of defense against the degradative effects of solar radiation. Among these, TINUVIN-1130, a liquid hydroxyphenyl-benzotriazole, is widely utilized for its high performance and durability. This guide presents a comparative analysis of this compound and other prominent benzotriazole UV absorbers, offering quantitative performance data, detailed experimental protocols, and mechanistic insights to aid researchers, scientists, and drug development professionals in selecting the optimal UV stabilizer for their applications.

Executive Summary

This compound exhibits a versatile performance profile, characterized by its broad UV absorption, high thermal stability, and excellent compatibility with a wide range of solvent-borne and water-borne systems.[1][2][3] It is particularly valued in demanding applications such as automotive and industrial coatings where high temperature resistance and low volatility are paramount.[2][3][4] While other benzotriazoles like TINUVIN-328 offer cost-effectiveness for certain applications, they may exhibit higher volatility and lower thermal stability.[4][5] Newer generation benzotriazoles and other classes of UV absorbers, such as hydroxyphenyl-triazines (HPTs), may offer superior performance in specific areas like photopermanence, but often at a higher cost.[6] The selection of an appropriate UV absorber is therefore a multifactorial decision, balancing performance requirements, processing conditions, and economic considerations.

Data Presentation: A Quantitative Comparison

The following tables summarize the key performance indicators for this compound and a selection of other commercially available benzotriazole UV absorbers. This data has been compiled from technical datasheets and comparative studies to provide a clear, at-a-glance reference.

Table 1: Physical and UV-Visible Absorption Properties

PropertyThis compoundTINUVIN-328TINUVIN-384-2TINUVIN-P
Chemical Class Hydroxyphenyl-benzotriazoleHydroxyphenyl-benzotriazoleHydroxyphenyl-benzotriazoleHydroxyphenyl-benzotriazole
Physical Form Viscous LiquidPowderViscous LiquidPowder
UV Absorption Range UVA & UVB (Broad)UVA & UVB (Broad)UVA & UVB (Broad)UVA & UVB (Broad)
Peak Absorption (λmax) ~345-350 nm~345-350 nmNot specifiedNot specified
Miscibility/Solubility High in common solventsSoluble in organic solventsHigh in common solventsSoluble in organic solvents

Table 2: Thermal and Photostability Performance

Performance MetricThis compoundTINUVIN-328TINUVIN-384-2TINUVIN-350Uvinul 3039
Thermal Stability Excellent (Decomposition >250°C)[4][5]Fair (Volatilizes >180°C)[4][5]Very HighExcellent (Decomposition >250°C)[4][5]Not specified
Gloss Retention (1000h QUV) 90%[5]65%[5]Not specified92%[5]89%[5]
Color Change (ΔE, 1000h QUV) 1.2[5]3.5[5]Not specified1.0[5]1.3[5]
Migration Tendency Low[5]High[5]LowLow[5]Low[5]
Film Cracking Resistance High[5]Low[5]Not specifiedHigh[5]High[5]

Mechanism of Action: The Photostabilization Pathway

Benzotriazole UV absorbers function by absorbing damaging UV radiation and dissipating it as harmless thermal energy. This process is primarily achieved through a mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT).

ESIPT_Mechanism cluster_ground_state Ground State (S0) cluster_excited_state Excited State (S1) Enol Enol Form (Stable) Enol_Excited Excited Enol Enol->Enol_Excited UV Photon Absorption Keto_Excited Excited Keto (Tautomer) Enol_Excited->Keto_Excited Ultrafast ESIPT (Proton Transfer) Keto_Excited->Enol Non-radiative Decay (Heat Dissipation)

Mechanism of UV energy dissipation via Excited-State Intramolecular Proton Transfer (ESIPT).

Upon absorption of a UV photon, the benzotriazole molecule transitions to an excited state. An intramolecular hydrogen bond facilitates the rapid transfer of a proton, leading to the formation of an unstable keto tautomer. This tautomer then undergoes non-radiative decay, releasing the absorbed energy as heat and returning to its stable ground state, ready to absorb another UV photon.

Experimental Protocols for Performance Evaluation

The comparative performance data presented in this guide is typically generated through standardized accelerated weathering tests. These tests simulate the damaging effects of long-term sun exposure in a laboratory setting.

Accelerated Weathering Testing (ASTM G154 & G155)

Objective: To evaluate the durability of coatings and polymers containing UV absorbers when exposed to simulated sunlight, heat, and moisture.

Methodology:

  • Sample Preparation: The UV absorber is incorporated into the desired coating or polymer formulation. The formulation is then applied to a standardized substrate (e.g., steel or aluminum panels for coatings, or molded plaques for polymers) and cured according to the manufacturer's specifications.

  • Instrumentation:

    • ASTM G154: Utilizes fluorescent UV lamps (UVA-340 or UVB-313) to simulate the UV portion of the solar spectrum.

    • ASTM G155: Employs a xenon arc lamp, which provides a broader spectrum of light, more closely mimicking natural sunlight, including UV, visible, and infrared radiation.

  • Exposure Cycles: Samples are subjected to alternating cycles of UV exposure and moisture. A typical cycle might involve 8 hours of UV exposure at an elevated temperature (e.g., 60°C) followed by 4 hours of condensation at a slightly lower temperature (e.g., 50°C). The total duration of the test can range from hundreds to thousands of hours.

  • Performance Evaluation: At predetermined intervals, the samples are removed and evaluated for changes in:

    • Color: Measured using a spectrophotometer to determine the change in color (ΔE*).

    • Gloss: Measured with a gloss meter to assess the percentage of gloss retention.

    • Physical Integrity: Visual inspection for signs of degradation such as cracking, blistering, chalking, and delamination.

Weathering_Test_Workflow cluster_prep Preparation cluster_exposure Accelerated Weathering cluster_eval Evaluation Formulation Formulate Coating/ Polymer with UV Absorber Application Apply to Substrate & Cure Formulation->Application Exposure Expose to UV Light, Heat, & Moisture Cycles (ASTM G154/G155) Application->Exposure Color Measure Color Change (ΔE*) Exposure->Color Gloss Measure Gloss Retention (%) Exposure->Gloss Visual Visually Inspect for Defects Exposure->Visual

General workflow for accelerated weathering testing of UV absorbers.

Concluding Remarks

This compound stands as a robust and versatile benzotriazole UV absorber suitable for a multitude of high-performance applications. Its balanced properties of broad UV absorption, excellent thermal stability, and low migration make it a reliable choice for protecting polymers and coatings from photodegradation. However, the optimal selection of a UV absorber will always be application-dependent. For instance, in applications where extreme photopermanence is required and cost is less of a concern, a hydroxyphenyl-triazine (HPT) based absorber might be a more suitable alternative. Conversely, for less demanding applications, other benzotriazoles may offer a more economical solution. It is therefore imperative for researchers and formulation scientists to carefully consider the specific performance requirements, processing conditions, and cost targets of their system to make an informed decision. The synergistic use of UV absorbers with Hindered Amine Light Stabilizers (HALS) is also highly recommended to provide comprehensive protection against both UV radiation and free-radical degradation.[7][8]

References

performance comparison of TINUVIN-1130 vs. benzophenone UV absorbers

Author: BenchChem Technical Support Team. Date: December 2025

In the critical field of material preservation, particularly for pharmaceuticals and advanced materials, protection against ultraviolet (UV) radiation is paramount. UV degradation can compromise the integrity, efficacy, and appearance of a wide range of products. This guide provides a detailed performance comparison between two widely used classes of UV absorbers: TINUVIN-1130, a hydroxyphenylbenzotriazole, and the broader class of benzophenone (B1666685) UV absorbers. This objective analysis, supported by experimental data and methodologies, is intended for researchers, scientists, and professionals in drug development and material science.

At a Glance: Key Performance Differences

This compound and benzophenone-type UV absorbers offer distinct advantages depending on the specific application requirements. This compound, a more modern and specialized absorber, generally provides superior photostability and targeted UV-A and UV-B protection, making it ideal for long-term applications where durability is crucial.[1][2][3] Benzophenones, on the other hand, are cost-effective, broad-spectrum absorbers that are effective in less demanding applications.[4][5][6]

Quantitative Performance Comparison

The following tables summarize the key performance characteristics of this compound and a representative benzophenone UV absorber. It is important to note that the data presented is a synthesis from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: General and Physical Properties

PropertyThis compoundBenzophenone (representative)
Chemical Class HydroxyphenylbenzotriazoleDiarylketone
Appearance Light yellow to amber viscous liquid[7]White solid[5]
Molecular Weight Monomer: 637 g/mol , Dimer: 975 g/mol [7]~182.22 g/mol
Solubility Miscible with common organic solvents; can be incorporated into water-borne systems with co-solvents.[8][9]Soluble in organic solvents; insoluble in water.[5]
Thermal Stability High; resistant to high temperatures.[3][8]Good thermal stability.[4]

Table 2: UV Absorption and Photostability

ParameterThis compoundBenzophenone (representative)
UV Absorption Range Excellent coverage in UV-A (320-400 nm) and UV-B (290-320 nm) regions.[3][10]Broad absorption, primarily in the UV-B and UV-C regions (peak around 254 nm, with absorption up to 350 nm).[4]
Mechanism of Action Absorbs UV radiation and dissipates it as thermal energy through an efficient, reversible intramolecular proton transfer.Absorbs UV energy, leading to an excited state that dissipates energy through non-radiative pathways.[4]
Photostability Generally higher photostability compared to benzophenones; less prone to degradation under prolonged UV exposure.[11]Can undergo photodegradation, especially in the presence of other reactive species.[12][13]

Table 3: Compatibility and Application

FeatureThis compoundBenzophenone (representative)
Polymer Compatibility Excellent compatibility with a wide range of polymers including acrylics, polyesters, polyurethanes, and PVC.[14]Good compatibility with various polymers such as polyethylene, polypropylene, and PVC.[4][5]
Key Applications Automotive and industrial coatings, wood coatings, plastics, adhesives, and sealants requiring high durability.[8][10][14]Plastics, coatings, adhesives, and as a photoinitiator in UV curing applications.[5][15]
Migration Resistance High, especially when reacted into the polymer backbone via its hydroxyl functionality.[3][10]Lower molecular weight benzophenones may be more prone to migration.

Mechanism of UV Absorption and Degradation Pathways

The efficacy of a UV absorber is determined by its ability to absorb harmful UV radiation and dissipate the energy in a non-destructive manner. The degradation pathways of these molecules are also critical to understanding their long-term performance.

UV Absorption Mechanism

Both this compound and benzophenones absorb UV photons, which excites the molecule to a higher energy state. The key difference lies in how they return to the ground state.

cluster_tinuvin This compound (Benzotriazole) cluster_benzophenone Benzophenone T_ground Ground State T_excited Excited State T_ground->T_excited UV Photon Absorption T_tautomer Keto Tautomer T_excited->T_tautomer Intramolecular Proton Transfer T_tautomer->T_ground Rapid Tautomerization T_heat Heat Dissipation T_tautomer->T_heat Energy Release B_ground Ground State B_excited Excited State (Singlet/Triplet) B_ground->B_excited UV Photon Absorption B_excited->B_ground Non-radiative Decay B_heat Heat Dissipation B_excited->B_heat Energy Release B_degradation Photodegradation Products B_excited->B_degradation Chemical Reactions

Figure 1: Simplified UV absorption mechanisms.
Degradation Pathways

Under prolonged UV exposure, both types of absorbers can degrade. The degradation of benzophenones can be initiated by the formation of reactive species from its excited state. For benzotriazoles, degradation often involves oxidation and cleavage of the molecular structure.

cluster_degradation General Degradation Pathways UVA UV Absorber Excited_UVA Excited State UVA UVA->Excited_UVA UV Exposure Deg_Products Degradation Products (e.g., smaller molecules, oxidized species) UVA->Deg_Products Oxidation & Ring Opening Radicals Reactive Oxygen Species (e.g., •OH) Excited_UVA->Radicals Reaction with O₂/H₂O Radicals->UVA Attack on Absorber

Figure 2: Generalized degradation process.

Experimental Protocols for Performance Evaluation

To quantitatively assess the performance of UV absorbers, a standardized experimental protocol is essential. The following outlines a typical workflow for evaluating the photostability and efficacy of UV absorbers in a polymer matrix.

Experimental Workflow

prep Sample Preparation (Polymer + UV Absorber) exposure Accelerated Weathering (e.g., QUV Chamber) prep->exposure analysis Performance Analysis exposure->analysis color Colorimetry (ΔE*) (e.g., CIELAB) analysis->color gloss Gloss Measurement (e.g., ASTM D523) analysis->gloss chem Chemical Analysis (e.g., FTIR, UV-Vis) analysis->chem data Data Interpretation & Comparison color->data gloss->data chem->data

Figure 3: Experimental workflow for UV absorber evaluation.
Detailed Methodologies

1. Sample Preparation:

  • The UV absorber (this compound or benzophenone) is incorporated into a polymer matrix (e.g., a clear coat or a plastic plaque) at a specified concentration (e.g., 1-3% by weight).

  • Control samples with no UV absorber are also prepared.

  • The mixture is processed into thin films or plaques of uniform thickness.

2. Accelerated Weathering:

  • Samples are exposed to accelerated weathering conditions in a QUV chamber according to a standard protocol such as ASTM G154.

  • The exposure cycle typically involves alternating periods of UV-A or UV-B radiation and condensation to simulate outdoor conditions.[16][17][18]

  • Exposure is carried out for a specified duration (e.g., 500, 1000, 2000 hours).

3. Performance Analysis:

  • Color Change (ΔE):* The color of the samples is measured before and after exposure using a spectrophotometer or colorimeter. The color difference (ΔE) is calculated using the CIELAB color space. A smaller ΔE value indicates better color stability.

  • Gloss Retention: The gloss of the samples is measured at a specific angle (e.g., 60°) using a gloss meter according to ASTM D523. The percentage of gloss retention is calculated. Higher gloss retention signifies better surface protection.

  • Chemical Degradation: The chemical changes in the polymer and the UV absorber are monitored using Fourier Transform Infrared (FTIR) spectroscopy (to track the formation of carbonyl groups indicating oxidation) and UV-Vis spectroscopy (to measure the loss of UV absorbance).

4. Data Interpretation:

  • The quantitative data for color change, gloss retention, and chemical degradation are plotted against exposure time for the samples with different UV absorbers and the control.

  • The performance of this compound and benzophenone is compared based on their ability to mitigate the degradation of the polymer matrix.

Conclusion

The choice between this compound and benzophenone UV absorbers is highly dependent on the specific requirements of the application. For high-performance, long-duration applications where photostability and resistance to environmental factors are critical, this compound offers a superior performance profile.[3][8][19] For more cost-sensitive or less demanding applications, benzophenones can provide adequate UV protection.[4][5] The experimental protocols outlined in this guide provide a framework for conducting rigorous, data-driven evaluations to inform the selection of the most appropriate UV absorber for a given formulation.

References

TINUVIN-1130: A Comparative Guide to Preventing Color Change in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TINUVIN-1130's efficacy in preventing color change in various materials, benchmarked against other UV absorbers and light stabilizers. The information presented is supported by available experimental data and detailed methodologies to assist in making informed decisions for research and development applications.

Executive Summary

This compound, a liquid hydroxyphenyl benzotriazole (B28993) UV absorber, is a versatile solution for preventing color change and degradation in coatings and other polymeric materials.[1][2] It offers broad UV-A and UV-B absorption, making it effective for a wide range of applications, including industrial and automotive coatings.[2][3] For enhanced performance, this compound is often used in synergy with Hindered Amine Light Stabilizers (HALS), which act as radical scavengers, providing a comprehensive defense against UV-induced degradation.[3][4] While direct comparative data on color change (ΔE*) is limited in publicly available literature, performance metrics such as gloss retention consistently demonstrate its effectiveness relative to other UV absorbers.

Comparative Performance of UV Absorbers

The following table summarizes the performance of this compound and its alternatives based on accelerated weathering tests. The primary metric for comparison is gloss retention, a key indicator of surface degradation which often correlates with color stability.

Table 1: Gloss Retention of Various UV Absorbers after 1000 hours of QUV Accelerated Weathering

UV AbsorberChemical ClassGloss Retention (%)Key Characteristics
This compound Hydroxyphenyl Benzotriazole90Excellent compatibility in waterborne and high-solid systems; good overall performance.[5]
Tinuvin 350Hydroxyphenyl Benzotriazole92Top performer, especially in demanding applications like automotive OEM coatings.[5]
Uvinul 3039Hydroxyphenyl Benzotriazole89Good performance with low color formation, suitable for clear coatings.[5]
Tinuvin 326Hydroxyphenyl Benzotriazole78Limited solubility in non-polar media.[5]
Tinuvin 328Hydroxyphenyl Benzotriazole65Older generation, less thermally stable and more volatile.[5]

Note: Data is based on a comparative study under QUV aging conditions. Actual performance may vary depending on the specific formulation, substrate, and exposure conditions.

The Synergistic Advantage: this compound in Combination with HALS

The combination of a UV absorber (UVA) like this compound with a Hindered Amine Light Stabilizer (HALS) such as TINUVIN-292 provides a synergistic effect, offering superior protection against both color change and gloss reduction.[3][4] While the UVA filters harmful UV radiation, the HALS scavenges free radicals that are formed, thus interrupting the degradation process at two different stages. Studies have shown that coatings stabilized with a combination of UVA and HALS perform significantly better than those with either additive alone.[4]

Experimental Protocols

To validate the efficacy of this compound and other UV stabilizers, accelerated weathering tests are crucial. The following is a representative experimental protocol based on the widely recognized ASTM G154 standard.

Objective: To evaluate the color and gloss stability of a coating formulation containing this compound compared to a control and other UV absorbers.
Apparatus:
  • QUV Accelerated Weathering Tester equipped with UVA-340 fluorescent lamps.[6]

  • Spectrophotometer for color measurements (CIELAB Lab*).

  • Gloss meter (60°).

Materials:
  • Test panels (e.g., steel or aluminum).

  • Coating formulations:

    • Control (no UV absorber).

    • Coating with 2% this compound (by weight of solid binder).

    • Coatings with 2% of alternative UV absorbers.

    • Coating with 2% this compound and 1% TINUVIN-292 (HALS).

Procedure:
  • Sample Preparation: Apply the coatings to the test panels at a uniform dry film thickness and cure according to the manufacturer's specifications.

  • Initial Measurements: Before exposure, measure the initial color (L₀, a₀, b₀*) and gloss (G₀) of each panel.

  • Accelerated Weathering: Expose the panels in the QUV tester according to ASTM G154, Cycle 1:

    • 8 hours of UV exposure at a black panel temperature of 60°C.[6]

    • 4 hours of condensation at a black panel temperature of 50°C.[6]

    • This cycle is repeated for a total duration of 1000 hours.

  • Periodic Evaluation: At 250-hour intervals, remove the panels and measure the color (Lᵢ, aᵢ, bᵢ*) and gloss (Gᵢ).

  • Data Analysis:

    • Calculate the total color change (ΔE) using the formula: ΔE = [(Lᵢ* - L₀)² + (aᵢ - a₀)² + (bᵢ - b₀*)²]¹/²

    • Calculate the percent gloss retention using the formula: Gloss Retention (%) = (Gᵢ / G₀) x 100

Visualizing the Science

To better understand the mechanisms of UV degradation and the protective role of this compound, the following diagrams illustrate the key pathways and experimental workflow.

cluster_degradation UV Degradation Pathway cluster_protection Protection Mechanism UV UV Radiation Polymer Polymer Matrix UV->Polymer Absorption Tinuvin1130 This compound (UVA) UV->Tinuvin1130 Absorption FreeRadicals Free Radicals (P·, POO·) Polymer->FreeRadicals Photolysis Degradation Degradation (Color Change, Gloss Loss) FreeRadicals->Degradation Oxidation HALS HALS (e.g., TINUVIN-292) FreeRadicals->HALS Scavenging Heat Harmless Heat Tinuvin1130->Heat Energy Dissipation StableProducts Stable Products HALS->StableProducts

Caption: UV degradation pathway and the protective mechanisms of this compound and HALS.

cluster_workflow Experimental Workflow for Performance Validation A Sample Preparation (Coating Application & Curing) B Initial Measurement (Color & Gloss) A->B C Accelerated Weathering (ASTM G154 - QUV) B->C D Periodic Measurement (Color & Gloss) C->D e.g., every 250 hours E Data Analysis (ΔE* & Gloss Retention) C->E After 1000 hours D->C F Comparative Evaluation E->F

Caption: Workflow for evaluating the efficacy of UV absorbers in preventing color change.

Conclusion

This compound demonstrates strong performance in preventing the degradation of coatings and polymers exposed to UV radiation. While it is a robust standalone UV absorber, its efficacy is significantly enhanced when used in conjunction with a Hindered Amine Light Stabilizer (HALS). The provided experimental protocol offers a standardized method for validating the performance of this compound against other alternatives in specific formulations. For researchers and developers, a comprehensive testing approach that evaluates both color change and gloss retention is recommended to select the optimal light stabilizer system for their application.

References

Experimental Validation of TINUVIN-1130's Broad UV Absorption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ultraviolet (UV) absorption properties of TINUVIN-1130 against other commercially available UV absorbers. The following sections present experimental data, detailed methodologies, and visual representations to support the evaluation of this compound as a broad-spectrum UV absorber for various research and development applications.

Comparative Analysis of UV Absorption

This compound, a member of the hydroxyphenyl-benzotriazole class of UV absorbers, demonstrates a broad UV absorption profile, effectively covering both the UV-A (315-400 nm) and UV-B (280-315 nm) regions.[1][2][3] This characteristic is crucial for the comprehensive protection of light-sensitive materials. To quantitatively assess its performance, a comparative analysis was conducted against other UV stabilizers: TINUVIN-400 (a hydroxyphenyl-triazine), Chimassorb 81 (a benzophenone), and TINUVIN-292 (a hindered amine light stabilizer, HALS).

UV Absorber Chemical Class Reported λmax (nm) Key UV Absorption Range
This compound Hydroxyphenyl-benzotriazole343[4]UV-A and UV-B[1][2][3]
TINUVIN-400 Hydroxyphenyl-triazineApprox. 340-350Primarily UV-B[5][6][7]
Chimassorb 81 BenzophenoneApprox. 325UV-B[8][9][10]
TINUVIN-292 Hindered Amine Light Stabilizer (HALS)Not applicable (primary mechanism is not UV absorption)Minimal direct UV absorption[11][12][13]

Note: The λmax for TINUVIN-400 and Chimassorb 81 are estimated from their respective transmittance/absorbance spectra as provided in technical datasheets. TINUVIN-292, as a HALS, primarily functions by scavenging free radicals rather than absorbing UV radiation, and thus a direct comparison of UV absorption spectra is less relevant to its primary stabilizing function.[12]

Experimental Methodology: UV-Visible Spectrophotometry

The following protocol outlines the standardized procedure for determining the UV absorption characteristics of the aforementioned UV stabilizers.

Objective: To measure the ultraviolet absorbance spectra of this compound and its alternatives to determine their maximum absorption wavelength (λmax) and comparative absorption profiles.

Materials and Equipment:

  • Dual-beam UV-Visible Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Spectroscopic grade solvent (e.g., Toluene, Chloroform)

  • This compound, TINUVIN-400, Chimassorb 81, and TINUVIN-292

Procedure:

  • Solution Preparation:

    • Accurately weigh a precise amount of the UV absorber.

    • Dissolve the weighed sample in a specific volume of the chosen spectroscopic grade solvent in a volumetric flask to create a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare working solutions of various concentrations.

  • Instrument Calibration and Blank Measurement:

    • Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

    • Set the wavelength range for scanning (e.g., 200-500 nm).

    • Fill a quartz cuvette with the pure solvent to be used for the sample solutions. This will serve as the blank.

    • Place the blank cuvette in the reference beam path of the spectrophotometer.

    • Run a baseline correction with the blank to zero the absorbance across the entire wavelength range.

  • Sample Measurement:

    • Rinse a second quartz cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the sample beam path of the spectrophotometer.

    • Initiate the scan to measure the absorbance of the sample solution across the defined wavelength range.

    • Repeat the measurement for each of the prepared concentrations and for each of the different UV absorbers.

  • Data Analysis:

    • The resulting spectrum will show absorbance on the y-axis versus wavelength on the x-axis.

    • The wavelength at which the highest absorbance is recorded is the maximum absorption wavelength (λmax).

    • The absorbance values can be used to calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Visualizing the Experimental Workflow and Chemical Structures

To further clarify the experimental process and the chemical nature of the compared substances, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis weigh Weigh UV Absorber dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Serial Dilutions dissolve->dilute calibrate Calibrate with Blank dilute->calibrate measure Measure Sample Absorbance calibrate->measure determine_lambda Determine λmax measure->determine_lambda calculate_epsilon Calculate Molar Extinction Coefficient determine_lambda->calculate_epsilon

Caption: Experimental workflow for UV-Vis spectrophotometry.

G cluster_tinuvin1130 This compound cluster_tinuvin400 TINUVIN-400 cluster_chimassorb81 Chimassorb 81 cluster_tinuvin292 TINUVIN-292 t1130_struct Hydroxyphenyl-benzotriazole derivative t400_struct Hydroxyphenyl-triazine derivative c81_struct 2-Hydroxy-4-(octyloxy)phenyl]phenyl-methanone t292_struct Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate

Caption: Chemical classification of the compared UV stabilizers.

Conclusion

The experimental data confirms that this compound possesses a broad UV absorption spectrum, with a notable absorption peak around 343 nm, covering both UV-A and UV-B regions.[1][4] This makes it a highly effective UV absorber for applications requiring comprehensive protection from solar radiation. In comparison, TINUVIN-400 and Chimassorb 81 exhibit strong absorption primarily within the UV-B range.[5][14] TINUVIN-292, operating through a different mechanism of light stabilization, does not show significant broad-spectrum UV absorption. The choice of an appropriate UV stabilizer will ultimately depend on the specific requirements of the application, including the spectral sensitivity of the material to be protected and the desired mechanism of stabilization. This guide provides the foundational data and methodologies to assist researchers in making an informed decision.

References

Assessing the Cost-Effectiveness of TINUVIN-1130 for Long-Term UV Protection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer and coating preservation, mitigating the detrimental effects of ultraviolet (UV) radiation is paramount to ensuring product longevity and performance. TINUVIN-1130, a liquid benzotriazole-based UV absorber (UVA), is a widely utilized stabilizer in various industrial applications, including automotive and industrial coatings, wood coatings, and plastics.[1][2][3] This guide provides a comprehensive analysis of the cost-effectiveness of this compound for long-term UV protection, offering a comparison with alternative UV absorbers and detailing the experimental protocols used to evaluate their performance. This information is intended for researchers, scientists, and professionals in drug development and materials science to facilitate informed decisions in formulation and product development.

Mechanism of UV Degradation and Protection

Polymers and organic coatings are susceptible to degradation upon exposure to UV radiation, which can lead to undesirable effects such as gloss reduction, cracking, blistering, delamination, and color change.[4][5] This photodegradation process is initiated by the absorption of UV photons by chromophores within the polymer, leading to the formation of free radicals. These radicals can then react with oxygen, initiating a chain reaction of degradation that alters the chemical and physical properties of the material.

UV stabilizers are employed to counteract this process. They primarily fall into two categories: UV absorbers (UVAs) and Hindered Amine Light Stabilizers (HALS).

  • UV Absorbers (UVAs): These additives, which include benzotriazoles like this compound, function by absorbing harmful UV radiation and dissipating it as thermal energy, thereby preventing the initial formation of free radicals.[6] Benzotriazoles are known for their broad spectral coverage in the UV-A and UV-B regions.[7]

  • Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation but act as radical scavengers, interrupting the degradation cycle after it has been initiated.[8][9] They are particularly effective in protecting the surface of materials and can be regenerated, allowing for long-term stability.[8]

Often, a synergistic combination of a UVA and a HALS is used to provide comprehensive protection, as this approach addresses both the initiation and propagation stages of photodegradation.[5][9]

Comparative Analysis of UV Absorbers

The selection of a UV absorber is a critical decision that balances performance, compatibility, and cost. While this compound is a versatile and widely used UVA, other benzotriazoles and different classes of UVAs, such as hydroxyphenyl-s-triazines (HPTs), offer alternative performance characteristics.

Table 1: Qualitative Performance Comparison of Selected UV Absorbers

FeatureThis compoundTINUVIN-384-2TINUVIN-928Hydroxyphenyl-s-triazines (HPTs) (e.g., TINUVIN-400)
Chemical Class Benzotriazole (BTZ)Benzotriazole (BTZ)Benzotriazole (BTZ)Hydroxyphenyl-s-triazine (HPT)
Physical Form LiquidLiquidPowderLiquid/Solid
Volatility LowLowLowVery Low
Photostability GoodHighHighSuperior
UV Absorption Broad (UV-A & UV-B)Broad (BTZ absorption)Broad (BTZ absorption)Blue-shifted triazine absorption
Key Features Versatile for water & solvent-based systems, good thermal resistance.[3]Least colored UVA, suitable for refinish clear coats.[10]High performance for applications requiring high-temperature curing (e.g., powder & coil coatings).[11]State-of-the-art alternative with superior photopermanence and heat stability.[12]
Primary Applications Industrial, decorative, and wood coatings.[10]Automotive and refinish coatings.[10]Automotive, powder, and coil coatings.[11]Demanding applications like automotive and industrial coatings.[4]

Table 2: Quantitative Performance and Cost-Effectiveness Analysis (Illustrative)

Direct comparative quantitative data under identical conditions is often proprietary. This table is an illustrative summary based on available information and typical performance expectations. Actual performance will vary depending on the formulation, substrate, and exposure conditions.

UV Absorber Package (in a 2K Polyurethane Clearcoat)Concentration (% by weight on binder solids)Accelerated Weathering (QUV, ASTM G154, 2000 hours) - Expected OutcomeRelative Cost Index (Illustrative)Cost-Effectiveness Summary
Control (No UV Protection)0%Severe gloss loss (>80%), significant color change (ΔE > 10), cracking, and delamination.0Not viable for long-term outdoor applications.
This compound + HALS (e.g., TINUVIN-292)1.0 - 3.0% UVA + 0.5 - 2.0% HALS[1]Good gloss retention, moderate color change, good overall protection.1.0A versatile and cost-effective solution for a wide range of industrial and decorative applications with medium to high durability requirements.
TINUVIN-384-2 + HALS1.0 - 3.0% UVA + 0.5 - 2.0% HALSVery good gloss retention, minimal color change, excellent for clearcoats.1.2 - 1.5Higher cost but justified for applications where color and clarity are critical, such as automotive refinishing.
TINUVIN-928 + HALS1.0 - 3.0% UVA + 0.5 - 2.0% HALSExcellent gloss and color retention, especially after high-temperature curing.1.3 - 1.7Premium performance for demanding applications like automotive OEM, powder, and coil coatings where long-term durability is essential.
HPT (e.g., TINUVIN-400) + HALS1.0 - 3.0% UVA + 0.5 - 2.0% HALSSuperior gloss and color retention, exceptional long-term durability.1.5 - 2.0Highest initial cost but potentially the most cost-effective over the entire product lifecycle for applications with the most stringent durability requirements.

Note on Cost: The relative cost index is an approximation. Actual market prices for these specialty chemicals can fluctuate based on volume, supplier, and market conditions. A direct inquiry to suppliers is necessary for accurate pricing.

Experimental Protocols for Performance Evaluation

To objectively assess the long-term UV protection of different stabilizer packages, standardized accelerated weathering tests are crucial.

Standard: ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials.[4][13][14][15][16]

Objective: To simulate the damaging effects of sunlight and moisture on materials in a laboratory setting.

Apparatus: A QUV accelerated weathering tester equipped with fluorescent lamps. For simulating sunlight, UVA-340 lamps are commonly used as they provide a good simulation of sunlight in the critical short-wavelength UV region.[15]

Procedure:

  • Specimen Preparation: Coatings are applied to standardized panels (e.g., aluminum or steel) at a specified dry film thickness. The panels are then cured according to the manufacturer's instructions.

  • Exposure Cycle: The specimens are mounted in the QUV chamber and subjected to alternating cycles of UV exposure and moisture condensation. A typical cycle for automotive coatings might be 8 hours of UV exposure at a black panel temperature of 70°C followed by 4 hours of condensation at 50°C.[13]

  • Duration: The test is run for a specified duration, often in intervals such as 500, 1000, and 2000 hours, to simulate extended outdoor exposure.[13]

  • Evaluation: At predetermined intervals, the specimens are removed and evaluated for changes in their physical and optical properties. A control specimen with no UV stabilizer is typically included for comparison.

  • Gloss Retention: Measured using a gloss meter at a specific angle (e.g., 20° or 60°). The percentage of the initial gloss remaining after exposure is calculated.

  • Color Change (ΔE): Quantified using a spectrophotometer or colorimeter. The color difference (ΔE) is calculated using the CIELAB color space, where a higher ΔE value indicates a greater change in color.[17]

  • Visual Inspection: Specimens are visually assessed for signs of degradation such as cracking, blistering, chalking, and delamination.

  • Mechanical Properties: Depending on the application, changes in mechanical properties like adhesion (e.g., using a cross-hatch adhesion test), flexibility, or impact resistance may also be evaluated.

Objective: To determine the UV absorption characteristics of the UV absorber.

Procedure:

  • A dilute solution of the UV absorber in a suitable solvent (e.g., toluene) is prepared.

  • The UV-Visible absorption spectrum is recorded using a spectrophotometer over the relevant wavelength range (typically 200-400 nm).

  • The absorbance at different wavelengths provides information on the spectral coverage of the UVA.

Visualizing the Mechanisms and Workflows

To better understand the processes involved in UV degradation and protection, as well as the experimental workflow, the following diagrams are provided.

Photodegradation_and_Protection_Mechanisms cluster_degradation Photodegradation Pathway cluster_protection Protection Mechanisms UV UV Radiation (Sunlight) Polymer Polymer Matrix UV->Polymer Absorption UVA UV Absorber (e.g., this compound) UV->UVA Absorption FreeRadicals Free Radicals (P•) Polymer->FreeRadicals Chain Scission PeroxyRadicals Peroxy Radicals (POO•) FreeRadicals->PeroxyRadicals + O2 HALS Hindered Amine Light Stabilizer (HALS) FreeRadicals->HALS Interruption Oxygen Oxygen (O2) PeroxyRadicals->FreeRadicals Chain Reaction Degradation Polymer Degradation (Gloss loss, Cracking, Color change) PeroxyRadicals->Degradation Heat Harmless Heat UVA->Heat Energy Dissipation StableProducts Stable Products HALS->StableProducts Radical Scavenging

Caption: Photodegradation pathway and intervention points of UV absorbers and HALS.

Accelerated_Weathering_Workflow start Start: Untreated Panels prep Coating Application & Curing start->prep initial_eval Initial Evaluation (Gloss, Color, etc.) prep->initial_eval quv QUV Accelerated Weathering (ASTM G154) initial_eval->quv interval_eval Interval Evaluation (e.g., 500, 1000, 2000 hrs) quv->interval_eval interval_eval->quv Continue Exposure final_eval Final Evaluation interval_eval->final_eval End of Test data_analysis Data Analysis & Comparison final_eval->data_analysis end End: Performance Report data_analysis->end

Caption: Experimental workflow for accelerated weathering testing of coatings.

Conclusion

This compound stands as a versatile and effective UV absorber for a broad array of applications, offering a solid balance of performance and cost. For general industrial and decorative coatings, it provides robust protection against UV degradation, particularly when used in synergy with a HALS.

However, for applications with more stringent performance requirements, such as automotive OEM and high-performance industrial coatings, higher-end benzotriazoles like TINUVIN-928 or alternative chemistries like HPTs may be more cost-effective in the long run, despite their higher initial price. The superior photostability and heat resistance of these advanced stabilizers can translate to a longer service life and reduced maintenance or replacement costs.

Ultimately, the most cost-effective solution depends on the specific requirements of the application, including the desired service life, the environmental conditions, and the aesthetic and mechanical performance expectations. The experimental protocols outlined in this guide provide a framework for conducting rigorous comparative studies to determine the optimal UV protection package for any given formulation.

References

Navigating the Spectrum of Durability: A Comparative Guide to UV Absorbers for High-Performance Coatings

Author: BenchChem Technical Support Team. Date: December 2025

In the demanding world of high-performance coatings, where longevity and aesthetic appeal are paramount, the selection of the right UV absorber is critical. TINUVIN-1130, a widely used benzotriazole-based UV absorber (UVA), has long been a benchmark for protecting coatings from the degrading effects of ultraviolet radiation. However, a new generation of light stabilizers offers enhanced performance and specialized properties. This guide provides an objective comparison of this compound and its key alternatives, supported by representative experimental data, to assist researchers and coating scientists in making informed decisions.

The Contenders: Chemical Classes and Key Alternatives

The primary alternatives to the benzotriazole (B28993) (BTZ) chemistry of this compound fall into the category of hydroxyphenyl-s-triazines (HPTs). These are known for their superior photostability and thermal stability. Additionally, other advanced benzotriazoles and synergistic blends with Hindered Amine Light Stabilizers (HALS) offer compelling performance characteristics.

Key Alternatives to this compound:

  • Hydroxyphenyl-s-triazines (HPTs):

    • TINUVIN 400: A blue-shifted HPT, often used in combination with other UVAs for broad-spectrum protection, particularly in automotive clearcoats.[1][2][3][4]

    • TINUVIN 477: A red-shifted HPT with a high extinction coefficient, making it suitable for applications requiring strong protection in the longer UVA range, such as wood coatings.[1][3]

    • TINUVIN 479: An HPT with an extremely high extinction coefficient, ideal for high-performance, thin-film applications where high UV absorption is required with minimal additive concentration.[1][3]

    • TINUVIN 1600: A high-performance HPT offering excellent thermal stability and weathering resistance, particularly in polyesters and polycarbonates.[5]

  • Advanced Benzotriazoles (BTZ):

    • TINUVIN 928: A benzotriazole developed for high-performance coating applications, offering a good balance of properties.[1][3]

  • Other Commercial Alternatives:

    • Eversorb® Series: A range of UV absorbers and HALS from Everlight Chemical, offering alternatives to the TINUVIN series for various coating applications.

    • Chimassorb® Series: A line of light stabilizers, including benzophenones and HALS, that can be used in combination with or as alternatives to benzotriazoles.[1]

Performance Under Pressure: A Quantitative Comparison

To illustrate the performance differences between this compound and its alternatives, the following table summarizes representative data from accelerated weathering tests on a typical 2K acrylic clearcoat. The data is based on trends observed in technical literature and academic studies.

UV Absorber Package (in 2K Acrylic Clearcoat)Gloss Retention (%) after 2000 hours (ASTM G154, Cycle 1)Color Change (ΔE*ab) after 2000 hours (ASTM D2244)
Control (No UV Absorber)458.2
1.5% this compound + 1.0% HALS851.8
1.5% TINUVIN-928 + 1.0% HALS881.6
1.5% TINUVIN-400 + 1.0% HALS921.2
1.5% TINUVIN-479 + 1.0% HALS951.0

Note: This data is representative and intended for comparative purposes. Actual performance may vary depending on the specific coating formulation, substrate, and exposure conditions.

The Science of Protection: Experimental Protocols

The validation of UV absorber performance relies on standardized accelerated weathering and evaluation methods.

Accelerated Weathering: ASTM G154

This practice exposes coated panels to cycles of UV radiation and moisture to simulate outdoor weathering.

  • Apparatus: Fluorescent UV accelerated weathering tester (QUV).

  • Cycle: A common cycle for automotive and industrial coatings is ASTM G154 Cycle 1 , which consists of:

    • 8 hours of UV exposure using UVA-340 lamps at a black panel temperature of 60°C.

    • 4 hours of condensation at a black panel temperature of 50°C.[6]

  • Duration: Typically 1000 to 3000 hours, with evaluations at regular intervals.

Performance Evaluation
  • Gloss Retention (ASTM D523):

    • Specular gloss is measured at a defined angle (commonly 20° for high-gloss coatings) before and after weathering exposure.

    • Gloss retention is calculated as: (Final Gloss / Initial Gloss) x 100%.

  • Color Change (ASTM D2244):

    • The color coordinates (L, a, b*) are measured using a spectrophotometer before and after exposure.

    • The total color difference, ΔEab , is calculated to quantify the change in color. A lower ΔEab value indicates better color stability.[7]

Visualizing the Path to Durability

The selection of a UV stabilization package is a multi-faceted process. The following diagram illustrates the logical workflow for choosing the appropriate UV absorber and HALS combination for a high-performance coating.

UV_Absorber_Selection_Workflow cluster_input Input Requirements cluster_selection Stabilizer Selection cluster_evaluation Performance Evaluation cluster_output Final Formulation coating_system Coating System (e.g., 2K Acrylic, Polyester) uva_class Select UV Absorber Class (BTZ, HPT, etc.) coating_system->uva_class performance_req Performance Requirements (e.g., Durability, Color Retention) performance_req->uva_class substrate Substrate (e.g., Metal, Plastic, Wood) substrate->uva_class hals_selection Select HALS (if required) uva_class->hals_selection concentration Determine Concentration hals_selection->concentration accelerated_weathering Accelerated Weathering (ASTM G154) concentration->accelerated_weathering performance_testing Performance Testing (Gloss, Color, etc.) accelerated_weathering->performance_testing analysis Analyze Results performance_testing->analysis analysis->uva_class Iterate if needed final_formulation Optimized Coating Formulation analysis->final_formulation

Caption: Workflow for selecting a UV stabilization package.

The Synergistic Shield: UV Absorbers and HALS

For optimal and long-lasting protection, UV absorbers are almost always used in combination with Hindered Amine Light Stabilizers (HALS). These two types of additives work through different but complementary mechanisms.

UV_Protection_Mechanism cluster_stabilizers Stabilization Package UV_Radiation UV Radiation Coating Coating Polymer UV_Radiation->Coating attacks UVA UV Absorber (e.g., this compound, TINUVIN-400) UV_Radiation->UVA is absorbed by Free_Radicals Free Radicals Coating->Free_Radicals generates Degradation Coating Degradation (Gloss Loss, Cracking, Color Change) Free_Radicals->Degradation leads to HALS HALS (e.g., TINUVIN-292) Free_Radicals->HALS are scavenged by UVA->Coating protects HALS->Coating protects

Caption: Synergistic mechanism of UV absorbers and HALS.

As the diagram illustrates, UV absorbers act as the first line of defense by absorbing harmful UV radiation and dissipating it as heat. However, some UV radiation may still penetrate the coating and generate free radicals. HALS then intervene by scavenging these free radicals, thus interrupting the degradation cycle. This synergistic approach is crucial for achieving the high level of durability required in modern high-performance coatings.[8][9]

Conclusion

While this compound remains a viable option for many applications, the landscape of UV stabilization has evolved. Hydroxyphenyl-s-triazines, such as TINUVIN 400 and 479, generally offer superior photostability and are particularly effective in demanding applications like automotive clearcoats. The selection of the optimal UV absorber should be based on a holistic evaluation of the coating system, performance requirements, and cost considerations. For the highest level of protection, a synergistic combination of a high-performance UV absorber and a HALS is strongly recommended. This comprehensive approach ensures that coatings maintain their integrity and appearance even under the most challenging environmental conditions.

References

TINUVIN-1130: A Comparative Performance Analysis in Solvent-Based vs. Water-Based Coating Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of the performance of TINUVIN-1130, a widely used UV absorber, in traditional solvent-based and modern water-based coating systems. While direct comparative studies are limited, this document synthesizes available data and typical performance characteristics of benzotriazole (B28993) UV absorbers to offer a comprehensive overview for formulation and development professionals.

This compound is a liquid hydroxyphenyl-benzotriazole UV absorber known for its broad UV absorption and high durability.[1] It is designed for versatility, finding application in both solvent- and water-based coatings for demanding sectors such as automotive and industrial coatings.[2] Its efficacy is often enhanced when used in conjunction with a Hindered Amine Light Stabilizer (HALS), which provides synergistic protection against gloss reduction, cracking, blistering, delamination, and color change.[1]

Quantitative Performance Comparison

The following tables present a summary of the key performance attributes of this compound in solvent-based and water-based systems. The data for accelerated weathering is illustrative and based on typical performance expectations for well-formulated coatings containing benzotriazole UV absorbers, as direct comparative data for this compound is not publicly available.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSystem Compatibility
Appearance Yellowish viscous liquidApplicable to both solvent- and water-based systems.
UV Absorption Range 290-400 nmProvides broad-spectrum UV protection in both systems.[3][4]
Solubility in Organic Solvents Miscible with most common solventsExcellent compatibility with a wide range of solvent-based resin systems.[5]
Solubility in Water Not miscibleRequires co-solvents or emulsifiers for incorporation into water-based systems.[6]
Recommended Concentration 1.0 - 3.0% (on binder solids)Similar treat levels are effective in both systems.

Table 2: Illustrative Accelerated Weathering Performance of Clear Coats with this compound

The following data is representative of typical performance and may vary based on the specific formulation, substrate, and testing conditions.

Performance MetricSolvent-Based Acrylic Clear CoatWater-Based PUD Clear CoatTest Method
Gloss Retention after 1000h QUV-A ~90%~85%ASTM G154, Cycle 1
Color Change (ΔE) after 1000h QUV-A< 1.5< 2.0ASTM G154, Cycle 1
Gloss Retention after 2000h Xenon Arc ~85%~80%ASTM G155, Cycle 1
Color Change (ΔE) after 2000h Xenon Arc< 2.0< 2.5ASTM G155, Cycle 1

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on industry-standard practices for evaluating the performance of UV stabilizers in coatings.

Sample Preparation

a) Solvent-Based 2K Acrylic Clear Coat:

  • Resin System: A conventional two-component acrylic resin system.

  • Formulation:

    • Acrylic Polyol: 60 parts by weight

    • Isocyanate Hardener: 30 parts by weight

    • Solvent Blend (Xylene/Butyl Acetate): 10 parts by weight

    • This compound: 2% on solid binder content

    • HALS (e.g., TINUVIN-292): 1% on solid binder content

  • Application: The clear coat is applied over a prepared substrate (e.g., primed steel panels) to a dry film thickness of 40-50 µm.

  • Curing: Cured at ambient temperature for 7 days or as per manufacturer's recommendations.

b) Water-Based 1K PUD Clear Coat:

  • Resin System: A one-component polyurethane dispersion (PUD).

  • Formulation:

    • Polyurethane Dispersion (35% solids): 85 parts by weight

    • Coalescing Solvent (e.g., Butyl Carbitol): 5 parts by weight

    • This compound (pre-dispersed in a water-miscible solvent): 2% on solid binder content

    • HALS (e.g., a water-dispersible HALS): 1% on solid binder content

    • Deionized Water: To adjust viscosity

  • Application: The clear coat is applied over a prepared substrate to a dry film thickness of 40-50 µm.

  • Curing: Flash-off at room temperature followed by forced drying at 60°C for 30 minutes, or as per manufacturer's recommendations.

Accelerated Weathering

a) QUV Accelerated Weathering:

  • Apparatus: QUV Accelerated Weathering Tester.

  • Standard: ASTM G154.

  • Cycle: Cycle 1: 8 hours of UVA-340 lamp exposure at 60°C followed by 4 hours of condensation at 50°C.

  • Duration: 1000 hours, with evaluations at 250-hour intervals.

b) Xenon Arc Accelerated Weathering:

  • Apparatus: Xenon Arc Weather-Ometer.

  • Standard: ASTM G155.

  • Cycle: Cycle 1: Continuous light from a filtered xenon arc lamp with intermittent water spray (e.g., 102 minutes light, 18 minutes light and water spray).

  • Irradiance: 0.55 W/m² at 340 nm.

  • Duration: 2000 hours, with evaluations at 500-hour intervals.

Performance Evaluation

a) Gloss Measurement:

  • Apparatus: 60° gloss meter.

  • Procedure: Measure the initial gloss of the cured coatings. At each evaluation interval during accelerated weathering, the gloss is re-measured.

  • Calculation: Gloss Retention (%) = (Gloss after exposure / Initial gloss) x 100.

b) Color Measurement:

  • Apparatus: Spectrophotometer.

  • Procedure: The initial CIELAB color coordinates (L, a, b*) of the cured coatings are measured. At each evaluation interval, the color coordinates are re-measured.

  • Calculation: Total color difference (ΔE) is calculated using the formula: ΔE = [(ΔL)² + (Δa)² + (Δb*)²]¹/².

Visualizations

The following diagrams illustrate the experimental workflow and the synergistic relationship of components in a stabilized coating system.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Accelerated Weathering cluster_eval Performance Evaluation Formulation Coating Formulation (Solvent-Based & Water-Based) Application Application on Substrate Formulation->Application Curing Curing of Coatings Application->Curing QUV QUV Testing (ASTM G154) Curing->QUV Xenon Xenon Arc Testing (ASTM G155) Curing->Xenon Gloss Gloss Retention Measurement QUV->Gloss Color Color Change (ΔE*) Measurement QUV->Color Xenon->Gloss Xenon->Color

Caption: Experimental workflow for coating performance evaluation.

Stabilization_Mechanism cluster_stabilizers Stabilizer Package UV_Radiation UV Radiation Coating Coating System (Resin + Pigments) UV_Radiation->Coating Tinuvin1130 This compound (UV Absorber) UV_Radiation->Tinuvin1130 absorbed by Degradation Coating Degradation (Gloss Loss, Color Change, Cracking) Coating->Degradation leads to HALS HALS (Light Stabilizer) Coating->HALS generates free radicals trapped by Tinuvin1130->Coating protects HALS->Coating protects

Caption: Synergistic protection mechanism in a stabilized coating.

References

Long-Term Weathering Performance of Coatings with TINUVIN-1130: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the long-term weathering performance of coatings stabilized with TINUVIN-1130, benchmarked against alternative UV absorber technologies. This guide provides a comprehensive overview of experimental data, detailed methodologies, and the chemical pathways of coating protection.

This compound, a liquid hydroxyphenyl-benzotriazole (BTZ) UV absorber, is a widely utilized additive for protecting coatings from the detrimental effects of solar radiation.[1] Its efficacy in maintaining the aesthetic and physical properties of coatings is well-documented, particularly in demanding applications such as automotive and industrial finishes.[1][2][3] This guide delves into a comparative analysis of this compound's long-term weathering performance against other UV absorbers, supported by available experimental data and standardized testing protocols.

Executive Summary: Performance of this compound

This compound is recognized for its broad UV absorption, especially in the UV-B and UV-A regions, and its high resistance to temperature and extraction, making it suitable for both solvent-based and waterborne systems.[1][2][3] Its performance is often enhanced through synergistic combinations with Hindered Amine Light Stabilizers (HALS), which trap free radicals generated by UV exposure.[4] While specific quantitative long-term data is often proprietary, the available literature indicates that this compound provides a robust defense against gloss reduction, color change, cracking, and blistering.[3][5]

However, for high-performance applications, particularly in the automotive sector, hydroxyphenyl-s-triazines (HPTs) are emerging as a superior technology, exhibiting enhanced photostability and thermal stability compared to benzotriazoles.[6]

Comparative Performance of UV Absorbers

The selection of a UV absorber is critical for the long-term durability of a coating. The primary classes of UV absorbers used in the coatings industry include benzophenones (BP), benzotriazoles (BTZ), and hydroxyphenyl-s-triazines (HPT).

UV Absorber ClassKey CharacteristicsTypical Applications
Benzophenones (BP) Lower long-term stability.Applications with less stringent durability requirements.
Benzotriazoles (BTZ) Broad UV spectral coverage. Good performance for a wide range of applications.Medium to high-end applications, including industrial, architectural, and automotive coatings.
Hydroxyphenyl-s-triazines (HPT) Superior photostability and heat stability compared to BTZ and BP. Excellent chemical resistance.High-performance applications, especially those exposed to high baking temperatures and extreme environmental conditions, such as automotive coatings.

Table 1: General Comparison of UV Absorber Classes.

This compound vs. Other Benzotriazoles

Within the benzotriazole (B28993) class, various products offer different balances of properties. Alternatives to this compound include TINUVIN 384-2 and TINUVIN 928. These are also used in medium to high-end applications.[7]

This compound vs. Hydroxyphenyl-s-triazines (HPTs)

For the most demanding applications, such as automotive clearcoats, HPTs like TINUVIN 400, TINUVIN 477, and TINUVIN 479 are often preferred due to their superior performance.[7] Studies have indicated that HPT-based UV absorbers can meet higher performance and quality requirements where benzotriazoles may show limitations.[6] They exhibit very low vapor pressure and the best photostability, which translates to reduced loss of the absorber during exposure.[8]

Experimental Data and Performance Metrics

While a direct, publicly available, long-term quantitative comparison of this compound with a comprehensive set of alternatives in a single study is scarce, a study on waterborne wood coatings provides valuable insights.

A study by SONGWON Industrial Group compared their benzotriazole UV absorber, SONGSORB® CS 1130 (a direct alternative to this compound), with a triazine UV absorber (SONGSORB® CS 400 WB) and a HALS in acrylic, alkyd, and polyurethane binders. The coatings were subjected to 2,909 hours of accelerated weathering according to EN 927-6 (QUV). The key findings were:

  • Synergistic Effect: Formulations containing a combination of a UV absorber and a HALS generally yielded the best results in terms of color and gloss retention.

  • Superiority of Triazine: In the acrylic binder, the formulation containing the triazine-based UV absorber (SONGSORB® CS 400 WB) and a HALS performed better than the one with the benzotriazole-based absorber (SONGSORB® CS 1130) in terms of appearance and resistance to defects.[5]

  • Binder Influence: The performance was dependent on the binder system, with alkyd formulations generally showing the best results in this particular study.[5]

Although specific data points for gloss and color change (ΔE*) were not presented in a table, the qualitative results strongly suggest the performance advantages of triazine-based UV absorbers in combination with HALS for certain applications.

Experimental Protocols

To ensure the reliability and reproducibility of weathering tests, standardized protocols are employed. The most relevant for automotive and industrial coatings are those developed by ASTM International.

Accelerated Weathering Tests

Accelerated weathering tests are crucial for predicting the long-term performance of coatings in a shorter timeframe. These tests simulate outdoor exposure conditions in a controlled laboratory setting.

ASTM D7869: Standard Practice for Xenon Arc Exposure Test with Enhanced Light and Water Exposure for Transportation Coatings

This is a modern and highly regarded standard for automotive coatings.[2][7][9] It is the result of extensive research to better replicate real-world weathering in South Florida, a benchmark for outdoor exposure testing.[2][9]

Key Features of ASTM D7869:

  • Light Source: Uses a xenon arc lamp with filters to provide a close match to the solar spectrum.

  • Enhanced Water Exposure: Includes longer water spray cycles during the dark periods to mimic dew formation, which is a critical factor in coating degradation.[7]

  • Realistic Cycles: The test cycle is designed to simulate the temperature and humidity fluctuations that coatings experience outdoors.[9]

A typical cycle in an accelerated weathering test involves alternating periods of light and dark, with controlled temperature and humidity, and water spray to simulate rain and dew.

Experimental Workflow for Accelerated Weathering Test (ASTM D7869)

G cluster_prep Sample Preparation cluster_test Accelerated Weathering (ASTM D7869) cluster_eval Performance Evaluation Prep Coating Application (e.g., 2K Polyurethane Clearcoat) Stab Incorporation of UV Absorber (this compound or Alternative) and HALS Prep->Stab Cure Curing of Coated Panels Stab->Cure Exposure Xenon Arc Exposure (Simulated Sunlight) Cure->Exposure Dark_Cycle Dark Cycle with Water Spray (Simulated Dew) Exposure->Dark_Cycle Alternating Cycles Temp_RH_Control Controlled Temperature and Relative Humidity Dark_Cycle->Exposure Gloss Gloss Measurement (ASTM D523) Dark_Cycle->Gloss Color Color Measurement (ΔE*) (ASTM D2244) Dark_Cycle->Color Visual Visual Inspection (Cracking, Blistering) Dark_Cycle->Visual

Caption: Workflow for evaluating coating performance using accelerated weathering.

Signaling Pathways of UV Degradation and Protection

The degradation of coatings by UV radiation is a complex process involving photo-oxidation. UV absorbers and HALS interrupt this process at different stages.

Mechanism of UV Degradation and Stabilization:

  • Initiation: UV radiation is absorbed by the polymer in the coating, leading to the formation of free radicals.

  • Propagation: These free radicals react with oxygen to form peroxy radicals, which then abstract hydrogen from the polymer chains, creating more free radicals and hydroperoxides. The decomposition of hydroperoxides leads to further radical formation, propagating the degradation cascade.

  • Termination: The radical reactions are eventually terminated by recombination.

Role of UV Stabilizers:

  • UV Absorbers (e.g., this compound): These molecules absorb harmful UV radiation and dissipate it as harmless heat, preventing the initial formation of free radicals.

  • Hindered Amine Light Stabilizers (HALS): HALS act as radical scavengers. They do not absorb UV radiation but interrupt the propagation step by reacting with free radicals to form stable species, thus breaking the degradation cycle.

UV Degradation and Stabilization Pathway

G UV UV Radiation Polymer Coating Polymer UV->Polymer UVA UV Absorber (this compound) UV->UVA Free_Radical Free Radicals (P.) Polymer->Free_Radical Initiation Peroxy_Radical Peroxy Radicals (POO.) Free_Radical->Peroxy_Radical Propagation HALS HALS Free_Radical->HALS Oxygen Oxygen (O2) Oxygen->Peroxy_Radical Hydroperoxide Hydroperoxides (POOH) Peroxy_Radical->Hydroperoxide Peroxy_Radical->HALS Hydroperoxide->Free_Radical Further Degradation Degradation Coating Degradation (Gloss Loss, Cracking, etc.) Hydroperoxide->Degradation Heat Harmless Heat UVA->Heat Energy Dissipation Stable Stable Species HALS->Stable Radical Scavenging

Caption: Mechanism of UV degradation and the protective roles of UV absorbers and HALS.

Conclusion

This compound remains a versatile and effective UV absorber for a wide range of coating applications. Its performance, particularly when used in synergy with HALS, provides significant protection against weathering-induced degradation. For applications demanding the highest level of durability, such as automotive clearcoats exposed to harsh environmental conditions, hydroxyphenyl-s-triazine (HPT) based UV absorbers represent a more advanced and often superior alternative. The selection of the optimal light stabilizer package should be based on the specific coating system, the intended application, and the required level of performance, always validated through rigorous accelerated and, ideally, outdoor weathering tests.

References

A Comparative Guide to TINUVIN-1130 and Alternatives for Isocyanate Cross-Linking Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with polyurethane-based materials, ensuring long-term stability against ultraviolet (UV) radiation is paramount. The choice of a UV absorber can significantly impact the performance and longevity of the final product. This guide provides an objective comparison of TINUVIN-1130, a well-established reactive benzotriazole (B28993) UV absorber, with alternative solutions, particularly focusing on their application in isocyanate cross-linking systems.

Executive Summary

This compound is a liquid hydroxyphenyl-benzotriazole UV absorber distinguished by its hydroxyl functionality, which allows it to be covalently bonded into the polymer matrix during isocyanate cross-linking.[1][2] This reactive nature minimizes migration, a critical factor in many applications. However, the coatings industry is continually evolving, with alternative UV absorbers, such as those based on hydroxyphenyl-triazine (HPT) chemistry, offering competitive or even superior performance in certain aspects like thermal stability and photopermanence.[3][4][5] This guide will delve into a comparative analysis of these technologies, presenting available data, outlining experimental protocols for evaluation, and visualizing the underlying chemical processes.

Performance Comparison

While direct, publicly available quantitative data from a single head-to-head study is limited, the following tables summarize the expected performance characteristics of this compound compared to a generic non-reactive benzotriazole and a reactive triazine-based UV absorber, based on product literature and scientific publications.

Table 1: General Properties and Reaction Characteristics

PropertyThis compoundNon-Reactive BenzotriazoleReactive Triazine
Chemical Class Hydroxyphenyl-benzotriazoleHydroxyphenyl-benzotriazoleHydroxyphenyl-triazine
Functionality Hydroxyl-functional (reactive)Non-functional (additive)Hydroxyl-functional (reactive)
Reaction with Isocyanates Covalent bond formationNo reactionCovalent bond formation
Migration Resistance ExcellentPoor to ModerateExcellent
Thermal Stability GoodModerateExcellent
Photostability GoodModerateExcellent

Table 2: Performance in Polyurethane Coatings

Performance MetricThis compoundNon-Reactive BenzotriazoleReactive Triazine
Initial Yellowing Index LowLowVery Low
ΔE* (Color Change) after Accelerated Weathering Low to ModerateModerate to HighLow
Gloss Retention after Accelerated Weathering GoodModerateExcellent
Long-term UV Protection GoodModerateExcellent

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Determination of Reaction Kinetics with Isocyanates

Objective: To quantify the reaction rate of the hydroxyl-functional UV absorber with an isocyanate.

Methodology:

  • Materials: Hydroxyl-functional UV absorber (e.g., this compound), a diisocyanate (e.g., isophorone (B1672270) diisocyanate - IPDI), a suitable solvent (e.g., anhydrous dibutyltin (B87310) dilaurate), and a catalyst (e.g., dibutyltin dilaurate).

  • Procedure:

    • Prepare a solution of the UV absorber and the diisocyanate in the solvent in a reaction vessel equipped with a stirrer and a nitrogen inlet.

    • Maintain a constant temperature (e.g., 60 °C).

    • At time zero, add the catalyst to initiate the reaction.

    • Monitor the disappearance of the isocyanate (-NCO) peak (around 2270 cm⁻¹) at regular intervals using Fourier Transform Infrared (FTIR) spectroscopy.[6]

    • Plot the concentration of -NCO as a function of time to determine the reaction kinetics.

Evaluation of Yellowing Index

Objective: To measure the change in yellowness of a polyurethane coating upon exposure to UV radiation.

Methodology (based on ASTM E313): [7][8]

  • Sample Preparation:

    • Prepare polyurethane clear coat formulations containing the different UV absorbers at a specified concentration (e.g., 1.5% by weight on solids).

    • Apply the coatings to a standardized white substrate (e.g., Leneta card) at a controlled thickness.

    • Cure the coatings according to the manufacturer's specifications.

  • Initial Measurement:

    • Measure the initial yellowness index (YI) of the cured coatings using a calibrated spectrophotometer or colorimeter.[7][9]

  • Accelerated Weathering:

    • Expose the coated panels in an accelerated weathering chamber according to ASTM G154 (using fluorescent UV lamps) or ASTM D4587 (for paint and related coatings).[10][11]

  • Periodic Measurements:

    • At specified intervals (e.g., every 250 hours), remove the panels and measure the yellowness index.

  • Data Analysis:

    • Plot the change in yellowness index (ΔYI) over time for each formulation to compare their resistance to yellowing.[12]

Assessment of UV Stability (Gloss Retention)

Objective: To evaluate the ability of the UV absorber to protect the coating's surface integrity under UV exposure.

Methodology:

  • Sample Preparation: Follow the same procedure as for the yellowing index evaluation, but apply the clear coats over a black, high-gloss substrate.

  • Initial Measurement: Measure the initial 60° gloss of the cured coatings using a gloss meter.

  • Accelerated Weathering: Expose the panels as described in the yellowing index protocol.

  • Periodic Measurements: At regular intervals, measure the 60° gloss of the panels.

  • Data Analysis: Calculate the percentage of gloss retention at each interval and plot it against exposure time for each UV absorber.

Visualizing the Processes

To further clarify the concepts discussed, the following diagrams illustrate the key chemical reactions and experimental workflows.

CrossLinkingReaction Cross-linking of this compound with isocyanate. cluster_reactants Reactants cluster_product Cross-linked Polyurethane Isocyanate Polyisocyanate (R-NCO) Network Covalently Bound UVA in Polyurethane Network Isocyanate->Network Reacts with Tinuvin This compound (UVA-OH) Tinuvin->Network Reacts with Polyol Polyol (Polymer-OH) Polyol->Network Reacts with

Caption: Covalent bonding of this compound into the polyurethane network.

ExperimentalWorkflow Workflow for UV absorber performance evaluation. A Formulation Preparation (Resin + Isocyanate + UV Absorber) B Coating Application (Controlled Thickness) A->B C Curing B->C D Initial Performance Measurement (Yellowness Index, Gloss) C->D E Accelerated Weathering (ASTM G154 / D4587) D->E F Periodic Performance Measurement E->F F->E Continue Exposure G Data Analysis and Comparison F->G

Caption: Experimental workflow for evaluating UV absorber performance.

UVDegradation Mechanism of UV degradation and stabilization. UV_Light UV Light Polymer Polyurethane Matrix UV_Light->Polymer UVA UV Absorber (e.g., this compound) UV_Light->UVA absorbs Free_Radicals Free Radicals Polymer->Free_Radicals generates Degradation Polymer Degradation (Yellowing, Gloss Loss) Free_Radicals->Degradation HALS HALS (Hindered Amine Light Stabilizer) Free_Radicals->HALS scavenges Heat Harmless Heat UVA->Heat dissipates as Stable_Products Stable Products HALS->Stable_Products

Caption: UV degradation mechanism and the role of stabilizers.

Conclusion and Recommendations

The selection of an appropriate UV absorber for isocyanate-crosslinked systems depends on the specific performance requirements of the end application.

  • This compound remains a robust and reliable choice, particularly when migration resistance is a primary concern. Its ability to covalently bond into the polyurethane matrix ensures its permanence, providing long-lasting protection.[1][2]

  • Non-reactive benzotriazoles may be a cost-effective option for applications where migration is less critical and the highest level of durability is not required.

  • Reactive triazine-based UV absorbers represent a high-performance alternative, often exhibiting superior thermal and photostability.[3][4] For applications demanding the utmost in long-term color and gloss retention, especially under harsh environmental conditions, these advanced absorbers should be strongly considered.

It is highly recommended that researchers and formulators conduct their own evaluations using the experimental protocols outlined in this guide to determine the most suitable UV absorber for their specific needs. The synergistic effects of combining UV absorbers with Hindered Amine Light Stabilizers (HALS) should also be explored, as this is a common industry practice to achieve optimal protection against UV degradation.[8][13]

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of TINUVIN-1130

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. TINUVIN-1130, a liquid UV absorber of the hydroxyphenyl-benzotriazole class, requires careful management throughout its lifecycle, including its ultimate disposal.[1][2] Adherence to correct disposal procedures is not only a regulatory requirement but also a critical step in protecting personnel and the environment from potential harm.

Hazard Profile of this compound

Before delving into disposal procedures, it is essential to understand the hazards associated with this compound. According to safety data sheets (SDS), this compound is classified as follows:

  • Skin Sensitization: May cause an allergic skin reaction.[3][4][5]

  • Aquatic Hazard: Toxic to aquatic life with long-lasting effects.[3][4][5]

This information underscores the importance of preventing skin contact and environmental release.

Quantitative Environmental Impact Data

The environmental toxicity of this compound has been determined through standardized testing. These values highlight the chemical's potential impact on aquatic ecosystems and inform the stringent disposal guidelines.

Parameter Test Organism Result Reference
LC50 (96 hours)Oncorhynchus mykiss (Rainbow Trout)2.8 mg/L[3]
EC50 (48 hours)Daphnia magna (Water Flea)4 mg/L[3]
IC50 (3 hours)Microorganisms> 1000 mg/L[4]

LC50: The concentration of a substance that is lethal to 50% of the test organisms. EC50: The concentration of a substance that produces a specified effect in 50% of the test organisms. IC50: The concentration of a substance that causes 50% inhibition of a given biological process.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to "Dispose of contents/container in accordance with local regulations." [3][6] While specific regulations will vary by region, the following steps provide a general framework for safe disposal:

  • Containment of Spills: In the event of a spill, the material should be contained, solidified, and placed in suitable, labeled containers for disposal.[6] Do not allow the substance to enter drains, surface waters, or groundwater.[3][6] Any spillage should be collected.[3][4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including protective gloves, when handling this compound waste.[3][4][5]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbents, paper towels) in designated, sealed containers.

    • Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[3][4][5]

  • Disposal Method:

    • One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]

    • Alternatively, transfer the waste into a suitable container for disposal in accordance with the waste regulations of your institution and region.[8]

  • Consult with Professionals: Always consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor to ensure full compliance with all applicable regulations.

Disposal Decision Pathway

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: this compound Waste Generated spill Is it a spill? start->spill contain Contain, solidify, and place in a suitable container for disposal. spill->contain Yes ppe Wear appropriate PPE (gloves, etc.). spill->ppe No contain->ppe collect Collect waste in a designated, sealed container. ppe->collect consult Consult institutional EHS or a licensed waste disposal contractor. collect->consult dispose Dispose of waste according to local, regional, and national regulations. consult->dispose end End: Proper Disposal Complete dispose->end

Caption: Decision workflow for the proper disposal of this compound.

By following these guidelines and consulting with safety professionals, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

Personal protective equipment for handling TINUVIN-1130

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of TINUVIN-1130. It is intended for researchers, scientists, and professionals in drug development who may work with this substance.

This compound is a liquid ultraviolet (UV) light absorber of the hydroxyphenyl-benzotriazole class.[1][2][3][4] While effective in its intended applications for coatings and plastics, it presents health and environmental hazards that necessitate careful handling.[4][5][6] The primary hazards associated with this compound are the potential to cause an allergic skin reaction and its toxicity to aquatic life with long-lasting effects.[5][6]

Hazard Identification and Personal Protective Equipment

Adherence to proper personal protective equipment (PPE) guidelines is the first line of defense against accidental exposure. The following table summarizes the key hazards and the recommended PPE.

Hazard ClassGHS Hazard StatementRequired Personal Protective Equipment (PPE)
Skin Sensitization H317: May cause an allergic skin reaction.[5][7]Gloves: Wear compatible chemical-resistant gloves.[6] Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[6][8]
Acute Aquatic Toxicity H401: Toxic to aquatic life.[5]Not applicable for direct personal protection, but requires careful handling and disposal to prevent environmental release.
Chronic Aquatic Toxicity H411: Toxic to aquatic life with long lasting effects.[5][6][7]Not applicable for direct personal protection, but requires careful handling and disposal to prevent environmental release.
Eye Irritation (Potential) Not classified as an eye irritant, but good practice dictates protection.[9]Eye Protection: Safety glasses with side-shields. A face shield should be worn if there is a splashing hazard.[5][9]
Respiratory Irritation (Potential) Avoid breathing mist, vapor, or spray.[5][7][8][10]Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, wear a NIOSH-certified (or equivalent) organic vapor/particulate respirator.[5][9]

Operational Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Consult Safety Data Sheet (SDS) B Ensure adequate ventilation A->B C Don appropriate Personal Protective Equipment (PPE) B->C D Dispense this compound carefully, avoiding splashes and aerosol generation C->D Proceed to handling E Keep containers tightly closed when not in use D->E F Avoid contact with skin and eyes E->F G Decontaminate work surfaces F->G After handling is complete H Remove and properly store or dispose of PPE G->H I Wash hands and exposed skin thoroughly H->I

Caption: A step-by-step workflow for the safe handling of this compound.

First Aid Measures

In the event of an exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash develops, seek medical attention.[5][8]
Eye Contact Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open. If irritation persists, seek medical attention.[5][8]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[8]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8]

Disposal Plan

Proper disposal of this compound and any contaminated materials is imperative to prevent environmental harm.[5][6][7]

cluster_collection Waste Collection cluster_disposal Disposal Procedure A Collect excess this compound and contaminated materials (e.g., gloves, wipes) B Place waste in a suitable, sealed, and clearly labeled container A->B C Dispose of contents/container in accordance with local, state, and federal regulations B->C For Disposal D Do not release into drains, surface waters, or groundwater C->D E Consider incineration by a licensed waste disposal company C->E

Caption: A procedural diagram for the safe disposal of this compound waste.

In the case of a spill, contain the spillage, solidify it if possible, and place it in a suitable container for disposal.[5] Always avoid releasing the chemical into the environment.[5][7] Contaminated work clothing should be taken off and washed before reuse.[5][7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.